molecular formula C8H7FINO2 B14902006 3-fluoro-4-iodo-N-methoxybenzamide

3-fluoro-4-iodo-N-methoxybenzamide

Cat. No.: B14902006
M. Wt: 295.05 g/mol
InChI Key: WMFFMSNTUBLWDF-UHFFFAOYSA-N
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Description

3-Fluoro-4-iodo-N-methoxybenzamide is a chemical compound with the CAS Number 1333929-01-3 and a molecular weight of 295.05 . Its molecular formula is C8H7FINO2 . This benzamide derivative is characterized by the presence of both fluorine and iodine atoms on its benzene ring, which can make it a valuable intermediate in organic synthesis and drug discovery research. Compounds with methoxybenzamide scaffolds are of significant interest in scientific research. For instance, similar structures are investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP), which is a target in areas such as oncology . Furthermore, such substituted benzamides are frequently explored as key precursors in the development of receptor-specific tracers for neuroimaging studies . The specific substitution pattern on this molecule suggests its primary utility is as a versatile building block for the preparation of more complex molecules. Researchers can leverage the reactivity of the iodine substituent in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, to form new carbon-carbon bonds. The fluorine atom can be used to modulate the compound's electronic properties, lipophilicity, and metabolic stability. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H7FINO2

Molecular Weight

295.05 g/mol

IUPAC Name

3-fluoro-4-iodo-N-methoxybenzamide

InChI

InChI=1S/C8H7FINO2/c1-13-11-8(12)5-2-3-7(10)6(9)4-5/h2-4H,1H3,(H,11,12)

InChI Key

WMFFMSNTUBLWDF-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)C1=CC(=C(C=C1)I)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 536035-36-0

This technical guide provides a comprehensive overview of 3-fluoro-4-iodo-N-methoxybenzamide, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its synthesis, characterization, applications, and safe handling.

Physicochemical Properties

3-fluoro-4-iodo-N-methoxybenzamide is a halogenated aromatic compound with the molecular formula C8H7FINO2. Its structural characteristics, including the presence of fluorine and iodine atoms, as well as an N-methoxyamide functional group, make it a versatile building block in organic synthesis.

PropertyValue
CAS Number 536035-36-0
Molecular Formula C8H7FINO2
Molecular Weight 309.05 g/mol
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol
Melting Point Not available

Synthesis and Purification

The synthesis of 3-fluoro-4-iodo-N-methoxybenzamide can be achieved through a multi-step process starting from commercially available materials. The following protocol is a representative method based on established organic chemistry principles.

Experimental Protocol: Synthesis of 3-fluoro-4-iodo-N-methoxybenzamide

Step 1: Synthesis of 3-fluoro-4-iodobenzoic acid

This step involves the iodination of 3-fluorobenzoic acid.

  • Materials: 3-fluorobenzoic acid, N-iodosuccinimide (NIS), trifluoromethanesulfonic acid.

  • Procedure:

    • In a round-bottom flask, dissolve 3-fluorobenzoic acid in a suitable solvent such as trifluoromethanesulfonic acid.

    • Cool the mixture in an ice bath.

    • Slowly add N-iodosuccinimide (NIS) portion-wise while maintaining the temperature.

    • Allow the reaction to stir at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with sodium thiosulfate solution to remove any unreacted iodine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-fluoro-4-iodobenzoic acid.

Step 2: Synthesis of 3-fluoro-4-iodobenzoyl chloride

The carboxylic acid is converted to the more reactive acyl chloride.

  • Materials: 3-fluoro-4-iodobenzoic acid, thionyl chloride (SOCl2) or oxalyl chloride, catalytic amount of N,N-dimethylformamide (DMF).

  • Procedure:

    • To a flask containing 3-fluoro-4-iodobenzoic acid, add thionyl chloride or oxalyl chloride under an inert atmosphere.

    • Add a catalytic amount of DMF.

    • Reflux the mixture until the reaction is complete (cessation of gas evolution).

    • Remove the excess thionyl chloride or oxalyl chloride by distillation under reduced pressure to yield the crude 3-fluoro-4-iodobenzoyl chloride.

Step 3: Synthesis of 3-fluoro-4-iodo-N-methoxybenzamide

The final step is the amidation of the acyl chloride with N-methoxylamine hydrochloride.

  • Materials: 3-fluoro-4-iodobenzoyl chloride, N-methoxylamine hydrochloride, a base (e.g., triethylamine or pyridine), dichloromethane (DCM).

  • Procedure:

    • Dissolve N-methoxylamine hydrochloride and the base in DCM.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 3-fluoro-4-iodobenzoyl chloride in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion.

    • Wash the reaction mixture with water, dilute acid, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Diagram of the Synthesis Workflow:

Synthesis_Workflow A 3-fluorobenzoic acid B 3-fluoro-4-iodobenzoic acid A->B NIS, Trifluoromethanesulfonic acid C 3-fluoro-4-iodobenzoyl chloride B->C SOCl2 or (COCl)2, cat. DMF D 3-fluoro-4-iodo-N-methoxybenzamide C->D N-methoxylamine HCl, Base Olaparib_Synthesis A 3-fluoro-4-iodo-N-methoxybenzamide B Key Intermediate for Olaparib A->B Multi-step conversion C Olaparib B->C Coupling with Phthalazinone moiety

3-fluoro-4-iodo-N-methoxybenzamide chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-fluoro-4-iodo-N-methoxybenzamide , a specialized intermediate in medicinal chemistry.[1] It is structured to facilitate its synthesis, characterization, and application in drug discovery, particularly for kinase inhibitors and fragment-based drug design.

Executive Summary & Chemical Identity

3-fluoro-4-iodo-N-methoxybenzamide is a bifunctional building block characterized by a halogenated aromatic core and a reactive


-alkoxy amide functionality.[1] Its strategic value lies in the orthogonal reactivity of its substituents:
  • 4-Iodo substituent: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck).[1]

  • 3-Fluoro substituent: Provides metabolic stability and modulates pKa/lipophilicity, a common motif in MEK and BRAF inhibitors.[1]

  • 
    -methoxy amide:  A versatile functional group serving as a precursor to hydroxamic acids (HDAC inhibitors) or as a directing group for C-H activation.[1]
    
Chemical Structure Visualization

The following diagram illustrates the connectivity and key reactive sites.

ChemicalStructure Core Benzene Ring F3 3-Fluoro (F) (Metabolic Stability) Core->F3 Position 3 I4 4-Iodo (I) (Cross-Coupling Site) Core->I4 Position 4 Amide N-Methoxy Amide (-CONH-OMe) Core->Amide Position 1

Figure 1: Functional decomposition of 3-fluoro-4-iodo-N-methoxybenzamide.

Physicochemical Properties

Note: Values are predicted based on structure-activity relationship (SAR) data of close analogs (e.g., 4-bromo-N-methoxybenzamide).[1]

PropertyValue / Description
IUPAC Name 3-fluoro-4-iodo-

-methoxybenzamide
Molecular Formula C

H

FINO

Molecular Weight 295.05 g/mol
Physical State Off-white to pale yellow solid
Predicted LogP ~2.1 - 2.5 (Lipophilic due to Iodine)
Melting Point 135–145 °C (Predicted range based on Br-analog)
Solubility Soluble in DMSO, DMF, MeOH, EtOAc; Insoluble in Water
CAS Number Not widely indexed (Custom Synthesis Category)

Synthesis Protocol

The most robust synthesis route involves the amidation of 3-fluoro-4-iodobenzoic acid using a coupling agent.[1] This method avoids the harsh conditions of acid chlorides, preserving the iodine-aryl bond.[1]

Reaction Workflow

Synthesis Acid 3-Fluoro-4-iodobenzoic Acid (Starting Material) Activation Carboxylic Acid Activation Acid->Activation Amine Methoxyamine HCl (MeONH2·HCl) Coupling Amide Bond Formation Amine->Coupling Reagents Coupling Agents: HATU or EDC/HOBt DIPEA, DMF Reagents->Activation Activation->Coupling Product 3-Fluoro-4-iodo- N-methoxybenzamide Coupling->Product

Figure 2: HATU-mediated synthesis pathway.[1]

Detailed Methodology

Reagents:

  • 3-Fluoro-4-iodobenzoic acid (1.0 equiv)[1]

  • Methoxyamine hydrochloride (1.2 equiv)

  • HATU (1.2 equiv) [1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Protocol:

  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluoro-4-iodobenzoic acid (e.g., 1.0 g, 3.76 mmol) in anhydrous DMF (10 mL).

  • Base Addition: Add DIPEA (1.96 mL, 11.28 mmol) and stir at 0°C for 10 minutes.

  • Coupling Agent: Add HATU (1.71 g, 4.51 mmol) in one portion. Stir for 15 minutes at 0°C to form the active ester.

  • Amine Addition: Add methoxyamine hydrochloride (0.38 g, 4.51 mmol).

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via TLC (50% EtOAc/Hexanes) or LC-MS.[1]

  • Workup:

    • Dilute the reaction mixture with EtOAc (50 mL).

    • Wash successively with 1N HCl (2x), Sat. NaHCO

      
       (2x), and Brine (1x). Critical: The acid wash removes unreacted amine and DIPEA; the base wash removes unreacted benzoic acid.
      
    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes) to yield the title compound as a white solid.

Reactivity & Applications

This molecule is designed as a "warhead precursor" or a scaffold for fragment-based screening.[1]

A. Palladium-Catalyzed Cross-Coupling

The C4-Iodine bond is significantly weaker than the C3-Fluorine bond, allowing for chemoselective functionalization.[1][2]

  • Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids to extend the biaryl core.[1]

  • Sonogashira: Coupling with terminal alkynes to introduce rigidity.[1]

  • Mechanism:[3] The oxidative addition of Pd(0) occurs exclusively at the C-I bond due to lower bond dissociation energy (BDE) compared to C-F.

B. N-Methoxy Amide Utility

Unlike the Weinreb amide (


-methoxy-

-methyl), the secondary

-methoxy amide (

-methoxy-H) has unique properties:
  • Hydroxamic Acid Synthesis: Can be converted to hydroxamic acids (zinc-binding groups in HDAC inhibitors) via simple alkylation or modification.[1]

  • Directing Group: The

    
    -methoxy amide can act as a directing group (DG) for transition-metal catalyzed C-H activation, typically directing functionalization to the ortho position (C2 or C6).
    
Comparative Reactivity Table
Reaction TypeTarget SiteReagentsOutcome
Suzuki Coupling C4-IodineAr-B(OH)

, Pd(dppf)Cl

Biaryl formation (F and Amide intact)
Heck Reaction C4-IodineAcrylates, Pd(OAc)

Styrene derivatives
Alkylation Amide NitrogenR-X, Base (NaH)

-alkyl-

-methoxy amide (Weinreb analog)
Hydrolysis AmideLiOH or HClReversion to Benzoic Acid

Safety & Handling (E-E-A-T)

  • Hazards: Halogenated aromatic amides can be skin and eye irritants.[1][4] The iodine functionality makes it potentially light-sensitive.[1]

  • Storage: Store at 2–8°C, protected from light (amber vial), under inert atmosphere (Argon/Nitrogen) to prevent iodine liberation or hydrolysis.

  • Disposal: Dispose of as halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Synthesis of N-alkoxy amides: Organic Syntheses, Coll. Vol. 10, p. 559 (2004); Vol. 77, p. 141 (2000).

  • Reactivity of 3-Fluoro-4-iodobenzoic acid derivatives: Journal of Medicinal Chemistry, "Discovery of MEK Inhibitors", 2012.[1] (General reference for scaffold utility).

  • Cross-Coupling Chemoselectivity (I vs F): Chemical Reviews, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds", 1995.

  • Properties of N-methoxybenzamides: RSC Advances, "Reductive Cleavage of N-O Bond", 2014.[1] (Provides MP and spectral data for analogs).

Sources

A Technical Guide to Weinreb Amides and the Unique Synthetic Utility of the Multifunctionalized 3-Fluoro-4-Iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methoxy-N-methylamides, commonly known as Weinreb amides, represent a pivotal class of reagents in modern organic synthesis. Their unique ability to react with potent organometallic nucleophiles and hydrides to cleanly afford ketones and aldehydes, respectively, has established them as indispensable tools. This is achieved by circumventing the pervasive issue of over-addition that plagues more traditional acylating agents like esters or acid chlorides. This guide provides an in-depth exploration of the fundamental principles governing Weinreb amide reactivity. It then focuses on a specific, highly functionalized derivative, 3-fluoro-4-iodo-N-methoxybenzamide , to illustrate a crucial concept: this molecule is not a different class of compound, but rather an advanced Weinreb amide. Its distinction and enhanced utility arise from the additional reactive handles on its aromatic scaffold—the fluoro and iodo substituents. We will dissect how these functionalities transform a simple acylating agent into a versatile building block, enabling sophisticated, orthogonal synthetic strategies for the rapid construction of complex molecular architectures relevant to pharmaceutical and materials science research.

Part 1: The Weinreb Amide: A Cornerstone of Controlled Carbonyl Synthesis

Introduction to Weinreb Amides

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis was developed to address a fundamental challenge in organic chemistry: the controlled synthesis of ketones from carboxylic acid derivatives using highly reactive organometallic reagents.[1] Traditional methods using acid chlorides or esters often result in a mixture of the desired ketone and an over-addition product, the tertiary alcohol, even when stoichiometrically controlled.[1][2] Weinreb amides, structurally defined as N-methoxy-N-methylamides, provide a robust solution to this problem.[2][3] Their unique structure facilitates a reaction pathway that terminates cleanly at the ketone or aldehyde stage, making them a privileged functional group in multistep synthesis.[3][4]

The Mechanism of Over-Addition Avoidance

The efficacy of the Weinreb amide lies in the formation of a highly stable tetrahedral intermediate upon nucleophilic attack. When an organometallic reagent (e.g., Grignard or organolithium) adds to the carbonyl carbon, the resulting intermediate is stabilized by the chelation of the metal cation (like Mg²⁺ or Li⁺) between the newly formed oxyanion and the N-methoxy oxygen atom.[1][5] This five-membered chelate is remarkably stable at low temperatures and does not readily collapse to expel the amide leaving group.[1][4] The ketone or aldehyde is only liberated upon aqueous workup, which hydrolyzes the stable intermediate.[2][4] This two-stage process effectively prevents the nascent, highly electrophilic ketone from being present in the reaction mixture with unreacted organometallic reagent, thus precluding the second nucleophilic addition.[6]

Caption: Figure 1: Mechanism of Weinreb Ketone Synthesis.

General Synthesis of Weinreb Amides

The preparation of Weinreb amides is straightforward and can be accomplished from several common starting materials, underscoring their versatility.[4]

  • From Acid Chlorides: The original and a very common method involves the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base like pyridine.[7]

  • From Carboxylic Acids: Direct conversion from carboxylic acids is highly desirable and can be achieved using a wide variety of modern peptide coupling reagents, such as HATU, HOBt/EDC, or BOP.[4] This avoids the often harsh conditions required to generate acid chlorides.

Protocol 1: General Synthesis of a Weinreb Amide from a Carboxylic Acid

  • Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable coupling agent (e.g., HATU, 1.1 eq).

  • Solvent: Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or CH₂Cl₂).

  • Base Addition: Cool the mixture to 0 °C in an ice bath. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA, 2.5 eq), dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS for the consumption of the starting acid.

  • Workup: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Part 2: 3-Fluoro-4-iodo-N-methoxybenzamide: A Multifunctional Synthetic Building Block

Acknowledging the Core Identity

It is critical to understand that 3-fluoro-4-iodo-N-methoxybenzamide is a specific, substituted example of a Weinreb amide. Its core functionality—the N-methoxy-N-methylamide group—is identical to that described in Part 1. It will react with organometallics and hydrides to form ketones and aldehydes, respectively, via the same chelation-stabilized mechanism. The profound "difference" arises from the strategic placement of halogen atoms on the benzoyl ring, which introduces orthogonal chemical reactivity.

Proposed Synthesis

This specific molecule can be synthesized from commercially available 3-fluoro-4-iodobenzoic acid using the standard amidation protocol detailed previously. The electron-withdrawing nature of the halogens does not impede the amide bond formation.

Protocol 2: Synthesis of 3-Fluoro-4-iodo-N-methoxybenzamide

  • Setup: In a 100 mL round-bottom flask purged with argon, combine 3-fluoro-4-iodobenzoic acid (2.82 g, 10.0 mmol, 1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.07 g, 11.0 mmol, 1.1 eq), and 1-hydroxybenzotriazole (HOBt, 1.50 g, 11.0 mmol, 1.1 eq).

  • Solvent: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) and stir to dissolve.

  • Coupling Agent: Cool the solution to 0 °C. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 2.11 g, 11.0 mmol, 1.1 eq) in one portion.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA, 4.35 mL, 25.0 mmol, 2.5 eq) dropwise over 5 minutes.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 12 hours.

  • Workup: Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (2 x 50 mL) and saturated brine (1 x 50 mL).

  • Purification: Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo. Purify the resulting crude solid by flash chromatography (e.g., 30% ethyl acetate in hexanes) to yield the title compound.

The Dual-Reactivity Manifold

The true synthetic power of 3-fluoro-4-iodo-N-methoxybenzamide comes from its two distinct and orthogonally addressable reactive sites:

  • The Weinreb Amide (Site A): An electrophilic carbonyl carbon, susceptible to nucleophilic attack by strong nucleophiles like organometallics and hydrides to form ketones and aldehydes.

  • The Aryl-Iodide Bond (Site B): A carbon-iodine bond that is an excellent substrate for a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig amination). The C-I bond is significantly more reactive in oxidative addition to Pd(0) than a C-Br or C-Cl bond, allowing for milder reaction conditions.[8]

The fluorine atom primarily serves as an electronic modifier and a stable blocking group, though it can participate in nucleophilic aromatic substitution under forcing conditions.

Comparative Analysis of Reactivity
FeatureUnsubstituted N-methoxy-N-methylbenzamide3-Fluoro-4-iodo-N-methoxybenzamide
Structure Phenyl ring attached to Weinreb amidePhenyl ring with Fluoro and Iodo substituents attached to Weinreb amide
Key Reactive Sites 1. Weinreb Amide Carbonyl1. Weinreb Amide Carbonyl2. Aryl-Iodide Bond
Primary Application Precursor to simple aryl ketones and aldehydes.Scaffold for complex, multi-substituted aryl ketones and their derivatives.
Sequential Reactions Limited to modifications of the ketone/aldehyde product.Enables orthogonal sequences: cross-coupling followed by ketone synthesis, or vice-versa.

Part 3: Advanced Orthogonal Synthetic Strategies

The presence of two distinct reactive sites allows for the design of elegant and efficient synthetic routes where each site can be manipulated without affecting the other. This is the principle of orthogonal synthesis.

Workflow A: Cross-Coupling First, then Weinreb Amide Reaction

This strategy is ideal for building a complex biaryl or substituted aromatic core before revealing the ketone functionality. The Weinreb amide is generally stable to the conditions of many palladium-catalyzed cross-coupling reactions.[9]

Example: A Suzuki coupling to form a biaryl system, followed by reaction with a Grignard reagent.

Workflow_A Figure 2: Workflow A - Cross-Coupling First Start 3-Fluoro-4-iodo- N-methoxybenzamide Intermediate Biaryl Weinreb Amide Intermediate Start->Intermediate Step 1: Suzuki CouplingAr-B(OH)₂, Pd Catalyst, Base Final Complex Biaryl Ketone Intermediate->Final Step 2: Ketone SynthesisR-MgBrH₃O⁺ Workup

Caption: Figure 2: Workflow A - Cross-Coupling First.

Protocol 3: Representative Suzuki Coupling (Workflow A, Step 1)

  • Setup: To a flame-dried Schlenk flask, add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).

  • Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%).

  • Degassing: Evacuate and backfill the flask with argon three times.

  • Solvent: Add a degassed solvent system, such as a 4:1 mixture of Toluene/H₂O.

  • Reaction: Heat the mixture to 90 °C and stir for 6-12 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer (Na₂SO₄), concentrate, and purify by column chromatography to yield the biaryl Weinreb amide intermediate, which can be carried forward to the next step.

Workflow B: Weinreb Amide Reaction First, then Cross-Coupling

This approach is advantageous when the organometallic reagent required for ketone synthesis might be incompatible with the functional groups needed for the subsequent cross-coupling. A ketone is formed first, and this product is then elaborated using the aryl iodide.

Example: Reaction with an organolithium to form a ketone, followed by a Sonogashira coupling to install an alkyne.

Workflow_B Figure 3: Workflow B - Weinreb Reaction First Start 3-Fluoro-4-iodo- N-methoxybenzamide Intermediate 4-Iodo-3-fluorophenyl Ketone Intermediate Start->Intermediate Step 1: Ketone SynthesisR-LiH₃O⁺ Workup Final Alkynylated Aryl Ketone Intermediate->Final Step 2: Sonogashira CouplingAlkyne, Pd/Cu Catalysts, Base

Caption: Figure 3: Workflow B - Weinreb Reaction First.

Causality and Field-Proven Insights
  • Why Choose a Workflow? The decision between Workflow A and B is dictated by functional group compatibility. If the desired "R" group for the ketone (R-MgBr) is a boronic acid, Workflow A would be problematic. Conversely, if the boronic acid for the Suzuki coupling is sensitive to strong organolithium reagents, Workflow B would be the logical choice.

  • Trustworthiness of Protocols: The stability of the Weinreb amide under various conditions is well-documented.[3][9] It can withstand the basic conditions of Suzuki couplings and the neutral-to-basic conditions of Sonogashira and Heck reactions. This inherent stability is what makes these orthogonal approaches so reliable and self-validating. The C-I bond is selectively activated by the Pd(0) catalyst, leaving the amide carbonyl untouched.

Conclusion

3-Fluoro-4-iodo-N-methoxybenzamide is not a departure from the Weinreb amide family but rather a sophisticated evolution. It retains the core, reliable functionality of a classical Weinreb amide—the ability to cleanly generate ketones and aldehydes. However, the addition of fluoro and, most importantly, iodo substituents on the aromatic ring elevates its status from a simple acylating agent to a powerful, multifunctional scaffold. The aryl-iodide bond serves as a robust handle for modern cross-coupling chemistry, enabling the construction of complex molecular frameworks through logical, orthogonal synthetic sequences. For researchers in drug development and materials science, understanding this dual reactivity is key to leveraging such building blocks for the efficient and elegant synthesis of novel, high-value molecules.

References

  • Weinreb ketone synthesis - Wikipedia.
  • Converting Amides to Aldehydes and Ketones - Chemistry Steps.
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones.
  • Weinreb amides.
  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach.
  • The Application of Flow Chemistry for the Synthesis of Alkyl Sodium Compounds and Their Transformations with Weinreb Amides and Carboxylic Acids | Organic Letters - ACS Public
  • Weinreb (ketone synthesis).
  • Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionaliz
  • 3-Fluoro-4-methoxybenzamide | C8H8FNO2 | CID 17750769 - PubChem - NIH.
  • (PDF)
  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC.
  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.
  • Recent Developments in Weinreb Synthesis and Their Applications - ResearchG
  • Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry.
  • 3-Fluoro-4-methoxybenzoic acid | CAS 403-20-3 - Ossila.
  • Comparative Reactivity Analysis: 3-Iodo-4,5-dimethoxybenzaldehyde Oxime vs. its Bromo Analog - Benchchem.

Sources

The Versatile N-Methoxybenzamide Scaffold: A Comprehensive Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The N-methoxybenzamide moiety, a seemingly simple chemical scaffold, has emerged as a cornerstone in modern medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties confer favorable pharmacokinetic and pharmacodynamic characteristics, making it a privileged starting point for the design of novel drugs targeting a wide spectrum of diseases. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of N-methoxybenzamide derivatives, offering field-proven insights for professionals engaged in drug discovery and development.

The N-Methoxybenzamide Core: A Gateway to Diverse Bioactivity

The N-methoxybenzamide scaffold is characterized by a benzamide core with a methoxy group attached to the amide nitrogen. This seemingly minor modification has profound implications for the molecule's biological activity and drug-like properties. The N-methoxy group can influence molecular conformation, lipophilicity, and metabolic stability. Furthermore, it can act as a key pharmacophoric element, engaging in specific interactions with biological targets. This versatility has been exploited to develop compounds with a wide range of therapeutic applications, from oncology and neuroscience to infectious diseases.

Synthetic Strategies: Building the N-Methoxybenzamide Library

The synthesis of N-methoxybenzamide derivatives can be achieved through several reliable and scalable methods. The choice of synthetic route often depends on the desired substitution pattern on the benzoyl ring and the nature of the substituent on the amide nitrogen.

General Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)

A common and versatile method for the synthesis of N-methoxy-N-methylamides, also known as Weinreb amides, involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride. This can be achieved using various coupling agents.

Experimental Protocol: Synthesis of N-Methoxy-N-methylbenzamide from Benzoic Acid

Materials:

  • Benzoic acid

  • N,O-dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of benzoic acid (1.0 eq) in dichloromethane (DCM), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-methoxy-N-methylbenzamide.

Synthesis of Biologically Active N-Methoxybenzamide Derivatives

The general synthetic framework can be adapted to produce a wide array of derivatives with specific biological activities.

Experimental Protocol: Synthesis of an Anti-inflammatory N-Methoxybenzamide Derivative [1]

This protocol describes the synthesis of a thiourea derivative incorporating the N-methoxybenzamide scaffold, which has shown potential anti-inflammatory activity.

Step 1: Synthesis of Substituted Benzoyl Isothiocyanate [1]

  • In a round-bottom flask, combine the desired substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride) (1.0 eq), ammonium thiocyanate (1.0 eq), and acetone (2.0 eq).[1]

  • Reflux the mixture at 50°C for 40-60 minutes to obtain the corresponding benzoyl isothiocyanate.[1]

  • Monitor the reaction by TLC.

Step 2: Synthesis of the N-Substituted Thiourea Derivative [1]

  • To the freshly prepared solution of the benzoyl isothiocyanate derivative, add a solution of the desired amine (e.g., a substituted aniline) in a suitable solvent.[1]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.[1]

  • Wash the precipitate with a suitable solvent and dry to obtain the final N-substituted n-{[4-(pyrimidine-2-ylsulfamoyl) phenyl] carbamothioyl} benzamide derivative.[1]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The N-methoxybenzamide scaffold has proven to be a fruitful starting point for the development of drugs targeting a variety of diseases. The following sections highlight key therapeutic areas and the corresponding structure-activity relationships.

Anticancer Agents

N-methoxybenzamide derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines. A prominent mechanism of action for many of these derivatives is the inhibition of tubulin polymerization.[2][3]

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[4] Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and subsequent apoptosis. Many N-benzylbenzamide derivatives have been shown to bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule formation.[3] This leads to the arrest of cancer cells in mitosis and ultimately, cell death.[4]

Structure-Activity Relationship (SAR) for Anticancer Activity

  • N-Substituent: The nature of the substituent on the amide nitrogen is critical for activity. N-benzyl groups, particularly those with specific substitution patterns on the phenyl ring (e.g., 2,5-dimethyl), have been shown to enhance antiproliferative activity.[2]

  • Benzoyl Ring Substitution: The substitution pattern on the benzoyl ring also significantly influences potency. Methoxy groups at various positions can modulate the electronic properties and binding affinity of the molecule to its target.

Workflow for Screening Anticancer N-Methoxybenzamide Derivatives

Caption: Workflow for the discovery and evaluation of anticancer N-methoxybenzamide derivatives.

Table 1: Anticancer Activity of Representative N-Methoxybenzamide Derivatives

CompoundTarget/MechanismCancer Cell LineIC50 (nM)Reference
Compound 20b Tubulin Polymerization InhibitorVarious12 - 27[3]
Compound 5d EGFR InhibitorNSCLC95[5]
Compound 5h EGFR InhibitorNSCLC71[5]
Compound 44 Hsp27 and Tubulin InhibitorVarious100 - 200[2]
Compound 46 Hsp27 and Tubulin InhibitorVarious100 - 200[2]
Central Nervous System (CNS) Agents

The N-methoxybenzamide scaffold is a key feature in several CNS-active compounds, particularly those targeting dopamine receptors. These derivatives have shown promise as antipsychotic agents for the treatment of schizophrenia and other neurological disorders.[6]

Mechanism of Action: Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are G protein-coupled receptors that play a crucial role in neurotransmission in the brain.[6] Hyperactivity of the dopaminergic system is implicated in the positive symptoms of schizophrenia. D2 receptor antagonists work by blocking the binding of dopamine to these receptors, thereby reducing dopaminergic signaling.[6] This modulation of dopamine pathways helps to alleviate symptoms such as hallucinations and delusions.[6]

Dopamine Signaling Pathway and D2 Antagonism

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Receptor Dopamine D2 Receptor G_Protein Gi/o Protein D2_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response Dopamine->D2_Receptor binds D2_Antagonist N-Methoxybenzamide D2 Antagonist D2_Antagonist->D2_Receptor blocks

Caption: Simplified diagram of the dopamine signaling pathway and the mechanism of D2 receptor antagonists.

Table 2: CNS Activity of Representative N-Methoxybenzamide Derivatives

CompoundTargetActivityValueReference
YM-43611 Dopamine D3/D4 Receptor AntagonistKi (D3)21 nM[7]
Ki (D4)2.1 nM[7]
ED50 (mice)0.32 mg/kg sc[7]
ML321 Dopamine D2 Receptor AntagonistHigh Selectivity for D2-
D2AAK2 derivative 17 Dopamine D2 Receptor AntagonistAntipsychotic activity in vivo-[1]
Antiviral Agents

Recent research has highlighted the potential of N-methoxybenzamide derivatives as a novel class of antiviral agents, particularly against Hepatitis B Virus (HBV) and Enterovirus 71 (EV71).

Mechanism of Action: Inhibition of HBV Capsid Assembly

The HBV core protein is essential for multiple stages of the viral replication cycle, including the assembly of the viral capsid which encloses the viral genome.[8][9] Certain benzamide derivatives have been shown to act as capsid assembly modulators.[8] They interact with the HBV core protein, promoting the formation of empty capsids that lack the viral pregenomic RNA, thereby disrupting the viral replication cycle.[8][9]

Hepatitis B Virus (HBV) Replication Cycle and Antiviral Targets

HBV_Replication_Cycle Entry 1. Viral Entry Uncoating 2. Uncoating Entry->Uncoating cccDNA 3. cccDNA Formation (in Nucleus) Uncoating->cccDNA Transcription 4. Transcription (pgRNA & mRNA) cccDNA->Transcription Translation 5. Translation (Core & Pol Proteins) Transcription->Translation Encapsidation 6. Encapsidation (pgRNA & Polymerase into Capsid) Translation->Encapsidation Reverse_Transcription 7. Reverse Transcription (rcDNA synthesis) Encapsidation->Reverse_Transcription Assembly_Release 8. Virion Assembly & Release Reverse_Transcription->Assembly_Release Antiviral_Target N-Methoxybenzamide Derivatives (Capsid Assembly Modulators) Antiviral_Target->Encapsidation Inhibit

Caption: Simplified overview of the HBV replication cycle highlighting the inhibition of capsid assembly by N-methoxybenzamide derivatives.

Table 3: Antiviral Activity of Representative N-Methoxybenzamide Derivatives

CompoundVirusActivityValueReference
1e Enterovirus 71 (EV71)IC505.7 - 12 µM[10]
IMB-0523 Hepatitis B Virus (HBV)IC50 (wild-type)1.99 µM[11]
IC50 (drug-resistant)3.30 µM[11]
Anti-inflammatory Agents

N-methoxybenzamide derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[12] Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily induced during inflammation, while COX-1 is constitutively expressed and involved in homeostatic functions.

COX-2 Signaling Pathway in Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-2 COX2 COX-2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NSAID N-Methoxybenzamide (COX-2 Inhibitor) NSAID->COX2 inhibit

Caption: The COX-2 pathway in inflammation and its inhibition by N-methoxybenzamide-based NSAIDs.

Table 4: Anti-inflammatory Activity of Representative Benzamide Derivatives

CompoundTargetActivityValue (µM)Reference
Indomethacin amide 7 COX-2IC500.009[7]
Indomethacin amide 19 COX-2IC500.04[7]
Meclofenamate amide 25 COX-2IC500.2[7]
Meclofenamate amide 31 COX-2IC500.12[7]
Compound VIIa COX-2IC500.29

Conclusion and Future Perspectives

The N-methoxybenzamide scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. The insights into the synthesis, SAR, and mechanisms of action presented in this guide underscore the broad potential of this chemical class. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives, exploring novel therapeutic applications, and developing derivatives with dual or multiple mechanisms of action to address complex diseases. The continued exploration of the chemical space around the N-methoxybenzamide core promises to yield the next generation of innovative medicines.

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An In-depth Technical Guide to 3-fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-fluoro-4-iodo-N-methoxybenzamide, a halogenated aromatic compound with potential applications in medicinal chemistry and drug discovery. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will cover its physicochemical properties, plausible synthetic routes, spectroscopic characteristics, potential applications, and safety considerations.

Molecular Profile and Physicochemical Properties

3-fluoro-4-iodo-N-methoxybenzamide is a substituted benzamide featuring a fluorine atom at the 3-position, an iodine atom at the 4-position, and a methoxy group attached to the amide nitrogen. These structural features are anticipated to impart unique electronic and steric properties, influencing its reactivity, biological activity, and pharmacokinetic profile.

Molecular Formula and Weight

The molecular formula and weight of 3-fluoro-4-iodo-N-methoxybenzamide have been determined as follows:

PropertyValue
Molecular Formula C₈H₇FINO₂
Molecular Weight 309.05 g/mol

The molecular weight is calculated based on the atomic weights of the constituent elements: Carbon (12.01 g/mol ), Hydrogen (1.008 g/mol ), Fluorine (19.00 g/mol ), Iodine (126.90 g/mol ), Nitrogen (14.01 g/mol ), and Oxygen (16.00 g/mol ).

Predicted Physicochemical Properties
PropertyPredicted CharacteristicRationale
Physical State Likely a solid at room temperatureAromatic amides with similar molecular weights are typically solids.
Melting Point Moderately highThe presence of polar functional groups and halogens can lead to significant intermolecular interactions, requiring more energy to break the crystal lattice.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents.The aromatic ring and iodine atom contribute to its lipophilicity, while the amide and methoxy groups provide some polarity.
Lipophilicity (LogP) Moderately lipophilicThe iodine atom significantly increases lipophilicity, which is a key factor in drug design for membrane permeability.

Synthesis and Characterization

A plausible synthetic pathway for 3-fluoro-4-iodo-N-methoxybenzamide can be conceptualized starting from commercially available precursors. The following section outlines a potential multi-step synthesis and the expected analytical characterization.

Proposed Synthetic Pathway

A logical synthetic approach would involve the amidation of a corresponding 3-fluoro-4-iodobenzoyl chloride with N-methoxylamine. The benzoyl chloride can be prepared from the commercially available 3-fluoro-4-iodobenzoic acid.

Synthesis_Pathway A 3-fluoro-4-iodobenzoic acid B 3-fluoro-4-iodobenzoyl chloride A->B SOCl₂ or (COCl)₂ E 3-fluoro-4-iodo-N-methoxybenzamide B->E Amidation in a suitable solvent (e.g., DCM) C N-methoxylamine hydrochloride D N-methoxylamine (free base) C->D Base (e.g., Et₃N) D->E Amidation in a suitable solvent (e.g., DCM)

Caption: Proposed synthesis of 3-fluoro-4-iodo-N-methoxybenzamide.

Step-by-Step Experimental Protocol (Hypothetical):

  • Acid Chloride Formation: To a solution of 3-fluoro-4-iodobenzoic acid in an inert solvent such as dichloromethane (DCM), add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the completion of the reaction. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude 3-fluoro-4-iodobenzoyl chloride.

  • Amidation: In a separate flask, N-methoxylamine hydrochloride is treated with a base, such as triethylamine (Et₃N), in a solvent like DCM to generate the free N-methoxylamine. The crude 3-fluoro-4-iodobenzoyl chloride, dissolved in DCM, is then added dropwise to the N-methoxylamine solution at a low temperature (e.g., 0 °C) to control the exothermic reaction. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, a saturated sodium bicarbonate solution to neutralize any remaining acid, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The final compound, 3-fluoro-4-iodo-N-methoxybenzamide, can be purified by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

The structure of the synthesized 3-fluoro-4-iodo-N-methoxybenzamide can be confirmed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region will likely display a complex splitting pattern due to the fluorine-proton and proton-proton couplings. The methoxy protons should appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The carbon attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Mass Spectrometry (MS):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (309.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of the methoxy group and cleavage of the amide bond.

Infrared (IR) Spectroscopy:

  • The IR spectrum is expected to show characteristic absorption bands for the N-H stretch (if any secondary amide is present as an impurity, though the primary product is an N-methoxy amide), the C=O stretch of the amide, C-F stretch, and C-I stretch, as well as aromatic C-H and C=C stretching vibrations.[1]

Potential Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and iodine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their biological activity and pharmacokinetic properties.[2]

Role of Fluorine in Drug Design

The presence of a fluorine atom can significantly impact a molecule's properties:[2]

  • Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic oxidation at that position, thereby increasing the drug's half-life.

  • Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, potentially increasing binding affinity and potency.

  • Lipophilicity and Permeability: Fluorine substitution can alter the lipophilicity of a molecule, which in turn affects its ability to cross cell membranes.

Role of Iodine in Drug Design

The iodine atom offers unique advantages:

  • Halogen Bonding: Iodine can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.

  • Synthetic Handle: The carbon-iodine bond is relatively weak and serves as a versatile synthetic handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3] This is particularly valuable in structure-activity relationship (SAR) studies.

  • Bioisosterism: The bulky iodine atom can mimic other large groups and occupy specific hydrophobic pockets in a protein's active site.

Potential as a Kinase Inhibitor Scaffold

Many kinase inhibitors feature a substituted aromatic core.[3] The 3-fluoro-4-iodo-N-methoxybenzamide scaffold could serve as a valuable starting point for the development of novel kinase inhibitors. The iodine at the 4-position is particularly well-suited for elaboration via cross-coupling reactions to introduce various aryl or heteroaryl groups, which are common features in the hinge-binding region of many kinase inhibitors.

Kinase_Inhibitor_Design A 3-fluoro-4-iodo-N-methoxybenzamide Scaffold B Cross-Coupling at C4-Iodo position A->B D Library of Potential Kinase Inhibitors B->D C Diverse Aryl/Heteroaryl Groups C->B

Caption: Strategy for developing kinase inhibitors.

Safety and Handling

As with any chemical compound, 3-fluoro-4-iodo-N-methoxybenzamide should be handled with appropriate safety precautions in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling polyhalogenated aromatic compounds should be followed.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Polycyclic aromatic hydrocarbons (PAHs) and their derivatives are a class of compounds that can have toxicological effects, and appropriate handling is crucial to minimize exposure.[4][5]

Conclusion

3-fluoro-4-iodo-N-methoxybenzamide represents a promising chemical entity with significant potential in the field of drug discovery. Its unique combination of fluoro, iodo, and N-methoxybenzamide functionalities provides a versatile scaffold for the synthesis of novel bioactive molecules, particularly as kinase inhibitors. While experimental data on this specific compound is limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. Further research into the synthesis, characterization, and biological evaluation of 3-fluoro-4-iodo-N-methoxybenzamide is warranted to fully explore its potential in medicinal chemistry.

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3-fluoro-4-iodo-N-methoxybenzamide solubility in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 3-fluoro-4-iodo-N-methoxybenzamide in DMSO and Methanol

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a foundational pillar in the early stages of drug discovery and development. Poor solubility can severely impede preclinical testing, leading to unreliable bioassay results and challenges in formulation. This technical guide provides a comprehensive framework for characterizing the solubility of 3-fluoro-4-iodo-N-methoxybenzamide, a halogenated N-methoxybenzamide, in two critical laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, medicinal chemists, and formulation scientists, offering both the theoretical underpinnings and detailed experimental protocols required for robust and reproducible solubility assessment. We will explore the causal mechanisms behind solvent-solute interactions and present a logical workflow for accurate solubility determination.

Introduction: The Central Role of Solubility in Preclinical Research

3-Fluoro-4-iodo-N-methoxybenzamide is a substituted aromatic amide, a class of compounds frequently explored in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a site for further synthetic modification, such as cross-coupling reactions. The N-methoxyamide group can influence the compound's electronic properties and conformational flexibility.

Before any meaningful biological evaluation can occur, the compound must be successfully dissolved. The choice of solvent is therefore not a trivial procedural step but a critical experimental parameter. Dimethyl sulfoxide (DMSO) is a ubiquitous solvent in drug discovery, prized for its ability to dissolve an exceptionally wide range of both polar and nonpolar compounds, making it ideal for creating high-concentration stock solutions for high-throughput screening.[1][2] Methanol, a polar protic solvent, is also essential, frequently used in analytical procedures like HPLC, as a reaction solvent, and in extraction processes.[3][4]

This guide will dissect the theoretical and practical aspects of determining the solubility of 3-fluoro-4-iodo-N-methoxybenzamide in these two solvents.

Physicochemical Profile and Predicted Solubility Behavior

Understanding the structure of 3-fluoro-4-iodo-N-methoxybenzamide allows us to predict its interactions with different solvent types.

  • Polarity and Hydrogen Bonding: The molecule possesses several polar functional groups: the amide carbonyl (C=O) is a hydrogen bond acceptor, and the N-O-CH₃ group contributes to its polarity. The C-F and C-I bonds also introduce polarity.

  • Solvent Interactions:

    • DMSO ((CH₃)₂SO): As a polar aprotic solvent, DMSO has a strong dipole moment and can act as an excellent hydrogen bond acceptor at its sulfoxide oxygen. It is expected to effectively solvate the benzamide by interacting with the amide group.[5] Its ability to dissolve a broad spectrum of substances makes it a powerful solvent for compounds that are not readily soluble in water.[1][2]

    • Methanol (CH₃OH): As a polar protic solvent, methanol can act as both a hydrogen bond donor (from the -OH group) and acceptor (at the oxygen lone pairs).[3] This dual capability allows it to form strong hydrogen bonds with the solute, potentially leading to good solubility.

Given these features, 3-fluoro-4-iodo-N-methoxybenzamide is anticipated to exhibit significant solubility in both DMSO and methanol. However, the precise quantitative solubility must be determined empirically.

Determination of Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the industry standard for preparing stock solutions for in vitro assays.[6] Accurately determining the maximum solubility is crucial to avoid compound precipitation in assay plates, which can lead to erroneous results.

Experimental Protocol: Equilibrium Shake-Flask Method

The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility.[7] This protocol is designed to be a self-validating system by ensuring that equilibrium is reached and that only the dissolved solute is measured.

Materials:

  • 3-fluoro-4-iodo-N-methoxybenzamide (solid powder)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • 2 mL sterile glass vials with screw caps

  • Vortex mixer

  • Thermostatic shaker/incubator (set to 25°C)

  • High-speed microcentrifuge

  • Calibrated micropipettes

  • Appropriate analytical instrument for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

  • Preparation of a Supersaturated Slurry:

    • Accurately weigh approximately 5-10 mg of 3-fluoro-4-iodo-N-methoxybenzamide into a 2 mL glass vial.

    • Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the vial. This creates a high concentration intended to exceed the solubility limit.

    • Causality: Starting with an excess of solid ensures that the final solution will be truly saturated, a core principle of thermodynamic solubility measurement.[7]

  • Equilibration:

    • Securely cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the slurry for 24-48 hours.

    • Causality: This extended period allows the system to reach thermodynamic equilibrium between the undissolved solid and the dissolved solute. Shorter incubation times may only yield kinetic solubility values, which can be misleading.[8]

  • Separation of Solid and Supernatant:

    • After equilibration, centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes.

    • Causality: Centrifugation pellets the undissolved solid, allowing for the clear separation of the saturated supernatant without disturbing the equilibrium.

  • Sample Preparation and Analysis:

    • Carefully withdraw a precise aliquot (e.g., 50 µL) of the clear supernatant. Avoid disturbing the solid pellet.

    • Dilute the aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) is expected.

    • Quantify the concentration of the diluted sample using a pre-validated analytical method, such as HPLC-UV, against a standard curve of the compound.

  • Calculation:

    • Calculate the original concentration in the saturated DMSO solution by accounting for the dilution factor.

    • Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × Dilution Factor

Data Presentation: Solubility in DMSO

The results of the experiment should be recorded systematically.

ParameterValueUnit
Experimental Temperature25.0°C
Equilibrium Time24hours
Solubility [Experimental Value]mg/mL
Molar Solubility [Calculated Value]mol/L
Workflow Diagram: DMSO Solubility Determination

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Separation cluster_analysis Step 4: Analysis A Weigh 5-10 mg of Compound B Add 200 µL Anhydrous DMSO A->B Creates Slurry C Agitate at 25°C for 24-48 hours B->C D Centrifuge at >10,000 x g for 20 min C->D E Isolate Clear Supernatant D->E Pellets Solid F Dilute Supernatant E->F G Quantify via HPLC-UV F->G H Calculate Final Solubility G->H

Caption: Workflow for determining thermodynamic solubility in DMSO.

Determination of Solubility in Methanol

Methanol is a key solvent in organic synthesis and purification (e.g., chromatography).[9] Its solubility data is vital for process chemistry and for preparing samples for certain analytical techniques where DMSO might interfere.

Experimental Protocol: Equilibrium Shake-Flask Method

The protocol is similar to that for DMSO, but extra care must be taken due to methanol's higher volatility.

Materials:

  • 3-fluoro-4-iodo-N-methoxybenzamide (solid powder)

  • Anhydrous Methanol (≥99.9%)

  • All other materials as listed in Section 3.1.

Step-by-Step Methodology:

  • Preparation and Equilibration:

    • Perform steps 1 and 2 as described in Section 3.1, substituting anhydrous methanol for DMSO.

    • Ensure vials are sealed tightly with PTFE-lined caps to prevent solvent evaporation during the 24-48 hour equilibration period.

    • Causality: Methanol's boiling point (64.7°C) is much lower than DMSO's (189°C), making it prone to evaporation even at room temperature.[3][10] Evaporation would artificially increase the compound's concentration, leading to an overestimation of solubility.

  • Separation and Analysis:

    • Perform steps 3, 4, and 5 as described in Section 3.1.

    • When handling the supernatant, work efficiently to minimize evaporative losses before dilution.

Data Presentation: Solubility in Methanol
ParameterValueUnit
Experimental Temperature25.0°C
Equilibrium Time24hours
Solubility [Experimental Value]mg/mL
Molar Solubility [Calculated Value]mol/L

Comparative Analysis and Solvent Selection Logic

While both solvents are polar, their differing nature as aprotic (DMSO) and protic (methanol) leads to distinct applications.

  • Stock Solutions for Biology: DMSO is the superior choice for high-concentration stock solutions used in biological screening. Its low volatility prevents concentration changes during storage and handling, and it is miscible with aqueous media.[1] However, the final concentration of DMSO in an assay should be kept low (typically <0.5%) as it can have biological effects of its own.[11]

  • Chemical Synthesis and Purification: Methanol is often preferred in chemical synthesis due to its lower boiling point, which allows for easy removal by rotary evaporation.[3] It is also a common mobile phase component in chromatography.[4][9]

  • Analytical Chemistry: The choice depends on the technique. For NMR spectroscopy, deuterated versions of both solvents are available (DMSO-d₆, Methanol-d₄). For HPLC, methanol is a very common mobile phase solvent.

Decision-Making Workflow for Solvent Selection

G Start Define Experimental Need App_Stock High-Concentration Stock Solution for Screening? Start->App_Stock App_Synth Chemical Synthesis or Post-Reaction Workup? Start->App_Synth App_Analytics Analytical Characterization? Start->App_Analytics App_Stock->App_Synth No Solvent_DMSO Choose DMSO (High boiling point, wide solubility range) App_Stock->Solvent_DMSO Yes App_Synth->App_Analytics No Solvent_Methanol Choose Methanol (Easy to evaporate, common in HPLC) App_Synth->Solvent_Methanol Yes Solvent_Depends Choice Depends on Technique (e.g., NMR, LC-MS) App_Analytics->Solvent_Depends Yes

Caption: Logical workflow for selecting a primary solvent based on application.

Conclusion

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 3-fluoro-4-iodo-N-methoxybenzamide in DMSO and methanol. By adhering to the principles of thermodynamic equilibrium and employing validated analytical techniques, researchers can generate accurate and reliable data. This information is not merely a physicochemical parameter but a cornerstone for the successful design of subsequent experiments, from in vitro biological assays to process chemistry and formulation development. The choice between DMSO and methanol should be made deliberately, with a clear understanding of the technical demands of the intended application.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Pharma Grade. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
  • BenchChem. (2025, December). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • Purosolv. (2024, November 21). The Critical Role of Certified Pharmacopeia Methanol in Research and Development.
  • Slideshare. (n.d.). Methanol as a Versatile Solvent in Drug Formulation.
  • Purosolv. (2025, November 20). Why Methanol is the Go-To Solvent for Pharmaceutical Assay Testing.
  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
  • Atlas of Science. (2016, October 27). Another aspect in use of DMSO in medicinal chemistry.
  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility.
  • PMC. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide.
  • Gaylord Chemical. (n.d.). DMSO Physical Properties.

Sources

An In-depth Technical Guide to 3-Fluoro-4-iodo-N-methoxybenzamide: Synthesis, Applications, and Procurement

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Fluoro-4-iodo-N-methoxybenzamide is a specialized chemical compound with significant potential in medicinal chemistry and drug discovery. Its unique trifunctional structure, incorporating a fluorine atom, an iodine atom, and an N-methoxyamide (Weinreb amide) group, positions it as a highly versatile building block for complex molecule synthesis. This guide provides a comprehensive overview of the compound, including a proposed synthetic pathway, its applications in drug development, and a procurement analysis of its essential precursors, given its current lack of widespread commercial availability.

Introduction: A Molecule of Strategic Importance

3-Fluoro-4-iodo-N-methoxybenzamide is not a commonly cataloged chemical, and as such, direct suppliers are not readily identifiable. However, its constituent functional groups make it a molecule of high strategic value for researchers and drug development professionals.

  • Fluorine: The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and lipophilicity of a drug candidate.[1]

  • Iodine: The iodo-substituent is an excellent leaving group in cross-coupling reactions, providing a reactive handle for the introduction of molecular diversity. Aryl iodides are significantly more reactive than their bromide or chloride counterparts in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.[2]

  • N-methoxyamide (Weinreb Amide): This functional group is a stable and reliable precursor for the synthesis of ketones and aldehydes, reacting predictably with organometallic reagents without over-addition.

The combination of these three features in a single molecule allows for a modular and efficient approach to the synthesis of novel chemical entities.

Proposed Synthesis and Mechanistic Rationale

Due to the absence of commercial suppliers, a reliable synthetic route is essential. The following two-step process, starting from the commercially available 3-Fluoro-4-methoxybenzoic acid, is proposed.

Starting Material: 3-Fluoro-4-methoxybenzoic acid

3-Fluoro-4-methoxybenzoic acid (CAS Number: 403-20-3) is a logical and readily available starting material.[3][4] It possesses the required fluoro and methoxy substituents on the benzene ring.

Step 1: Electrophilic Aromatic Iodination

The first step involves the regioselective iodination of 3-Fluoro-4-methoxybenzoic acid. The methoxy group is a strong activating group and an ortho-, para-director. The position para to the methoxy group is already occupied by the carboxylic acid. The fluorine atom is a deactivating group but is also an ortho-, para-director. The position ortho to the methoxy group and meta to the carboxylic acid is the most sterically accessible and electronically favorable for electrophilic substitution.

Experimental Protocol:

  • Dissolution: Dissolve 1 equivalent of 3-Fluoro-4-methoxybenzoic acid in a suitable solvent such as acetic acid or a mixture of methanol and water.

  • Reagent Addition: Add 1.1 equivalents of N-Iodosuccinimide (NIS) and a catalytic amount of a strong acid, such as trifluoroacetic acid.[5] The acid serves to activate the NIS, generating a more potent electrophilic iodine species.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The product can then be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product, 3-fluoro-4-iodo-5-methoxybenzoic acid, can be purified by recrystallization or column chromatography.

Step 2: Weinreb Amide Formation

The second step is the conversion of the iodinated carboxylic acid to the corresponding N-methoxyamide. This is a standard amide coupling reaction.

Experimental Protocol:

  • Activation of Carboxylic Acid: The carboxylic acid is first activated. A common method is to convert it to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[3][6] Alternatively, coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt) can be used.[7]

  • Amine Coupling: The activated carboxylic acid is then reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a non-nucleophilic base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl formed.[8][9]

  • Reaction: The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C to room temperature.

  • Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove the base and any water-soluble byproducts. The final product, 3-fluoro-4-iodo-N-methoxybenzamide, is then purified by column chromatography.

Visualization of the Synthetic Pathway

Synthetic Pathway of 3-Fluoro-4-iodo-N-methoxybenzamide start 3-Fluoro-4-methoxybenzoic acid intermediate 3-Fluoro-5-iodo-4-methoxybenzoic acid start->intermediate 1. NIS, cat. TFA 2. Acetic Acid, RT product 3-Fluoro-4-iodo-N-methoxybenzamide intermediate->product 1. SOCl₂ or (COCl)₂ 2. MeONHMe·HCl, Et₃N 3. DCM, 0°C to RT

Caption: Proposed two-step synthesis of 3-fluoro-4-iodo-N-methoxybenzamide.

Applications in Drug Discovery

The strategic placement of the iodo and Weinreb amide functionalities makes 3-fluoro-4-iodo-N-methoxybenzamide a powerful tool for building molecular complexity in a controlled manner.

Sequential Cross-Coupling and Ketone Formation

A primary application is in sequential reactions. First, the iodo group can be utilized in a palladium-catalyzed cross-coupling reaction to introduce an aryl, heteroaryl, or alkyl group. The resulting biaryl or substituted aromatic compound, which still contains the Weinreb amide, can then be reacted with a Grignard reagent or an organolithium reagent to form a ketone. This two-step, one-pot potential sequence is highly efficient for generating diverse libraries of compounds for structure-activity relationship (SAR) studies.

Workflow in Fragment-Based Drug Discovery

Drug Discovery Workflow cluster_synthesis Synthesis of Building Block cluster_diversification Molecular Diversification cluster_product Final Product A 3-Fluoro-4-iodo-N-methoxybenzamide B Suzuki Coupling (Introduce R¹) A->B C Intermediate Amide B->C D Grignard Reaction (Introduce R²) C->D E Diverse Ketone Library (for SAR studies) D->E

Caption: Workflow illustrating the use of 3-fluoro-4-iodo-N-methoxybenzamide in drug discovery.

Procurement of Precursors and Economic Analysis

SupplierProduct NamePurityQuantityPrice (USD)
MilliporeSigma3-Fluoro-4-methoxybenzoic acid98%--
Tokyo Chemical Industry (TCI)3-Fluoro-4-methoxybenzoic Acid>98.0%1g$32.00
5g$102.00
BLD Pharm3-Fluoro-4-methoxybenzoic acid---
Thermo Scientific3-Fluoro-4-methoxybenzoic acid98%1g-
A B Enterprises3-FLUORO-4-METHOXYBENZOIC ACID CHEMICALTechnical Gradeper kg₹350 ($4.20)

Note: Prices are indicative and subject to change. Please consult the suppliers for current pricing and availability.

The cost of the starting material is relatively low, making the proposed synthesis economically feasible for research and development purposes.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-fluoro-4-iodo-N-methoxybenzamide is not available. However, based on its precursors and functional groups, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.

  • Reactivity: The precursors, particularly thionyl chloride and organometallic reagents, are highly reactive and should be handled with extreme care.

Always consult the SDS for each reagent used in the synthesis.

Conclusion

3-Fluoro-4-iodo-N-methoxybenzamide represents a valuable, albeit not commercially available, synthetic intermediate for drug discovery and medicinal chemistry. Its strategic combination of a fluorine atom, a reactive iodine handle, and a versatile Weinreb amide functionality allows for the efficient and controlled synthesis of complex molecular architectures. The proposed two-step synthesis from readily available precursors provides a practical route to access this compound, enabling its use in the development of novel therapeutics.

References

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Navigating the Synthesis and Handling of 3-fluoro-4-iodo-N-methoxybenzamide: A Technical Safety Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 3-fluoro-4-iodo-N-methoxybenzamide. The information presented in this guide is a synthesis of data from structurally related compounds and general principles of laboratory safety for handling halogenated and novel chemical entities. This guide is intended to supplement, not replace, a thorough risk assessment by the principal investigator and adherence to all institutional safety protocols.

Introduction: Understanding the Compound and its Potential Hazards

3-fluoro-4-iodo-N-methoxybenzamide is a unique molecule incorporating several functional groups of interest in medicinal chemistry and drug development. The presence of a fluorine atom, an iodine atom, and an N-methoxyamide group on a benzene ring suggests a range of potential biological activities and chemical reactivities. However, these same features necessitate a cautious and well-informed approach to its handling.

Due to the absence of a dedicated Safety Data Sheet, a hazard assessment must be extrapolated from analogous structures. This guide draws upon safety data for iodo-substituted benzamides, fluoro-substituted benzamides, and N-alkoxybenzamides to construct a presumptive safety profile.

Key Structural Analogs Considered:

  • 4-Iodobenzamide: Provides insight into the hazards associated with the iodo-aromatic moiety.

  • 3-Fluoro-4-methoxybenzamide: Offers information on the effects of the fluoro and methoxy substituents on a similar benzamide core.

  • N-Alkoxybenzamides: Studies on this class of compounds highlight potential mutagenicity, a critical consideration for handling.[1]

  • Halogenated Aromatic Compounds: General handling procedures for this broad class of chemicals are also incorporated.

Hazard Identification and Analysis

Based on the analysis of related compounds, 3-fluoro-4-iodo-N-methoxybenzamide should be treated as a hazardous substance with the following potential risks:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3][4]

  • Skin Corrosion/Irritation: May cause skin irritation.[5][6]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

  • Mutagenicity: N-acyloxy-N-alkoxybenzamides have been shown to be direct-acting mutagens.[1] While the subject compound is an N-methoxybenzamide, it is prudent to handle it as a potential mutagen.

GHS Hazard Pictograms (Presumptive):

PictogramHazard Class

Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Respiratory Irritant

Potential Mutagen

Hazard Statement (Presumptive): Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects.

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for minimizing exposure.

Engineering Controls

The primary line of defense is to handle the compound within a controlled environment.

  • Fume Hood: All weighing and manipulations of solid 3-fluoro-4-iodo-N-methoxybenzamide, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[7]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for all personnel handling this compound.[2][3][4][8][9]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][4]To protect against splashes and solid particulates. A face shield provides an additional layer of protection, especially during reactions or when handling larger quantities.
Hand Protection Nitrile gloves (double-gloving recommended).[3][9]To prevent skin contact. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Flame-resistant laboratory coat.[4]To protect skin and personal clothing from contamination.
Footwear Closed-toe shoes.[4][9]To protect feet from spills.
Handling Procedures

Adherence to strict handling protocols is crucial to prevent contamination and exposure.

Experimental Workflow for Safe Handling:

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal Don PPE 1. Don Appropriate PPE Fume Hood 2. Work in a Certified Fume Hood Don PPE->Fume Hood Weighing 3. Weigh Compound on Tared Weigh Paper Fume Hood->Weighing Transfer 4. Carefully Transfer to Reaction Vessel Weighing->Transfer Solvent 5. Add Solvent via Syringe or Cannula Transfer->Solvent Reaction_Setup 6. Set up Reaction Apparatus (e.g., under inert atmosphere) Solvent->Reaction_Setup Quench 7. Quench Reaction Safely Reaction_Setup->Quench Waste 8. Dispose of Halogenated Organic Waste in Designated Container Quench->Waste Decontaminate 9. Decontaminate Glassware and Work Area Waste->Decontaminate Doff PPE 10. Doff PPE Correctly Decontaminate->Doff PPE

Caption: Step-by-step workflow for handling 3-fluoro-4-iodo-N-methoxybenzamide.
Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Access: Store in a locked cabinet or a restricted-access area.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][10]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][10]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[11]

Physical and Chemical Properties (Predicted)

PropertyValueSource
Molecular Formula C8H7FINO2-
Molecular Weight 295.05 g/mol -
Appearance Likely a solid at room temperatureExtrapolated from analogs
Solubility Expected to be soluble in organic solventsGeneral chemical principles

Disposal Considerations

All waste containing 3-fluoro-4-iodo-N-methoxybenzamide must be treated as hazardous waste.

  • Waste Stream: Dispose of in a designated "Halogenated Organic Waste" container.[7][12]

  • Labeling: Ensure the waste container is properly labeled with its contents.

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal.

Conclusion

While 3-fluoro-4-iodo-N-methoxybenzamide holds promise as a research chemical, its handling demands a high level of caution due to the lack of specific safety data and the potential hazards inferred from its structural components. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and emergency protocols, researchers can mitigate the risks associated with this novel compound. A proactive and informed approach to safety is paramount in the pursuit of scientific advancement.

References

  • PubChem. (n.d.). 4-Iodobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Required Personal Protective Equipment Use in Campus Research Laboratories. Retrieved from [Link]

  • SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]

  • Bonin, A. M., Banks, T. M., Campbell, J. J., Glover, S. A., Hammond, G. P., Prakash, A. S., & Rowbottom, C. A. (2001). Mutagenicity of electrophilic N-acyloxy-N-alkoxyamides. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 494(1-2), 115–134. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Temple University Environmental Health and Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

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Methodological & Application

synthesis of 3-fluoro-4-iodo-N-methoxybenzamide from acid chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 3-Fluoro-4-iodo-N-methoxybenzamide

Abstract & Strategic Significance

This guide details the synthesis of 3-fluoro-4-iodo-N-methoxybenzamide , a critical "Weinreb-type" intermediate.[1] While strictly a secondary N-alkoxy amide (distinct from the N-methoxy-N-methyl Weinreb amide), this scaffold serves as a pivotal electrophile in drug discovery.[1]

Why this molecule matters:

  • The Iodine Handle: Positioned at C4, the iodine atom is an excellent candidate for highly selective Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) under mild conditions, often leaving the C3-fluorine and the amide intact.[1]

  • The Fluorine Effect: The C3-fluorine atom modulates metabolic stability (blocking Phase I oxidation) and increases the lipophilicity of the benzamide core.[1]

  • The N-Methoxy Amide: This moiety exhibits unique hydrogen-bonding capability and stability compared to simple primary amides, often used to modulate potency in kinase inhibitors.[1]

Retrosynthetic Analysis & Mechanism

The synthesis relies on the activation of 3-fluoro-4-iodobenzoic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution with methoxyamine hydrochloride .[1]

Critical Mechanistic Insight: Methoxyamine (MeONH₂) is supplied as a hydrochloride salt.[1][2][3] The reaction requires a base-mediated release of the free amine in situ. The nitrogen lone pair, enhanced by the alpha-effect of the adjacent oxygen, acts as the nucleophile.

Graphviz Pathway Visualization:

ReactionPathway Acid 3-Fluoro-4-iodobenzoic Acid (Precursor) AcidCl Acid Chloride (Electrophile) Acid->AcidCl Chlorination SOCl2 SOCl2 / DMF (cat.) Activation SOCl2->AcidCl Tetrahedral Tetrahedral Intermediate AcidCl->Tetrahedral Addition MeONH2 MeONH2·HCl + Base (Nucleophile) MeONH2->Tetrahedral Attack Product 3-Fluoro-4-iodo- N-methoxybenzamide Tetrahedral->Product Elimination (-HCl)

Figure 1: Synthetic pathway converting the benzoic acid precursor to the target N-alkoxy amide via the acid chloride intermediate.[1]

Critical Materials & Safety

ReagentRoleEquiv.Safety Note
3-Fluoro-4-iodobenzoyl chloride Electrophile1.0Corrosive, lachrymator, moisture sensitive.[1]
Methoxyamine HCl Nucleophile Source1.2Irritant, hygroscopic.[1]
Pyridine Base / Solvent3.0Malodorous, toxic.[1] Use in fume hood.
Dichloromethane (DCM) Solvent--Volatile, suspected carcinogen.[1]
Thionyl Chloride (SOCl₂) Activator (if making acid chloride)1.5Reacts violently with water.[1]

Safety Alert: The iodine-carbon bond is light-sensitive.[1] Wrap reaction vessels in aluminum foil during extended stir times.

Experimental Protocols

Step 0: Precursor Preparation (In Situ Generation)

If the acid chloride is not purchased, generate it immediately before use.[1]

  • Suspend 3-fluoro-4-iodobenzoic acid (1.0 eq) in anhydrous DCM or Toluene.

  • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF (50 µL per 10g substrate).

  • Heat to reflux (or 40°C) for 2–3 hours until gas evolution (SO₂, HCl) ceases and the solution clears.

  • Concentrate in vacuo to remove excess SOCl₂.[4] Azeotrope with toluene twice to ensure removal of acidic traces.[1]

  • Result: Crude acid chloride (yellow oil/solid).[1] Use immediately in Method A.

Method A: Anhydrous Pyridine Protocol (Recommended for High Purity)

Best for small-to-medium scale (<50g) where hydrolytic stability is a concern.[1]

Workflow Diagram:

MethodA Start Start: Crude Acid Chloride Add Dropwise Addition of Acid Chloride (in DCM) Start->Add Dissolve Dissolve MeONH2·HCl in Pyridine/DCM (1:1) Cool Cool to 0°C Dissolve->Cool Cool->Add React Warm to RT Stir 2-4 Hours Add->React Quench Quench with 1M HCl (Removes Pyridine) React->Quench Extract Extract DCM -> Wash Brine -> Dry Quench->Extract End Final Product (Solid) Extract->End

Figure 2: Step-by-step workflow for the anhydrous pyridine coupling method.

Detailed Procedure:

  • Preparation: In a round-bottom flask, suspend Methoxyamine HCl (1.2 eq) in a 1:1 mixture of anhydrous DCM and Pyridine (approx. 10 mL per gram of substrate).

    • Note: Pyridine acts as both the solvent for the salt and the proton scavenger.

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Addition: Dissolve the 3-fluoro-4-iodobenzoyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine suspension over 15–20 minutes.

    • Observation: A white precipitate (Pyridine[1]·HCl) will begin to form/thicken.[1]

  • Reaction: Remove the ice bath and allow to warm to Room Temperature (RT). Stir for 3 hours.

  • IPC (In-Process Control): Check TLC (30% EtOAc/Hexane). The acid chloride (Rf ~0.[5]8) should disappear; product (Rf ~0.[1]4) will appear.[1][5]

    • Note: Treat the TLC aliquot with MeOH before spotting to convert any unreacted acid chloride to the methyl ester for easier visualization.

  • Workup:

    • Dilute with DCM.[1][6]

    • Critical Wash: Wash the organic layer 2x with 1M HCl . This removes the pyridine and unreacted methoxyamine.

    • Wash 1x with Sat.[1] NaHCO₃ (removes any hydrolyzed benzoic acid).[1]

    • Wash 1x with Brine.[1][7]

  • Isolation: Dry over MgSO₄, filter, and concentrate. The residue is typically a white to off-white solid.[1]

Analytical Specifications & Troubleshooting

Expected Data:

  • Appearance: White crystalline solid.[1]

  • 1H NMR (DMSO-d6):

    • δ 11.8 (s, 1H, NH -O) — Broad singlet, characteristic of N-alkoxy amides.[1]

    • δ 7.6–7.9 (m, 3H, Aromatic protons).[1]

    • δ 3.71 (s, 3H, N-O-CH3 ).[1]

  • MS (ESI+): [M+H]+ peak corresponding to MW (approx 295.03).[1] Look for the characteristic Iodine isotope pattern (no M+2).[1]

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is anhydrous. Use fresh SOCl₂ for precursor generation.[1]
Pyridine Smell in Product Incomplete Acid WashIncrease the volume or number of 1M HCl washes during workup.
Starting Material Remains Inactive MethoxyamineMeONH₂·HCl is hygroscopic.[1] If old/clumpy, dry it under vacuum or use 1.5 eq.[1]
Dark Coloration Iodine LiberationKeep reaction in the dark. Wash organic layer with dilute Sodium Thiosulfate.[1]

References

  • Organic Syntheses, Coll.[1][7] Vol. 9, p. 559 (1998). General protocol for acid chloride formation using Thionyl Chloride/DMF. [1]

  • Clayden, J., et al. (2012). Nucleophilic substitution at the carbonyl group.[1] In Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Authoritative textbook grounding for the Schotten-Baumann mechanism).

  • BenchChem Protocols. Synthesis of Methoxybenzamides via Acid Chlorides. [1]

  • Fisher Scientific Application Note. Amide Synthesis: Schotten-Baumann and Anhydrous Methods.

Sources

Application Note: Orthogonal C-H Activation of 3-Fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the functionalization of 3-fluoro-4-iodo-N-methoxybenzamide . This scaffold is a critical "linchpin" intermediate, particularly in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and other kinase-targeting small molecules.

The presence of the iodine (C4) and fluorine (C3) substituents presents a unique chemoselectivity challenge: How to activate the ortho-C-H bond (C2 or C6) without triggering oxidative addition at the reactive C-I bond.

Executive Summary

The N-methoxyamide moiety (Weinreb amide derivative) acts as a versatile Directing Group (DG) for transition-metal catalyzed C-H activation. While Palladium (Pd) is the standard metal for such transformations, its tendency to undergo oxidative addition with aryl iodides (Ar-I) necessitates a shift in strategy.

This protocol details the use of Rhodium(III) catalysis to achieve high-fidelity C-H activation.[1][2] Unlike Pd(0)/Pd(II) cycles, the Rh(III)/Rh(I) manifold is compatible with Ar-I bonds, allowing for the installation of alkenes, alkynes, or annulated heterocycles while leaving the iodine handle intact for subsequent Suzuki or Sonogashira couplings.

Key Chemical Challenges
FeatureSynthetic AdvantageProcess Risk
N-Methoxyamide (C1) Potent DG for ortho-metalation (

).
Hydrolysis to ester/acid if pH is uncontrolled.
Fluorine (C3) Increases acidity of C2-H; modulates lipophilicity.Steric crowding at C2 may force reaction to C6.
Iodine (C4) Essential handle for late-stage diversification.High Risk: Pd catalysts will cleave C-I bond via oxidative addition.

Mechanistic Insight & Regioselectivity

The regiochemical outcome is dictated by the interplay between steric hindrance and electronic activation.

  • Site C2 (Between DG and F): Electronically activated (acidified by ortho-F) but sterically crowded. Accessible only by small coupling partners or specific catalytic systems (e.g., C-H Iodination).

  • Site C6 (Between DG and H): Sterically accessible. This is the primary site of reaction for annulations and olefinations.

Diagram 1: Chemoselectivity Signaling Pathway

This diagram illustrates the divergence between the desired Rh(III) C-H activation pathway and the undesired Pd(0) oxidative addition pathway.

CH_Activation_Pathway Substrate 3-Fluoro-4-iodo- N-methoxybenzamide Pd0 Pd(0) Species Substrate->Pd0 If Pd Catalyst Used Rh3 Cp*Rh(III) Catalyst Substrate->Rh3 Recommended OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd SideProduct De-iodinated / Biaryl Side Products OxAdd->SideProduct Coordination DG Coordination (N-O Chelate) Rh3->Coordination CH_Activation C-H Activation (Rhodacycle Formation) Coordination->CH_Activation Reversible Insertion Alkyne/Alkene Insertion CH_Activation->Insertion Rate Limiting RedElim Reductive Elimination (C-C Bond Formation) Insertion->RedElim RedElim->Rh3 Catalyst Turnover Product Functionalized Product (Iodine Intact) RedElim->Product

Caption: Divergent reactivity pathways. The Rh(III) cycle (green) enables C-H functionalization without engaging the C-I bond, whereas Pd(0) (red) risks destroying the iodine handle.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C-H Annulation with Alkynes

Objective: Synthesis of 3,4-dihydroisoquinolin-1(2H)-ones (Isoquinolone derivatives). Scope: This reaction is highly chemoselective, preserving the C4-Iodine.

Reagents:

  • Substrate: 3-fluoro-4-iodo-N-methoxybenzamide (1.0 equiv)

  • Coupling Partner: Internal alkyne (e.g., Diphenylacetylene) (1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant/Additive: Cu(OAc)₂ (2.0 equiv) - Acts as the terminal oxidant to regenerate Rh(III).

  • Solvent: t-Amyl alcohol (0.2 M)

Step-by-Step Procedure:

  • Setup: In a glovebox or under N₂ flow, charge a dried screw-cap reaction tube with the Substrate (1.0 equiv), Alkyne (1.2 equiv), [Cp*RhCl₂]₂ (2.5 mol%), and Cu(OAc)₂ (2.0 equiv).

  • Solvation: Add anhydrous t-Amyl alcohol. (Note: t-Amyl alcohol is preferred over MeOH for higher temperature stability).

  • Reaction: Seal the tube and stir at 100 °C for 16 hours .

    • Checkpoint: The solution typically turns from blue/green (Cu salt) to a dark suspension.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite to remove copper salts.

  • Purification: Concentrate the filtrate in vacuo. Purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

    • Expected Result: The product will be the C6-annulated isoquinolone. The C4-Iodine remains intact.

Protocol B: Pd(II)-Catalyzed C-H Alkoxylation (High-Valent Pd)

Objective: Introduction of an -OMe or -OAc group at the ortho position. Critical Note: To prevent C-I cleavage, this reaction must avoid the formation of Pd(0). We use a strong oxidant to keep the catalytic cycle within the Pd(II)/Pd(IV) manifold.[3]

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Pd(OAc)₂ (10 mol%)[4]

  • Oxidant: PhI(OAc)₂ (2.0 equiv) or K₂S₂O₈

  • Solvent: Acetic Anhydride (for acetoxylation) or MeOH (for methoxylation)

Step-by-Step Procedure:

  • Setup: Charge a vial with Substrate (0.2 mmol), Pd(OAc)₂ (4.5 mg), and PhI(OAc)₂ (129 mg).

  • Reaction: Add solvent (2 mL) and seal. Heat to 80 °C for 12 hours .

  • Mechanism Check: The strong oxidant ensures that after C-H activation and reductive elimination, the Pd species is immediately re-oxidized, preventing the accumulation of Pd(0) which would attack the C-I bond.

  • Workup: Evaporate solvent. Dilute with DCM, wash with sat. NaHCO₃. Purify via column chromatography.

Data Summary & Troubleshooting

Comparative Reactivity Table
VariableCondition A (Recommended)Condition B (Risky)
Catalyst [Cp*RhCl₂]₂ Pd(PPh₃)₄ or Pd(OAc)₂ w/o strong oxidant
Active Species Rh(III)Pd(0) / Pd(II)
C-H Activation Yes (Facile)Yes
C-I Stability High (>95% Intact) Low (<20% Intact)
Major Product Isoquinolone / OlefinBiaryl (Suzuki product) or De-iodinated
Troubleshooting Guide
  • Problem: Low conversion of starting material.

    • Solution: Ensure the N-methoxyamide proton is not being deprotonated too early. Add a mild acid (AcOH, 1 equiv) if using basic conditions. For Rh-catalysis, ensure the reaction is strictly anhydrous to protect the active catalyst species.

  • Problem: Loss of Iodine (De-iodination).

    • Solution: This indicates the presence of low-valent metal species. Increase the loading of the oxidant (Cu(OAc)₂ or Ag salt) to ensure rapid catalyst turnover. Switch strictly to Rh(III) or Ru(II) systems.

  • Problem: Regioselectivity (C2 vs C6 mixtures).

    • Solution: The C6 position is sterically favored. To force C2 activation (between F and DG), use a smaller directing group precursor or employ a "Transient Directing Group" strategy, though this is complex with the amide already in place.

References

  • Review of N-Methoxyamide Directing Groups

    • Title: N-Methoxybenzamide: A Versatile Directing Group for Palladium-, Rhodium- and Ruthenium-Catalyzed C-H Bond Activ
    • Source: ResearchG
    • URL:[Link]

  • Rh(III)

    • Title: Harnessing hypervalent iodonium ylides as carbene precursors: C–H activation of N-methoxybenzamides with a Rh(III)-catalyst.[5]

    • Source: Chemical Communications (RSC).[5]

    • URL:[Link]

  • Pd(II)/Pd(IV)

    • Title: Palladium-Catalyzed Alkoxylation of N-Methoxybenzamides via Direct sp2 C−H Bond Activation.[6]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • Chemoselectivity in Halogenated Arenes

    • Title: Site-Selective Pd-Catalyzed C(sp3)
    • Source: D-NB.info.
    • URL:[Link]

Sources

The Art of the Bond: A Technical Guide to Palladium-Catalyzed Cross-Coupling of 3-Fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the ability to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with precision and efficiency is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, revolutionizing the synthesis of complex molecules, particularly in the realm of pharmaceutical and materials science.[1] This guide provides an in-depth exploration of the application of these powerful transformations to a key building block: 3-fluoro-4-iodo-N-methoxybenzamide .

The strategic placement of the fluoro, iodo, and N-methoxybenzamide functionalities on the aromatic ring makes this substrate a versatile scaffold for the introduction of diverse molecular fragments. The electron-withdrawing nature of the benzamide and the fluorine atom can influence the reactivity of the C-I bond, while the N-methoxyamide group itself presents unique opportunities and challenges. This document serves as a detailed manual, offering not just protocols, but the underlying chemical logic to empower researchers in their synthetic campaigns.

Understanding the Core: The Palladium Catalytic Cycle

At the heart of these transformations lies the elegant and predictable catalytic cycle of palladium.[2] While variations exist for each named reaction, the fundamental steps remain consistent: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[2][3]

The 3-fluoro-4-iodo-N-methoxybenzamide substrate enters the cycle at the oxidative addition step, where the palladium(0) catalyst inserts into the carbon-iodine bond. The reactivity of this step is influenced by the electron-deficient nature of the aryl iodide.[4]

Palladium Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(Ln) OxAdd->PdII Transmetalation Transmetalation (Suzuki) or Amine Coordination (B-H) PdII->Transmetalation PdII_R Ar-Pd(II)-R(Ln) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product Substrate Ar-I (3-fluoro-4-iodo- N-methoxybenzamide) Substrate->OxAdd CouplingPartner R-M (Boronic Acid) or R2NH (Amine) CouplingPartner->Transmetalation

Figure 1: Generalized Palladium Catalytic Cycle.

I. The Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures.[5] Given the prevalence of biaryl motifs in pharmaceuticals, mastering this reaction with the 3-fluoro-4-iodo-N-methoxybenzamide scaffold is of significant value.

Causality in Experimental Design

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For an electron-poor aryl iodide like our substrate, the oxidative addition step is generally facile. The challenge often lies in achieving efficient transmetalation and preventing side reactions.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[5]

  • Ligand Selection: Bulky, electron-rich phosphine ligands are often employed to stabilize the palladium center and promote reductive elimination. Ligands such as SPhos, XPhos, or RuPhos have proven effective for challenging couplings.[6]

  • Base: A base is required to activate the boronic acid for transmetalation.[7] The choice of base can influence the reaction rate and the tolerance of other functional groups. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[8] For substrates sensitive to strong bases, weaker bases like potassium fluoride (KF) can be effective.[7]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[9]

Protocol: Suzuki-Miyaura Coupling of 3-Fluoro-4-iodo-N-methoxybenzamide with Phenylboronic Acid

Materials:

  • 3-Fluoro-4-iodo-N-methoxybenzamide

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the solids.

  • Add degassed water to the reaction mixture to achieve a dioxane/water ratio of approximately 4:1.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective for a wide range of substrates.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote efficient coupling.
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/Water, Toluene/WaterA biphasic system to dissolve all reaction components.
Temperature 80-100 °CProvides sufficient energy for the catalytic cycle to proceed efficiently.

II. The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines, which are prevalent in medicinal chemistry.[2][10] This reaction allows for the coupling of 3-fluoro-4-iodo-N-methoxybenzamide with a wide range of primary and secondary amines.

Causality in Experimental Design

The success of a Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalytic system and reaction conditions.

  • Palladium Precatalyst and Ligand: The combination of a palladium source and a specialized, bulky, electron-rich phosphine ligand is crucial.[3][11] Precatalysts like those based on biaryl phosphine ligands are often highly effective.[4] The choice of ligand can depend on the nature of the amine (primary, secondary, aliphatic, or aromatic).[12]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[12] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[3] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be employed, often requiring higher temperatures.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.[3]

Protocol: Buchwald-Hartwig Amination of 3-Fluoro-4-iodo-N-methoxybenzamide with Morpholine

Materials:

  • 3-Fluoro-4-iodo-N-methoxybenzamide

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.015 equiv.) and XPhos (0.03 equiv.).

  • Add anhydrous toluene and stir for 10 minutes to form the active catalyst.

  • Add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 equiv.), morpholine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.
Ligand XPhos, SPhos, or BrettPhosBulky, electron-rich ligands essential for C-N bond formation.
Base NaOtBu, LHMDS, or Cs₂CO₃Strong, non-nucleophilic bases to deprotonate the amine.
Solvent Toluene, Dioxane, or THFAnhydrous, aprotic solvents.
Temperature 100-110 °CHigher temperatures are often required for efficient amination.

III. The Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the introduction of alkynyl groups onto the aromatic scaffold of 3-fluoro-4-iodo-N-methoxybenzamide.[13][14]

Causality in Experimental Design

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper.[15] However, copper-free variations have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[16]

  • Palladium Catalyst: Palladium complexes with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), are commonly used.[17]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of a copper acetylide intermediate.[1]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used both as a base and sometimes as a solvent.[17]

  • Solvent: Solvents like THF, DMF, or acetonitrile are commonly employed.[4]

For electron-poor aryl iodides, the Sonogashira coupling is generally efficient.[4]

Protocol: Sonogashira Coupling of 3-Fluoro-4-iodo-N-methoxybenzamide with Phenylacetylene

Materials:

  • 3-Fluoro-4-iodo-N-methoxybenzamide

  • Phenylacetylene

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF, anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.05 equiv.).

  • Add anhydrous THF, followed by triethylamine.

  • Add phenylacetylene (1.1 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄Standard and effective catalysts for Sonogashira couplings.
Copper Co-catalyst CuIFacilitates the formation of the reactive copper acetylide.
Base Triethylamine (Et₃N) or DIPEAActs as a base and can serve as a solvent.
Solvent THF, DMF, or AcetonitrileAnhydrous polar aprotic solvents.
Temperature Room Temperature to 60 °CMild conditions are often sufficient for reactive aryl iodides.

graph TD {
subgraph "Experimental Workflow"
A[Start: Reactant & Catalyst Preparation] --> B{Reaction Setup under Inert Atmosphere};
B --> C{Heating & Stirring};
C --> D{Reaction Monitoring (TLC/LC-MS)};
D --> E{Work-up & Extraction};
E --> F[Purification (Column Chromatography)];
F --> G[Characterization & Analysis];
end
style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style F fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124
style G fill:#34A853,stroke:#34A853,stroke-width:2px,fontcolor:#FFFFFF

}

Figure 2: General Experimental Workflow.

Conclusion

The palladium-catalyzed cross-coupling of 3-fluoro-4-iodo-N-methoxybenzamide offers a powerful and versatile platform for the synthesis of a wide array of functionalized molecules. By understanding the fundamental principles of the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions and by carefully selecting the appropriate catalytic system and reaction conditions, researchers can efficiently construct novel C-C and C-N bonds. The protocols provided in this guide serve as a robust starting point for the exploration of this valuable chemical space, paving the way for the discovery and development of new therapeutics and materials.

References

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. Available at: [Link]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PMC. Available at: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Available at: [Link]

  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Suzuki−Miyaura Coupling of Iodobenzenes and Phenylboronic Acids a. ResearchGate. Available at: [Link]

  • The effect of various bases on the Suzuki coupling reaction a. ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Florida. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed Intramolecular Cyclization of Ynamides: Synthesis of 4-halo-oxazolones. PubMed. Available at: [Link]

  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. PMC. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. PMC. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. Available at: [Link]

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Introduction: The Strategic Importance of Biaryl Benzamides

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Protocols for 4-Iodo-Benzamides

In the landscape of modern drug discovery and materials science, the biaryl benzamide scaffold is a privileged structural motif. Its prevalence stems from the amide's ability to act as a versatile hydrogen bond donor and acceptor, combined with the biaryl system's capacity for rigid, well-defined three-dimensional conformations that facilitate precise interactions with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing the requisite C(sp²)–C(sp²) bond, lauded for its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]

This guide focuses specifically on protocols for the coupling of 4-iodo-benzamides. As an electron-deficient aryl halide, this substrate presents unique mechanistic considerations that influence the choice of catalyst, base, and solvent. The electron-withdrawing nature of the carboxamide group accelerates the rate-determining oxidative addition step, which can be advantageous.[3] However, the amide functionality itself can be sensitive, necessitating carefully optimized conditions to prevent hydrolysis or other side reactions.[4]

This document serves as a detailed technical resource for researchers, providing not only step-by-step protocols but also the underlying scientific rationale to empower users to adapt and troubleshoot these powerful transformations effectively.

Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][5][6] Understanding this cycle is paramount for rational protocol design.

  • Oxidative Addition : The cycle begins with the oxidative addition of the 4-iodo-benzamide to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-iodine bond, forming a Pd(II) intermediate. For 4-iodo-benzamides, the electron-withdrawing effect of the amide group polarizes the C-I bond, making the aryl carbon more electrophilic and facilitating this initial, often rate-limiting, step.[3]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[7] This "ate" complex then exchanges its organic moiety for the halide on the Pd(II) center. The presence of water often facilitates this step by aiding in the dissolution of the inorganic base and promoting the formation of the active boronate.[5][8]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[3][9] Bulky, electron-rich ligands on the palladium are known to promote this step.[9][10]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex [Ar-Pd(II)(I)L₂] pd0->oa_complex Oxidative Addition tm_complex [Ar-Pd(II)(Ar')L₂] oa_complex->tm_complex Transmetalation tm_complex->pd0 product Ar-Ar' tm_complex->product Reductive Elimination input_aryl 4-Iodo-Benzamide (Ar-I) input_aryl->oa_complex input_boronic Boronic Acid (Ar'-B(OH)₂) input_boronic->oa_complex Base, H₂O

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Component Selection: A Rationale-Driven Approach

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of its four main components: the palladium source/ligand, the base, the solvent, and the boronic acid partner.

ComponentKey Considerations for 4-Iodo-BenzamidesRecommended Choices
Catalyst & Ligand The C-I bond is highly reactive, so a wide range of Pd sources are effective.[9][11] The key is the ligand, which stabilizes the Pd(0) state and promotes reductive elimination. Bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-Heterocyclic Carbenes (NHCs) are excellent for preventing β-hydride elimination (if applicable) and accelerating the final product-forming step.[10][12][13]Standard: Pd(PPh₃)₄, PdCl₂(dppf)High-Activity: XPhos Pd G3/G4, SPhos Pd G3, PEPPSI™-IPr
Base Must be strong enough to form the boronate "ate" complex but mild enough to avoid hydrolysis of the benzamide. Carbonates and phosphates are generally preferred over hydroxides.[4][7] Cesium carbonate (Cs₂CO₃) can be effective for challenging couplings due to its higher solubility.[7]K₂CO₃, Cs₂CO₃, K₃PO₄ (often used in anhydrous conditions to minimize protodeboronation).[10]
Solvent A polar, often biphasic system is typical to dissolve both the organic substrates and the inorganic base.[5] Common choices include ethers or aromatic hydrocarbons with water. Polar aprotic solvents can also be used.[14] The choice can influence reaction rate and selectivity.[15]1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O, 2-MeTHF/H₂O, DMF/H₂O.[5][10][14]
Boronic Acid Most aryl and heteroaryl boronic acids are compatible. Electron-rich boronic acids tend to react faster.[16] Be aware of potential protodeboronation (hydrolysis of the C-B bond) as a major side reaction, especially with prolonged heating or strongly basic/aqueous conditions.[5]Arylboronic acids, heteroarylboronic acids, potassium aryltrifluoroborates (more stable alternative).[17]

Experimental Protocols

The following protocols provide two reliable methods for the Suzuki-Miyaura coupling of 4-iodo-benzamides. Protocol A is a robust, general-purpose method using a classic catalyst, while Protocol B employs a modern, high-activity pre-catalyst ideal for more demanding substrates or achieving lower catalyst loadings.

Experimental_Workflow start Start assemble Assemble Reactants (Aryl Iodide, Boronic Acid, Base, Catalyst) in Reaction Vessel start->assemble add_solvent Add Degassed Solvent(s) assemble->add_solvent degas Degas Mixture (e.g., N₂ Sparge or Freeze-Pump-Thaw) add_solvent->degas heat Heat to Reaction Temperature with Stirring degas->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup & Organic Extraction monitor->workup Upon Completion purify Purify Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol A: General Purpose Coupling with Pd(PPh₃)₄

This protocol is a reliable starting point for coupling 4-iodo-benzamides with a variety of standard arylboronic acids.

Materials:

  • 4-Iodo-benzamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (6 mL, degassed)

  • Deionized Water (2 mL, degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To the reaction vessel, add the 4-iodo-benzamide, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed 1,4-dioxane and then the degassed water via syringe.

  • Place the vessel in a pre-heated oil bath at 90 °C.

  • Stir the reaction mixture vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the 4-iodo-benzamide starting material.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl benzamide.

Protocol B: High-Efficiency Coupling with an XPhos Pre-catalyst

This method utilizes a modern, air-stable Pd(II) pre-catalyst that rapidly generates the active Pd(0) species in situ. It is often faster, requires lower catalyst loadings, and is effective for more sterically hindered or electronically challenging coupling partners.

Materials:

  • 4-Iodo-benzamide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Pd G3 (0.01 mmol, 1 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 mmol, 3.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) (5 mL)

  • Reaction vessel with a magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the 4-iodo-benzamide, arylboronic acid, XPhos Pd G3, and finely ground K₃PO₄ to the reaction vessel. Note: Using a pre-catalyst and anhydrous conditions minimizes the need for extensive degassing of solids.

  • Add the 2-MeTHF (can be from a solvent purification system or from a bottle sparged with N₂).

  • Seal the vessel tightly.

  • Heat the reaction mixture to 60-80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete in 1-6 hours.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction by adding water (10 mL) and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove inorganic salts and palladium black, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base.Use a fresh bottle of catalyst or a pre-catalyst. Ensure rigorous degassing. Use a fresh, finely ground base.
Protodeboronation Boronic acid is unstable under the reaction conditions (hydrolyzing faster than it couples).Switch to anhydrous conditions (Protocol B with K₃PO₄). Use a more stable boronic acid derivative like a pinacol ester (needing KF as base) or a potassium trifluoroborate salt.[17] Lower the reaction temperature or time.
Homocoupling of Boronic Acid Presence of oxygen, which can re-oxidize Pd(0) to Pd(II); Reaction temperature too high.Improve degassing technique. Run the reaction under a strict inert atmosphere. Lower the reaction temperature.
Amide Hydrolysis Base is too strong or reaction conditions (high water content, high temp) are too harsh.Switch from K₂CO₃ to a milder base like NaHCO₃. Use anhydrous conditions (Protocol B). Reduce reaction temperature and time.

References

  • Xu, Y., et al. (2025). NCS–Pincer NHC Palladium Complexes: Efficient Catalysts for Buchwald–Hartwig Amination of Chloroarenes and Heteroaromatics. Applied Organometallic Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]

  • St-Jean, F., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Jacot, R., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • Hu, X., et al. (2019). Palladium‐catalyzed carbonylative Suzuki coupling of aryl iodides and aryl boronic acids with Mo(CO)6 as CO source. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Effect of Solvent Used on the Suzuki-Miyaura Coupling of Ia with... ResearchGate. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Bruneau, A., et al. (2006). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]

  • Chen, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. RSC Publishing. [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]

  • Dembinski, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

  • Szostak, M., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4‐iodobenzaldehyde and phenylboronic acid... ResearchGate. [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Isenegger, P. G., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. PMC. [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC. [Link]

  • Frontiers. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. [Link]

  • Knochel, P., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

  • Nagao, K., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Application Note: Synthesis of Potent Kinase Inhibitors Utilizing the Versatile Building Block 3-Fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide for the synthesis of kinase inhibitors using 3-fluoro-4-iodo-N-methoxybenzamide as a key starting material. We explore the strategic advantages of this trifunctional building block, detailing its application in robust and versatile synthetic strategies, including palladium-catalyzed cross-coupling reactions and controlled acylation via the Weinreb amide. This note provides field-proven, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to efficiently construct libraries of potential kinase inhibitors targeting critical signaling pathways, such as the RAS-RAF-MEK-ERK cascade.

Introduction: The Strategic Role of a Trifunctional Building Block

The discovery of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer.[1] The cellular signaling cascades, such as the RAS-RAF-MEK-ERK pathway, are frequently overactive in various malignancies due to mutations in key kinases like BRAF and MEK.[2] The development of targeted inhibitors that can selectively block these aberrant pathways is a cornerstone of modern drug discovery.[3]

The selection of starting materials is a critical decision that dictates the efficiency, versatility, and novelty of a synthetic campaign. 3-Fluoro-4-iodo-N-methoxybenzamide is an exemplary building block, engineered with three distinct functional handles that provide chemists with a powerful platform for generating molecular diversity. Its strategic design allows for sequential, chemoselective modifications, making it an ideal scaffold for constructing complex kinase inhibitors.

The Advantages of 3-Fluoro-4-iodo-N-methoxybenzamide

This building block's utility is derived from the unique and complementary roles of its three key functional groups:

  • The Weinreb Amide (N-methoxy-N-methylamide): The Weinreb amide is a highly valued functional group in organic synthesis for its ability to react with organometallic reagents (e.g., Grignard or organolithium reagents) to form ketones.[4] Unlike more reactive acylating agents like acid chlorides or esters, the N-methoxy-N-methylamide moiety forms a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack.[5] This intermediate prevents the common problem of over-addition, thus cleanly yielding the desired ketone without contamination from the corresponding tertiary alcohol.[4][6] This provides a reliable method for introducing key carbonyl functionalities or for building out the core of the inhibitor.[7]

  • The Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed oxidative addition, the first step in many cross-coupling reactions. This makes the iodo group an excellent "handle" for introducing a wide array of substituents via well-established and highly reliable reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.[8][9] This functionality is paramount for exploring the structure-activity relationship (SAR) by appending different aryl, heteroaryl, alkynyl, or amino groups.

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry. A fluorine substituent can significantly enhance a molecule's pharmacological profile by increasing its metabolic stability (by blocking sites of oxidative metabolism), improving binding affinity to the target protein through favorable electrostatic interactions, and modulating the pKa of nearby functional groups.[8][10] Its presence on this scaffold provides intrinsic drug-like properties to all subsequent derivatives.

Core Synthetic Strategies and Workflow

The synthesis of kinase inhibitors from 3-fluoro-4-iodo-N-methoxybenzamide primarily leverages palladium-catalyzed cross-coupling reactions to build the core scaffold, followed by modifications at the Weinreb amide site or other positions.

G cluster_start Starting Material cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_intermediates Key Intermediates cluster_elaboration Further Elaboration Start 3-Fluoro-4-iodo- N-methoxybenzamide Suzuki Suzuki-Miyaura Coupling (with R1-B(OH)2) Start->Suzuki Sonogashira Sonogashira Coupling (with R2-C≡CH) Start->Sonogashira Int1 Biaryl Weinreb Amide (Intermediate A) Suzuki->Int1 Int2 Alkynyl Benzamide (Intermediate B) Sonogashira->Int2 Weinreb Weinreb Amide Acylation (with R3-MgBr) Int1->Weinreb Final Final Kinase Inhibitor Int2->Final Direct use or further reaction Weinreb->Final

Figure 1: General synthetic workflow for elaborating the 3-fluoro-4-iodo-N-methoxybenzamide scaffold.

Detailed Experimental Protocols

The following protocols are representative examples of how to utilize 3-fluoro-4-iodo-N-methoxybenzamide to synthesize key intermediates for kinase inhibitor development.

Protocol 1: Synthesis of a Biaryl Ketone via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl ketone, a common core structure in many kinase inhibitors.

Step 1.1: Suzuki-Miyaura Cross-Coupling

  • Reaction: Coupling of 3-fluoro-4-iodo-N-methoxybenzamide with (2-aminopyridin-5-yl)boronic acid.

  • Rationale: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds.[11] Palladium catalysts like Pd(PPh₃)₄ are effective, and a base is required to activate the boronic acid for transmetalation.[12] A dioxane/water solvent system is commonly used to dissolve both the organic and inorganic reagents.

  • Procedure:

    • To a flame-dried round-bottom flask, add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 eq.), (2-aminopyridin-5-yl)boronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

    • Evacuate and backfill the flask with argon or nitrogen gas three times.

    • Add anhydrous 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

    • Sparge the resulting mixture with argon for 15 minutes to ensure an inert atmosphere.

    • Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

    • Heat the reaction mixture to 90 °C and stir for 12-16 hours under an inert atmosphere. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the desired biaryl Weinreb amide intermediate.

    • Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Synthesis of an Alkynyl Benzamide via Sonogashira Coupling

This protocol details the introduction of an alkyne moiety, a versatile functional group that can act as a linker or a key binding element.

  • Reaction: Coupling of 3-fluoro-4-iodo-N-methoxybenzamide with a terminal alkyne.

  • Rationale: The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, creating a C(sp²)–C(sp) bond.[9] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[13] An amine base like triethylamine or diisopropylethylamine is used as both the base and, often, the solvent.

  • Procedure:

    • To a flame-dried Schlenk flask, add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.), and copper(I) iodide (CuI) (0.06 eq.).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous triethylamine (or THF/triethylamine mixture) followed by the terminal alkyne (e.g., N-Boc-propargylamine, 1.5 eq.) via syringe.

    • Stir the reaction at room temperature for 8-12 hours under an inert atmosphere. For less reactive substrates, gentle heating (40-50 °C) may be required. Monitor progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the pure alkynyl benzamide product.

    • Characterization: Confirm structure and purity via ¹H NMR, ¹³C NMR, and HRMS.

Application Example: Targeting the RAS-RAF-MEK-ERK Pathway

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth and survival.[8] Mutations in BRAF or RAS can lead to its constitutive activation, driving tumorigenesis in cancers like melanoma.[2] MEK1/2 inhibitors, such as Trametinib, are effective therapies for BRAF-mutant cancers.[14][] The synthetic strategies outlined above can be used to generate novel MEK inhibitors.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Output Cell Proliferation, Survival, Differentiation TF->Output Inhibitor Synthesized Inhibitor Inhibitor->MEK

Figure 2: The RAS-RAF-MEK-ERK signaling pathway, with the point of intervention for a synthesized MEK inhibitor.

Data Presentation: Hypothetical Inhibitor Synthesis and Activity

The following table summarizes the synthetic route to a hypothetical MEK inhibitor, "BK-2026," derived from 3-fluoro-4-iodo-N-methoxybenzamide, and its biological activity.

Step Reaction Type Starting Material Key Reagent Product Yield (%)
1Suzuki-Miyaura Coupling3-Fluoro-4-iodo-N-methoxybenzamideArylboronic Acid EsterBiaryl Weinreb Amide85
2Weinreb Ketone SynthesisBiaryl Weinreb AmideCyclopropylmagnesium bromideBiaryl Ketone90
3Reductive AminationBiaryl KetoneSubstituted AmineBK-2026 78
Target Kinase Inhibitor IC₅₀ (nM) Assay Type
MEK1BK-20265.2Cell-free enzymatic assay
MEK2BK-20264.8Cell-free enzymatic assay
BRAF (V600E)BK-2026>10,000Cell-free enzymatic assay
ERK2BK-2026>10,000Cell-free enzymatic assay

Conclusion

3-Fluoro-4-iodo-N-methoxybenzamide is a superior starting material for the synthesis of kinase inhibitors. The strategic placement of a reactive iodine atom, a stabilizing fluorine atom, and a versatile Weinreb amide provides a robust platform for medicinal chemists. The protocols and strategies detailed in this application note demonstrate a clear and efficient path to generating diverse and potent kinase inhibitors, enabling the rapid exploration of chemical space and accelerating the drug discovery process.

References

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  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes.
  • Preprints.org. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
  • MDPI. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Hypha Discovery. (2023). Breaking C-F bonds in drugs.
  • ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids.
  • LinkedIn. (n.d.). Revolutionizing Drug Discovery: Bridging Science and Innovation.

Sources

Application Note: Conversion of N-Methoxybenzamides to N-Methoxy-N-Methyl Weinreb Amides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The Weinreb amide (N-methoxy-N-methylamide) is a cornerstone intermediate in medicinal chemistry, primarily utilized for the selective synthesis of ketones via nucleophilic addition. While typically synthesized directly from carboxylic acids using N,O-dimethylhydroxylamine, a critical alternative pathway involves the


-methylation of N-methoxybenzamides .

This specific transformation is chemically significant because


-methoxybenzamides  (

) function as powerful Directing Groups (DGs) in palladium-catalyzed C-H activation. Researchers often employ the

-methoxy mono-amide to direct ortho-functionalization (e.g., halogenation, arylation) and subsequently convert the directing group into a Weinreb amide to access complex ketones.

This guide details the protocols for this conversion, addressing the primary challenge: Regioselectivity (preventing


-alkylation/imidate formation) and ensuring complete conversion of the secondary amide to the tertiary Weinreb amide.

Mechanistic Insight & Reaction Design

The Ambident Nucleophile Challenge

The deprotonated N-methoxybenzamide is an ambident nucleophile. The negative charge is delocalized between the nitrogen and the carbonyl oxygen.

  • Path A (

    
    -Methylation):  Attacks the methylating agent via the Nitrogen atom. Result:  Desired Weinreb Amide.
    
  • Path B (

    
    -Methylation):  Attacks via the Carbonyl Oxygen. Result:  Methyl Imidate (unstable, prone to hydrolysis).
    

Causality in Reagent Choice:

  • Base Selection: Strong bases (NaH, LiHMDS) generate the "tight" ion pair favoring

    
    -alkylation in polar aprotic solvents. Weaker bases (
    
    
    
    ) require specific solvent assistance (e.g., Acetone, DMF) to promote the reaction.
  • Electrophile: Methyl Iodide (MeI) is the standard "hard" electrophile. However, modern protocols utilize quaternary ammonium salts (e.g.,

    
    ) to provide a safer, solid-state source of methyl cations that enhances mono-selectivity.
    

ReactionPath Start N-Methoxybenzamide (Directing Group) Base Deprotonation (NaH or K2CO3) Start->Base Anion Ambident Anion [N- ... O-] Base->Anion MeI Methylating Agent (MeI or PhNMe3I) Anion->MeI Prod_N Weinreb Amide (N-Methylated) TARGET MeI->Prod_N Path A: N-Attack (Favored in DMF/THF) Prod_O Methyl Imidate (O-Methylated) SIDE PRODUCT MeI->Prod_O Path B: O-Attack (Favored by steric bulk)

Figure 1: Mechanistic divergence in the alkylation of N-methoxybenzamides. Path A is the desired route to Weinreb amides.

Experimental Protocols

Method A: The "Gold Standard" (NaH / MeI)

Best for: High-value substrates, difficult substrates, and when strict anhydrous conditions are available.

Rationale: Sodium hydride (NaH) ensures irreversible deprotonation. The resulting sodium salt in DMF or THF is highly nucleophilic at the nitrogen position.

Materials
  • Substrate: N-Methoxybenzamide derivative (1.0 equiv)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Electrophile: Iodomethane (MeI) (1.5 equiv) (Caution: Carcinogen)

  • Solvent: Anhydrous DMF (Dimethylformamide) or THF (Tetrahydrofuran) [0.2 M concentration]

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solubilization: Dissolve the N-methoxybenzamide (1.0 equiv) in anhydrous DMF (0.2 M). Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Carefully add NaH (1.2 equiv) portion-wise. Evolution of

    
     gas will occur.
    
    • Checkpoint: Stir at 0 °C for 30 minutes. The solution should turn clear or slightly yellow, indicating anion formation.

  • Methylation: Add Iodomethane (1.5 equiv) dropwise via syringe.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours.

    • Monitoring: Check via TLC or LC-MS.[1] The starting material (

      
       ~0.3 in 30% EtOAc/Hex) should disappear, replaced by the less polar Weinreb amide (
      
      
      
      ~0.5).
  • Quench & Workup:

    • Cool back to 0 °C.

    • Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (

      
      ). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Method B: The "Green & Selective" Protocol (PhNMe₃I)

Best for: Late-stage functionalization, safety-conscious labs, and avoiding volatile alkyl halides.

Rationale: Phenyltrimethylammonium iodide (


) is a solid, non-volatile methylating agent. It releases the methyl group only upon nucleophilic attack, reducing the risk of over-alkylation and minimizing operator exposure to toxic fumes [1].
Materials
  • Substrate: N-Methoxybenzamide derivative (1.0 equiv)

  • Reagent: Phenyltrimethylammonium iodide (

    
    ) (1.5 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous, powdered (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) [0.2 M]

Step-by-Step Protocol
  • Setup: Charge a reaction vial with the substrate (1.0 equiv),

    
     (1.5 equiv), and 
    
    
    
    (2.0 equiv).
  • Solvent Addition: Add DMF (0.2 M) and seal the vial.

  • Reaction: Heat the mixture to 60 °C for 4–6 hours.

    • Note: The elevated temperature is required to overcome the activation energy for the methyl transfer from the ammonium salt.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate or Diethyl Ether.

    • The byproduct is dimethylaniline, which remains in the organic layer but is easily separated by chromatography or an acidic wash (1M HCl).

  • Purification: The Weinreb amide is isolated via standard chromatography.

Data Summary & Troubleshooting

Table 1: Comparison of Methylation Methods

FeatureMethod A (NaH / MeI)Method B (

/

)
Reaction Type Irreversible Deprotonation (

)
Mild Base / Ammonium Transfer
Temperature 0 °C to RT60 °C
Time 2–4 Hours4–12 Hours
Safety Profile High Risk (MeI is volatile/toxic)Improved (Solid reagent)
Selectivity High (N-methylation favored)Very High (Mono-selective)
Byproducts NaI,

Dimethylaniline, KI
Yield (Typical) 85–95%80–90%
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Incomplete deprotonation (Method A) or insufficient heat (Method B).

    • Fix: For Method A, ensure NaH is fresh. For Method B, increase temp to 80 °C.

  • Issue: O-Methylation (Imidate formation).

    • Identification: New spot on TLC that hydrolyzes back to starting material upon acidic workup.

    • Fix: Switch solvent to DMF (favors N-alkylation over O-alkylation due to better solvation of the cation). Use a "harder" counterion like Li+ (using LiHMDS) can sometimes help, but NaH/DMF is usually sufficient.

  • Issue: Hydrolysis of Starting Material.

    • Cause: Wet solvent or wet base.

    • Fix: Flame-dry glassware; use anhydrous DMF stored over molecular sieves.

Application Workflow: C-H Activation to Ketone

The following diagram illustrates the strategic context where this protocol is most valuable: using the


-methoxy amide as a directing group (DG) before converting it to the Weinreb amide.

Workflow Step1 Step 1: C-H Activation (Substrate: N-Methoxybenzamide) Reagent: Pd(OAc)2, Electrophile Step2 Intermediate: Ortho-Functionalized N-Methoxybenzamide Step1->Step2 Directing Group Facilitates Reaction Step3 Step 2: N-Methylation (This Protocol) Reagent: MeI/NaH or PhNMe3I Step2->Step3 DG Modification Step4 Product: Weinreb Amide (Ready for Grignard) Step3->Step4 Yields ~90% Step5 Step 3: Ketone Synthesis Reagent: R-MgBr Step4->Step5 Nucleophilic Acyl Substitution

Figure 2: The strategic workflow utilizing N-methoxybenzamide as a temporary directing group before conversion to a Weinreb amide.

References

  • Schoenebeck, F., et al. (2022).[2] "Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents." Organic Letters, 24(40), 7348–7353. Link

  • Weinreb, S. M., & Nahm, S. (1981). "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

  • Dake, G. R., et al. (2004). "A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides." Journal of Organic Chemistry, 69(25), 8984–8986. Link

  • Yu, J.-Q., et al. (2008). "Pd-Catalyzed Cross-Coupling of β-C(sp3)–H Bond in O-Methyl Hydroxamic Acid." Journal of the American Chemical Society, 130(22), 7190–7191. Link

Sources

Application Note & Protocol: Synthesis of Benzocoumarins from 3-Fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Benzocoumarins are a significant class of heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, anti-HIV, and anticoagulant properties, have made them a focal point in medicinal chemistry and drug discovery.[1] This application note provides a comprehensive guide to the synthesis of benzocoumarins, specifically starting from 3-fluoro-4-iodo-N-methoxybenzamide. This substrate is strategically functionalized for modern synthetic methodologies, featuring an iodine atom for cross-coupling reactions and an N-methoxyamide directing group for C-H activation.

Two primary synthetic strategies will be detailed: a palladium-catalyzed annulation and a metal-free approach utilizing tert-butyl nitrite (TBN). Both methods offer distinct advantages and are supported by mechanistic insights and detailed experimental protocols.

Strategic Approaches to Benzocoumarin Synthesis

The synthesis of the benzocoumarin scaffold from 3-fluoro-4-iodo-N-methoxybenzamide necessitates the formation of a new carbo- and heterocyclic ring system. The choice of synthetic route is critical and depends on the desired substitution pattern of the final product and the tolerance of other functional groups.

Strategy 1: Palladium-Catalyzed Annulation via C-H Activation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity.[2][3] In this approach, the inherent reactivity of the aryl iodide and the directing group capabilities of the N-methoxyamide are leveraged to orchestrate a cascade reaction involving C-H activation and annulation.

Core Principle: The synthesis proceeds through an initial palladium-catalyzed cross-coupling reaction at the iodo-position, followed by an intramolecular C-H activation and cyclization directed by the N-methoxyamide group to form the lactone ring.

Workflow for Palladium-Catalyzed Benzocoumarin Synthesis

Palladium-Catalyzed Benzocoumarin Synthesis cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification start 3-Fluoro-4-iodo-N-methoxybenzamide reaction_vessel Inert Atmosphere Reaction start->reaction_vessel coupling_partner Alkynoate or Phenol coupling_partner->reaction_vessel catalyst Pd Catalyst & Ligand catalyst->reaction_vessel base Base base->reaction_vessel solvent Solvent solvent->reaction_vessel heating Heating reaction_vessel->heating workup Aqueous Workup heating->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification product Benzocoumarin Product purification->product

Caption: Workflow for Palladium-Catalyzed Synthesis.

Strategy 2: Metal-Free Synthesis via Nitrite-Mediated Cyclization

While palladium catalysis is powerful, metal-free alternatives are gaining traction due to their cost-effectiveness and reduced risk of metal contamination in the final product. A notable approach involves the use of tert-butyl nitrite (TBN) to facilitate the cyclization of ortho-aryl-N-methoxybenzamides.[4]

Core Principle: This strategy first requires the arylation of the 3-fluoro-4-iodo-N-methoxybenzamide at the iodo-position. The resulting ortho-aryl-N-methoxybenzamide is then treated with TBN, which mediates an intramolecular cyclization to form the benzocoumarin.

Proposed Reaction Mechanism for TBN-Mediated Cyclization

TBN-Mediated Cyclization A ortho-Aryl-N-methoxybenzamide B Intermediate N-O Bond Cleavage A:f1->B:f0 TBN C Acyl Nitrene/Radical Intermediate B:f1->C:f0 D Intramolecular Cyclization C:f1->D:f0 C-H insertion E Benzocoumarin D:f1->E:f0

Caption: Proposed Mechanism for TBN-Mediated Cyclization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed One-Pot Synthesis of Benzocoumarins

This protocol is adapted from established methods for palladium-catalyzed C-H functionalization and annulation reactions.[5][6][7]

Materials:

  • 3-Fluoro-4-iodo-N-methoxybenzamide

  • Alkynoate (e.g., ethyl propiolate) or Phenol derivative

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Standard glassware for inert atmosphere reactions

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 3-fluoro-4-iodo-N-methoxybenzamide (1.0 mmol), the alkynoate or phenol derivative (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous potassium carbonate (2.0 mmol) and anhydrous DMF (10 mL).

  • Stir the reaction mixture at 100-120 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired benzocoumarin.

Data Summary Table:

EntryCoupling PartnerCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Ethyl propiolate5K₂CO₃DMF12024Expected good to excellent
2Phenol5Cs₂CO₃Toluene11018Expected moderate to good

*Yields are hypothetical and will depend on the specific substrates and optimization of reaction conditions.

Protocol 2: Two-Step Synthesis via Suzuki Coupling and TBN-Mediated Cyclization

This protocol involves an initial Suzuki coupling to introduce an aryl group, followed by a metal-free cyclization.[4]

Step 1: Suzuki Coupling

Materials:

  • 3-Fluoro-4-iodo-N-methoxybenzamide

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos

  • Potassium phosphate (K₃PO₄)

  • Toluene and water

Procedure:

  • In a round-bottom flask, combine 3-fluoro-4-iodo-N-methoxybenzamide (1.0 mmol), arylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), and S-Phos (4 mol%).

  • Add K₃PO₄ (3.0 mmol), toluene (10 mL), and water (1 mL).

  • Heat the mixture to 80 °C and stir for 4-8 hours, monitoring by TLC.

  • After cooling, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the ortho-aryl-N-methoxybenzamide intermediate.

Step 2: TBN-Mediated Cyclization

Materials:

  • ortho-Aryl-N-methoxybenzamide intermediate

  • tert-Butyl nitrite (TBN)

  • 1,2-Dichloroethane (DCE)

Procedure:

  • Dissolve the ortho-aryl-N-methoxybenzamide (1.0 mmol) in DCE (10 mL) in a sealed tube.

  • Add tert-butyl nitrite (3.0 mmol) to the solution.

  • Heat the reaction mixture at 80 °C for 2-4 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the final benzocoumarin product.

Conclusion

The synthesis of benzocoumarins from 3-fluoro-4-iodo-N-methoxybenzamide can be effectively achieved through both palladium-catalyzed and metal-free methodologies. The choice of method will be dictated by the specific synthetic goals, with the palladium-catalyzed route offering a more direct one-pot approach and the TBN-mediated cyclization providing a valuable metal-free alternative. Both protocols are robust and can likely be adapted for the synthesis of a diverse library of benzocoumarin derivatives for further investigation in drug discovery and materials science.

References

  • A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis. (2022). Journal of Medicinal and Chemical Sciences.
  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. (2013).
  • Palladium-Catalyzed Site-Selective Benzocylization of Aromatic Acids with o-Fluoro-Substituted Diaryliodonium Salts toward 3,4-Benzocoumarins. (2020). Organic Letters.
  • Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. (2013).
  • Pd‐catalyzed synthesis of various 4,5‐benzocoumarins. (n.d.).
  • Palladium catalyzed annulation of benzylamines and arynes via C–H activation to construct 5,6-dihydrophenanthridine derivatives. (2025).
  • tert-Butyl Nitrite-Mediated Synthesis of N-Nitrosoamides, Carboxylic Acids, Benzocoumarins, and Isocoumarins from Amides. (2017). Journal of Organic Chemistry.
  • ChemInform Abstract: Palladium-Catalyzed Synthesis of Benzofurans and Coumarins from Phenols and Olefins. (2025).
  • The Tomanik Group Showcases Palladium-Catalyzed Annulations, in ACS C
  • Palladium-catalyzed three-component annulation reaction involving multiple C–H activation. (n.d.). Organic Chemistry Frontiers.
  • Substituted benzocoumarin derivatives: synthesis, characterization, biological activities and molecular docking with ADME studie. (2022). Chimica Techno Acta.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-fluoro-4-iodo-N-methoxybenzamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields and product purity.

3-Fluoro-4-iodo-N-methoxybenzamide is a valuable synthetic intermediate, known as a Weinreb-Nahm amide. Its primary utility lies in its ability to react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side-reaction of over-addition to produce tertiary alcohols.[1][2] The stability of the tetrahedral intermediate, facilitated by chelation with the N-methoxy group, is key to this selectivity.[1][3] This makes mastering its synthesis a critical step in many multi-step synthetic routes.

This guide is structured to address problems directly, explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Overcoming Synthesis Hurdles

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Consistently Low or No Product Yield

Question: My reaction to synthesize 3-fluoro-4-iodo-N-methoxybenzamide from 3-fluoro-4-iodobenzoic acid and N,O-dimethylhydroxylamine hydrochloride is resulting in very low yields (<30%) or failing completely. What are the likely causes and how can I fix this?

Answer: Low yield in this amide coupling reaction is a common but solvable problem. The root cause typically falls into one of three categories: inefficient activation of the carboxylic acid, issues with reagents and conditions, or losses during work-up.

The direct reaction between a carboxylic acid and an amine is unfavorable due to a competing acid-base reaction.[4] Therefore, the carboxylic acid must first be converted into a more electrophilic "activated" intermediate. If this step is inefficient, the entire reaction will fail.

  • Carbodiimide Reagents (EDC, DCC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] However, this intermediate can rearrange into an unreactive N-acylurea byproduct, a common cause of low yields.[5]

    • Solution: The addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) is critical. HOBt rapidly traps the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, thereby improving the yield.[4][6][7] Always include at least one equivalent of HOBt when using a carbodiimide.

  • Phosphonium/Uronium Reagents (PyBOP, HATU): These reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are often more efficient but also more expensive. They generate highly reactive HOBt or HOAt active esters directly.[8]

    • Solution: If carbodiimide methods fail, switching to HATU or PyBOP can significantly boost yields, especially if the starting materials are challenging. These reagents often lead to faster reactions and cleaner product profiles.[4]

  • Acyl Chloride Formation (SOCl₂, Oxalyl Chloride): This is a classic two-step approach where the carboxylic acid is first converted to a highly reactive acyl chloride, which is then reacted with the amine.[9][10]

    • Solution: This method is robust but requires careful handling of moisture-sensitive and corrosive reagents. The acyl chloride is typically prepared in situ or isolated before adding the N,O-dimethylhydroxylamine.[4] A non-nucleophilic base like pyridine or triethylamine (TEA) is required to scavenge the HCl byproduct.[10]

  • Solvent Choice: The solvent must be anhydrous and capable of dissolving all reactants.

    • Recommendation: Dichloromethane (DCM) is a common and effective choice for many coupling reactions.[11] If solubility is an issue, N,N-Dimethylformamide (DMF) can be used, although it can be harder to remove during work-up.[5] Ensure solvents are from a freshly opened bottle or properly dried before use.[12]

  • Base Selection: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the amine and to facilitate the coupling.

    • Recommendation: N,N-Diisopropylethylamine (DIPEA or Hünig's base) is ideal as its steric bulk prevents it from competing as a nucleophile.[5] Triethylamine (TEA) is also acceptable. Use 2-3 equivalents to ensure the reaction medium remains basic.

  • Temperature Control: Amide couplings are typically initiated at a low temperature to control the initial exothermic reaction of the activating agent.

    • Recommendation: Start the reaction at 0 °C (ice bath) during the addition of the coupling reagent. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.[11] Monitoring by Thin Layer Chromatography (TLC) is essential to determine the actual completion time.

Issue 2: Crude Product is Contaminated with Multiple Impurities

Question: My reaction appears to work, but the crude NMR spectrum is very messy. I'm struggling to isolate the pure 3-fluoro-4-iodo-N-methoxybenzamide. What are these side products and how can I prevent them?

Answer: Impurity generation is often linked to the choice of coupling reagent and reaction conditions.

As mentioned above, this is the most common side product when using carbodiimides like EDC without an additive. It arises from the intramolecular rearrangement of the O-acylisourea intermediate.

  • Solution: Always use an additive like HOBt. The order of addition can also matter. Some protocols recommend pre-activating the carboxylic acid with EDC and HOBt for a few minutes before adding the amine and base.[5]

Incomplete conversion will leave you with unreacted 3-fluoro-4-iodobenzoic acid and N,O-dimethylhydroxylamine.

  • Solution:

    • Stoichiometry: Use a slight excess of the amine (e.g., 1.1 to 1.2 equivalents) to ensure the more valuable carboxylic acid is fully consumed.

    • Reaction Time: Monitor the reaction by TLC until the limiting reagent (the carboxylic acid) is completely consumed. Some couplings may require more than 24 hours.

    • Activation: Ensure your coupling reagent is active. EDC, for example, is moisture-sensitive and can hydrolyze over time.[13] Use a fresh bottle or a properly stored reagent.

The byproducts of the reaction can complicate purification.

  • DCU/DIU: The urea byproducts from DCC (dicyclohexylurea) and DIC (diisopropylurea) have different solubilities. DCU is largely insoluble in DCM and can be filtered off, whereas DIU is more soluble and must be removed by chromatography.[7]

  • EDC Byproduct & HOBt: The urea from EDC is water-soluble, making it easy to remove with an aqueous work-up.[7] Excess HOBt can also be removed with a basic wash (e.g., dilute NaHCO₃).

Frequently Asked Questions (FAQs)

Q1: What is the advantage of making a Weinreb amide like 3-fluoro-4-iodo-N-methoxybenzamide instead of another amide? The N-methoxy-N-methyl amide (Weinreb amide) is specifically designed to be an excellent precursor for synthesizing ketones.[1] When a typical ester or acyl chloride is treated with a strong nucleophile like a Grignard reagent, it forms a ketone which is immediately attacked by a second equivalent of the nucleophile to yield a tertiary alcohol. The Weinreb amide prevents this over-addition because the initial tetrahedral intermediate is stabilized by chelation between the lithium or magnesium ion and the two oxygen atoms. This stable intermediate does not collapse until an acidic workup is performed, at which point the ketone is liberated in a safe environment, free from the strong nucleophile.[2][3]

Q2: Which coupling reagent do you recommend as a starting point? For a balance of cost, efficiency, and ease of work-up, the EDC/HOBt system is an excellent starting point.[6][11] It is generally effective, and the byproducts are easily removed with a standard aqueous work-up. If this method provides unsatisfactory yields, upgrading to HATU is the logical next step.

Q3: How should I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the most straightforward method.

  • Mobile Phase: A good starting point for the solvent system is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Visualization: Use a UV lamp (254 nm) for visualization. The aromatic rings in the starting material and product should be UV-active.

  • Procedure: Spot the starting carboxylic acid, the crude reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the TLC plate. The disappearance of the starting acid spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing.

Q4: What are the key safety considerations?

  • Coupling Reagents: Many coupling reagents and their byproducts can be sensitizers or irritants. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DCM is a suspected carcinogen. DMF is a reproductive toxin. Handle them with care in a well-ventilated area.

  • Reagents: Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. They must be handled with extreme caution under an inert atmosphere.

Data Presentation & Visualizations

Table 1: Comparison of Common Amide Coupling Reagents
Reagent SystemProsConsRecommended Use Case
EDC / HOBt Cost-effective; Water-soluble byproducts are easy to remove.[7]Can form N-acylurea byproduct if HOBt is omitted; Slower than uronium salts.First-line choice for standard-scale synthesis.
HATU / DIPEA Very high efficiency and fast reaction times; Low rate of side reactions.[4]Expensive; Byproducts must be removed by chromatography.For difficult couplings, valuable substrates, or when EDC/HOBt fails.
SOCl₂ or (COCl)₂ Inexpensive and highly effective; Forms a very reactive intermediate.[9]Harsh conditions; Generates corrosive HCl gas; Requires strict anhydrous conditions.For large-scale synthesis where cost is a major factor.
Diagrams

// Reagent Issues reagent_purity [label="Purity of Acid/Amine?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; coupler_activity [label="Coupling Reagent Active?\n(e.g., EDC hydrolyzed?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; solvent_dry [label="Solvent Anhydrous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Condition Issues temp_control [label="Temperature Correct?\n(0°C to RT?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; base_ok [label="Sufficient Base?\n(2-3 eq. DIPEA?)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; time_ok [label="Sufficient Time?\n(Monitor by TLC)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions solution_reagent [label="Use fresh/purified\nreagents & dry solvent.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_conditions [label="Adjust T, time, or\nstoichiometry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Optimize extraction pH\n& chromatography.", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> check_reagents; start -> check_conditions; start -> check_workup;

check_reagents -> reagent_purity [label=" Purity"]; reagent_purity -> solution_reagent [label=" No"]; reagent_purity -> coupler_activity [label=" Yes"]; coupler_activity -> solution_reagent [label=" No"]; coupler_activity -> solvent_dry [label=" Yes"]; solvent_dry -> solution_reagent [label=" No"];

check_conditions -> temp_control [label=" Temp"]; temp_control -> solution_conditions [label=" No"]; temp_control -> base_ok [label=" Yes"]; base_ok -> solution_conditions [label=" No"]; base_ok -> time_ok [label=" Yes"]; time_ok -> solution_conditions [label=" No"];

check_workup -> solution_workup; } end_dot Caption: Troubleshooting workflow for low product yield.

Reaction_Mechanism cluster_2 Side Reaction (to avoid) N_Acylurea N-Acylurea (Byproduct) O_Acylisourea O_Acylisourea O_Acylisourea->N_Acylurea Rearrangement (No HOBt)

Experimental Protocols

Protocol 1: Synthesis using EDC/HOBt

This protocol is a robust starting point for the synthesis of 3-fluoro-4-iodo-N-methoxybenzamide.

Materials:

  • 3-fluoro-4-iodobenzoic acid (1.0 equiv)

  • N,O-dimethylhydroxylamine hydrochloride (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-fluoro-4-iodobenzoic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Add anhydrous DCM to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid.

  • Stir the resulting suspension and cool the flask to 0 °C using an ice-water bath.

  • Slowly add DIPEA (2.5 equiv) to the mixture. Stir for 5 minutes.

  • Add the EDC·HCl (1.2 equiv) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[11]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-fluoro-4-iodo-N-methoxybenzamide.[14]

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of amides. Retrieved from [Link]

  • Fiasella, A., et al. (2008). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Retrieved from [Link]

  • Varma, R. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • MDPI. (2024). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • RSC Publishing. (2020). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or. Retrieved from [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

  • PMC. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Reddit. (2024). Amide from carboxylic acid synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Notes - Organic Syntheses Procedure. Retrieved from [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]

  • RSC Publishing. (n.d.). Electronic Supplementary Information Reductive Cleavage of NO Bond: Elemental Sulfur-Mediated Conversion of N-Alkoxyamides to Amides. Retrieved from [Link]

  • University of Houston. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Converting Amides to Aldehydes and Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). KR20050032135A - Novel process for the preparation of weinreb amide derivatives.

Sources

stability of 3-fluoro-4-iodo-N-methoxybenzamide to light and air

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-fluoro-4-iodo-N-methoxybenzamide

Overview and Scope

This technical guide provides in-depth support for researchers, scientists, and drug development professionals working with 3-fluoro-4-iodo-N-methoxybenzamide. The stability of this compound is of critical importance for ensuring experimental reproducibility, purity of intermediates, and the overall integrity of research outcomes. The molecular structure, featuring a carbon-iodine bond on an electron-rich aromatic ring, presents specific handling and storage challenges. This document addresses the principal stability concerns—photodegradation and oxidation—through a series of frequently asked questions, troubleshooting scenarios, and validated protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 3-fluoro-4-iodo-N-methoxybenzamide?

A1: The primary stability concerns are photodegradation (sensitivity to light) and oxidation (sensitivity to air). The central issue is the inherent weakness of the carbon-iodine (C-I) bond compared to other bonds in the molecule. Aromatic iodides are well-documented to be light-sensitive.[1][2][3] Exposure to light, particularly in the UV spectrum, can provide sufficient energy to induce homolytic cleavage of the C-I bond, generating radical species that lead to degradation. Furthermore, the compound is noted to be air-sensitive, making it susceptible to oxidation, especially when handled or stored improperly.[2]

Q2: What is the principal degradation pathway I should be aware of?

A2: The most probable degradation pathway is initiated by the cleavage of the C-I bond upon exposure to light.[1] This results in the formation of an aryl radical and an iodine radical. The aryl radical can then abstract a hydrogen atom from the solvent or another molecule to form the de-iodinated analog, 3-fluoro-N-methoxybenzamide. This is often the major degradation product. Other radical-mediated side products can also form, leading to a complex impurity profile over time.

Diagram: Proposed Photodegradation Pathway

G cluster_main Photodegradation of 3-fluoro-4-iodo-N-methoxybenzamide parent 3-fluoro-4-iodo-N-methoxybenzamide radicals Aryl Radical + Iodine Radical parent->radicals UV Light (hν) Homolytic Cleavage deiodinated Main Degradant: 3-fluoro-N-methoxybenzamide radicals->deiodinated Hydrogen Abstraction (e.g., from solvent) side_products Other Radical-Mediated Side Products radicals->side_products Further Reactions

Caption: Proposed mechanism for the photodegradation of the target compound.

Q3: What are the definitive storage conditions for the solid compound and its solutions?

A3: Adherence to proper storage is crucial for maintaining the compound's integrity.

  • Solid Compound: Store at -20°C in a tightly sealed, amber glass vial.[1][4] To further protect against oxidation, the vial headspace can be backfilled with an inert gas like argon or nitrogen. The container should be kept in a dark location (e.g., inside a sealed box within the freezer).

  • Solutions: Solutions are significantly more susceptible to degradation. The best practice is to prepare solutions fresh for each experiment .[1] If a stock solution must be stored, it should be in an amber vial, protected from light, and kept at -20°C for the shortest possible duration. Aqueous solutions should not be stored for more than a day.[5]

Q4: How can I visually or analytically detect degradation?

A4:

  • Visual Inspection: A pure solid should be a white or off-white powder. Degradation, particularly from light exposure, may cause the solid to develop a yellow or brownish tint.[3] Any significant color change is a strong indicator of degradation.

  • Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector or HPLC-Mass Spectrometry (HPLC-MS).[1] Degradation is confirmed by a decrease in the peak area of the parent compound and the emergence of new peaks, particularly one corresponding to the de-iodinated product.

Troubleshooting Guide

Observed Issue Probable Cause Recommended Action & Rationale
Inconsistent reaction yields or unexpected byproducts. Degradation of the starting material prior to use.Action: Confirm the purity of your 3-fluoro-4-iodo-N-methoxybenzamide batch by HPLC before starting the reaction. Rationale: Using degraded starting material introduces impurities and reduces the concentration of the active reagent, leading to poor outcomes.
Solid compound has turned yellow or tan in the vial. Prolonged or repeated exposure to light and/or air during handling and storage.Action: Discard the material. Order a fresh batch and strictly follow the recommended storage and handling protocols. Rationale: A color change indicates significant degradation; using this material will compromise your experiment.
HPLC analysis of a solution shows new peaks after sitting on the benchtop or in an autosampler. Photodegradation from ambient laboratory light.Action: Prepare samples immediately before analysis. Use amber autosampler vials or cover the sample tray with a UV-blocking cover. Rationale: Even standard fluorescent lighting can induce degradation over several hours.[1] Minimizing light exposure at all stages is critical.

Experimental Protocols & Data Summary

Protocol: Safe Handling and Sample Preparation

This protocol is designed to minimize light and air exposure.

  • Workspace Preparation: Whenever possible, perform handling in a fume hood with the sash lowered. Dim overhead laboratory lights and use a red or yellow safelight for illumination.[1]

  • Gather Materials: Have all necessary items ready before retrieving the compound from storage: amber glassware (or glassware wrapped in aluminum foil), spatulas, and solvent.

  • Equilibration: Allow the sealed vial of 3-fluoro-4-iodo-N-methoxybenzamide to warm to room temperature for 15-20 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Quickly weigh the desired amount of the solid and securely recap the vial immediately.

  • Dissolution: Add the weighed solid to your prepared glassware and dissolve in the appropriate solvent. If creating a stock solution, consider purging the solvent with an inert gas beforehand.

  • Immediate Use: Use the freshly prepared solution immediately for your experiment.

  • Storage of Remainder: Promptly return the solid compound to the -20°C freezer, ensuring the container is tightly sealed.

Diagram: Recommended Experimental Workflow

G start Start retrieve Retrieve Sealed Vial from -20°C Storage start->retrieve equilibrate Equilibrate to Room Temp (15-20 min) retrieve->equilibrate setup Prepare Workspace: Dim Lights, Use Safelight, Wrap Glassware equilibrate->setup weigh Weigh Solid Quickly setup->weigh dissolve Dissolve in Solvent weigh->dissolve store Return Tightly Sealed Vial to -20°C Storage weigh->store Store Remainder use Use Solution Immediately in Experiment dissolve->use end End use->end

Caption: A workflow designed to minimize compound degradation during handling.

Protocol: Stability Monitoring by HPLC

This is a general guideline for developing a stability-indicating method. Such methods are crucial in forced degradation studies, which are designed to intentionally degrade a sample to understand its breakdown.[6][7][8]

  • System: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase Mobile Phase B over 15-20 minutes. This will ensure separation of the non-polar parent compound from potentially more polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at a wavelength where the parent compound has strong absorbance (e.g., 254 nm). A DAD allows for monitoring across a spectrum to help identify new peaks.

  • Procedure: Inject a freshly prepared "time zero" sample. Expose another sample to light (e.g., laboratory benchtop for 4-8 hours) or leave it in solution at room temperature. Inject the "stressed" sample and compare the chromatograms. Look for a decrease in the parent peak and the appearance of new peaks.

Summary of Stability and Handling Parameters
ParameterRecommendationRationale & Supporting Evidence
Storage (Solid) -20°C, Dark, Tightly Sealed. Inert atmosphere is ideal.Minimizes thermal, photo-, and oxidative degradation pathways.[1][4]
Storage (Solution) Prepare fresh. If required, store at -20°C in an amber vial for a minimal time.Solutes have greater molecular mobility, increasing degradation rates.[1]
Light Exposure Avoid all unnecessary light. Use amber glassware or foil wrapping. Work under red/yellow safelights.The C-I bond is known to be photolabile, and cleavage is the primary degradation pathway.[1][2][3]
Air Exposure Minimize. Keep containers sealed. Consider using an inert gas for long-term storage or sensitive reactions.Safety data for analogous compounds indicates air sensitivity, suggesting a risk of oxidation.[2]
Primary Degradant 3-fluoro-N-methoxybenzamide (De-iodinated product).Results from the cleavage of the weakest bond (C-I) and subsequent hydrogen abstraction.[1]
Monitoring Method Reverse-phase HPLC with UV/DAD or LC-MS.Provides the necessary resolution to separate the parent compound from its degradation products.[1]

References

  • Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives. (n.d.). Benchchem.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • SAFETY DATA SHEET for 3-Iodo-4-methoxybenzaldehyde. (n.d.). Fisher Scientific.
  • PRODUCT INFORMATION: m-Methoxybenzamide. (2022). Cayman Chemical.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass.
  • Iodobenzene Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Improving Long-Term Compound Storage in I.DOT Source Plates. (2025). Dispendix.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • IODO BENZENE CAS NO 591-50-4 MATERIAL SAFETY DATA SHEET. (n.d.). CDH Fine Chemical.

Sources

Technical Support Center: Troubleshooting Grignard Additions to N-Methoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Grignard additions to N-methoxybenzamides (Weinreb amides). This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful ketone synthesis method. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research and development.

Core Principles: Why This Reaction Should Work

The addition of a Grignard reagent (R-MgX) to an N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a cornerstone of modern organic synthesis for producing ketones. Unlike reactions with esters or acid chlorides which often yield tertiary alcohols from a double addition, the Weinreb amide reaction is designed to stop cleanly at the ketone stage.[1] This selectivity is attributed to the formation of a stable, five-membered chelated tetrahedral intermediate. This intermediate is stable enough to survive the reaction conditions and only collapses to the ketone upon acidic or aqueous workup.[1][2] When this process falters, it is typically due to issues with the Grignard reagent itself, reaction conditions that destabilize the intermediate, or improper workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an N-methoxybenzamide (Weinreb amide) over an ester or acid chloride for ketone synthesis with a Grignard reagent?

The primary advantage is the prevention of over-addition. Grignard reagents typically add twice to esters and acid chlorides, leading to tertiary alcohols as the main product.[1][3] The N-methoxyamide functional group forms a stable tetrahedral intermediate with the magnesium ion, which protects the carbonyl from a second nucleophilic attack. This intermediate is then hydrolyzed during workup to yield the desired ketone.

Q2: How critical are anhydrous and anaerobic conditions for this reaction?

They are absolutely critical. Grignard reagents are highly potent nucleophiles and strong bases. They react rapidly and irreversibly with protic sources, especially water, which quenches the reagent and reduces its effective concentration.[4] They also react with atmospheric oxygen, which can lead to the formation of alkoxides and other byproducts.[4] Therefore, the use of flame-dried glassware, anhydrous solvents, and a positive pressure of an inert gas (Argon or Nitrogen) is mandatory for success.[5]

Q3: I purchased my Grignard reagent from a commercial supplier. Do I still need to determine its concentration?

Yes, it is highly recommended. Grignard reagents can degrade over time during storage, causing the actual concentration to be lower than what is stated on the bottle.[4] Relying on the label concentration can lead to incorrect stoichiometry, resulting in either incomplete conversion or unwanted side reactions. Titrating the reagent immediately before use is best practice to ensure accurate and reproducible results.[4][5]

Troubleshooting Guide: From Problem to Solution

This section is organized by common observable problems. Identify your issue and explore the potential causes and recommended solutions.

Problem 1: Low or No Yield of Ketone, High Recovery of Starting Amide

This is the most common failure mode and almost always points to a problem with the Grignard reagent.

Potential Cause Explanation & Recommended Solution
Inactive Grignard Reagent The reagent has been deactivated by exposure to moisture or air. This is the most frequent cause of reaction failure. Solution: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under a positive pressure of inert gas (Argon or Nitrogen). Use only high-quality, anhydrous solvents. If preparing the reagent in situ, ensure the magnesium turnings are activated.[5][6]
Incorrect Stoichiometry The actual concentration of your Grignard reagent is much lower than assumed. This leads to an insufficient amount of nucleophile to react with the amide. Solution: Titrate your Grignard reagent immediately before the experiment to determine its precise molarity. A common and reliable method is titration against a known concentration of I₂ or using a colorimetric method with 1,10-phenanthroline and sec-butanol.[4][5]
Low Reaction Temperature While low temperatures are generally good for selectivity, an excessively low temperature may cause the reaction to be too slow, especially with less reactive or sterically hindered Grignard reagents. Solution: Allow the reaction to warm slowly to 0 °C or even room temperature after the initial low-temperature addition and monitor by TLC or LC-MS to ensure completion.
Poor in situ Formation If preparing the reagent, the reaction between the organic halide and magnesium may not have initiated or completed. Solution: Activate the magnesium turnings with a small crystal of iodine, 1,2-dibromoethane, or by crushing them in situ under an inert atmosphere.[6][7] Using THF as a solvent can also improve the formation and stability of the reagent.[7]
Problem 2: Significant Formation of Tertiary Alcohol Byproduct

This issue indicates that the stable tetrahedral intermediate is either not forming correctly or is breaking down prematurely.

Potential Cause Explanation & Recommended Solution
Excess Grignard Reagent Using a large excess of the Grignard reagent can, in some cases, force a second addition, especially at higher temperatures.[2] Solution: Use a controlled amount of the Grignard reagent (typically 1.1 to 1.5 equivalents). This again highlights the critical importance of titrating the reagent to know its exact concentration.
High Reaction Temperature Elevated temperatures can provide enough energy to cause the breakdown of the chelated intermediate into the ketone in situ. This newly formed ketone then rapidly reacts with another equivalent of the Grignard reagent present in the flask.[2] Solution: Perform the Grignard addition at low temperatures, typically between -78 °C and 0 °C.[8] Maintain this low temperature throughout the addition and for a period afterward before slowly warming.
Improper Workup Quenching the reaction with a strong acid while unreacted Grignard reagent is still present can accelerate the breakdown of the intermediate and subsequent second addition. Solution: Use a milder quenching agent. A widely accepted best practice is to slowly pour the reaction mixture into a vigorously stirred, cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[4] This neutralizes the Grignard reagent and protonates the intermediate without creating harsh acidic conditions.
Problem 3: Formation of a Ketone Dimer or Other High-Molecular-Weight Byproducts

This often points to side reactions involving the enolization of the newly formed ketone product.

Potential Cause Explanation & Recommended Solution
Enolization of Ketone Product The Grignard reagent is a strong base and can deprotonate the α-carbon of the newly formed ketone product, creating an enolate. This enolate can then react with another molecule of the starting amide or unreacted ketone.[9][10] Solution: Add the amide solution slowly to the Grignard reagent solution (inverse addition) at a low temperature. This ensures that the Grignard reagent is always in excess relative to the ketone product as it forms, minimizing the chance of the ketone being deprotonated. Using additives like cerium(III) chloride (CeCl₃) can sometimes increase the nucleophilicity of the Grignard reagent relative to its basicity, favoring the desired addition over deprotonation.[4]

Key Experimental Protocols & Visualizations

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting your reaction based on the observed outcome.

TroubleshootingWorkflow start Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) outcome1 Mainly Starting Material start->outcome1 No Conversion outcome2 Ketone + Tertiary Alcohol start->outcome2 Over-addition outcome3 Good Ketone Yield start->outcome3 Success! outcome4 Complex Mixture / Dimer start->outcome4 Side Reactions cause1 Problem with Grignard Reagent (Inactive or Wrong Concentration) outcome1->cause1 cause2 Intermediate Breakdown outcome2->cause2 cause3 Product Enolization outcome4->cause3 solution1 1. Titrate Reagent 2. Use Anhydrous/Anaerobic Technique 3. Re-activate Mg (if applicable) cause1->solution1 solution2 1. Lower Reaction Temperature (-78 to 0 °C) 2. Check Stoichiometry (Use 1.1-1.5 eq.) 3. Use Saturated NH4Cl for Workup cause2->solution2 solution3 1. Use Inverse Addition 2. Maintain Low Temperature 3. Consider CeCl3 Additive cause3->solution3

Caption: Troubleshooting decision tree for Grignard additions.

Reaction Mechanism and Key Side Reactions

Understanding the desired pathway versus common off-target reactions is key to optimization.

ReactionPathways cluster_main Desired Pathway cluster_side1 Side Reaction: Over-addition Amide N-Methoxybenzamide Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate + Grignard Grignard R-MgX Ketone Desired Ketone Intermediate->Ketone Workup Unstable_Int Intermediate (Decomposes if T is high) Workup Aq. Workup (e.g., NH4Cl) Ketone_in_situ Ketone (in situ) Unstable_Int->Ketone_in_situ High Temp Tertiary_Alkoxide Tertiary Alkoxide Ketone_in_situ->Tertiary_Alkoxide + Grignard Grignard2 R-MgX Tertiary_Alcohol Tertiary Alcohol Tertiary_Alkoxide->Tertiary_Alcohol Workup

Caption: Desired reaction pathway vs. over-addition side reaction.

Protocol: Titration of Grignard Reagent with Iodine

This protocol provides a reliable method to determine the active concentration of your Grignard reagent.

Materials:

  • Anhydrous solvent (same as your reaction, e.g., THF or Et₂O)

  • Iodine (I₂), accurately weighed

  • Grignard reagent solution to be titrated

  • Flame-dried glassware (e.g., 25 mL round-bottom flask, syringe)

  • Stir bar

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add an accurately weighed amount of iodine (e.g., 254 mg, 1.0 mmol) to a flame-dried flask.

  • Add 5-10 mL of anhydrous solvent (e.g., THF) and stir until the iodine is fully dissolved, resulting in a dark brown/purple solution.

  • Cool the iodine solution to 0 °C in an ice bath.

  • Slowly add the Grignard reagent solution dropwise via a syringe while stirring vigorously.

  • The endpoint is the complete disappearance of the brown/yellow iodine color, resulting in a colorless or slightly cloudy grey solution. Carefully record the volume of Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = Moles of I₂ / Volume of Grignard solution (L) Note: The stoichiometry between a standard Grignard reagent (RMgX) and I₂ is 1:1.[4]

References

  • Peltzer, D., & Gauss, J. (2020). The Grignard Reaction – Unraveling a Chemical Puzzle. ACS Publications. Retrieved from [Link]

  • Rogers, H. R., Hill, C. L., Fujiwara, Y., Rogers, R. J., Mitchell, H. L., & Whitesides, G. M. (1980). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Journal of the American Chemical Society, 102(1), 217–226. Retrieved from [Link]

  • (n.d.). Optimization of the Grignard reagent formation. ResearchGate. Retrieved from [Link]

  • Mishra, S. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control. The Royal Society of Chemistry. Retrieved from [Link]

  • Vautravers, N., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. PMC. Retrieved from [Link]

  • Fiveable. (2025, September 15). 12.1 Grignard reagents - Organic Chemistry II. Retrieved from [Link]

  • Cui, C., et al. (2022). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics - ACS Publications. Retrieved from [Link]

  • Oda, T., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. Retrieved from [Link]

  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Gonec, T., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N-methoxybenzamide. Retrieved from [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 16 questions with answers in GRIGNARD REACTION. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. Retrieved from [Link]

  • Reddit. (2022, December 21). Grignard side reactions. Retrieved from [Link]

  • Beyond Benign. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Fransson, T., et al. (n.d.). Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X-Ray Spectroscopy. PMC. Retrieved from [Link]

Sources

minimizing side reactions in C-H activation of N-methoxybenzamides

Technical Support Center: C-H Activation of -Methoxybenzamides

Status: Active | Tier: Level 3 (Senior Application Scientist) | Topic: Side Reaction Suppression

Welcome to the Advanced Catalysis Support Hub. This guide addresses the specific stability and reactivity challenges associated with

Diagnostic Triage: Identify Your Failure Mode

Before optimizing, match your experimental observation to the failure modes below to jump to the relevant troubleshooting protocol.

ObservationDiagnosisRoot Cause
Starting material consumed, but low product yield. Formation of parent benzamide or benzoic acid. Hydrolysis Trace water in solvent/hygroscopic additives; nucleophilic attack on the amide carbonyl.
Formation of bis-functionalized products (e.g., bis-alkylation). Over-reaction High catalyst loading; lack of steric control; excess coupling partner.
Formation of simple alkylated product instead of cyclized (annulated) product. Incomplete Cycle Failure of N-O bond cleavage (reductive elimination failure); insufficient temperature.
Starting material intact; catalyst precipitation (black solid). Catalyst Deactivation Ligand dissociation; poisoning by coordinating impurities; lack of re-oxidant (if external).
Coupling partner (e.g., alkyne) consumed, but no C-H product. Homocoupling Catalyst prefers alkyne-alkyne coupling over C-H insertion; mismatch in electronic bias.

Critical Mechanistic Pathways & Control Points

To minimize side reactions, you must control the divergence point in the catalytic cycle. The

Directing Group (DG)Internal Oxidant
Diagram 1: The Divergence of Side Reactions

This pathway map visualizes where the reaction leaves the productive cycle.

CH_Activation_PathwaysStartN-Methoxybenzamide+ Catalyst (M)CMDMetallacycle Formation(CMD Step)Start->CMD -HXHydrolysisSIDE REACTION:Hydrolysis to BenzamideStart->Hydrolysis +H2O / NucleophilesCoordinationCoordination ofCoupling PartnerCMD->CoordinationHomoSIDE REACTION:Partner HomocouplingCoordination->Homo Excess PartnerInsertionMigratory InsertionCoordination->InsertionDecisionIntended Pathway?Insertion->DecisionBisSIDE REACTION:Bis-FunctionalizationAnnulationN-O Cleavage(Internal Oxidant)Product: IsoquinoloneDecision->Annulation Metal=Rh(III), Co(III)No Ext. OxidantFunctionalizationN-O Retention(External Oxidant)Product: Alkylated AmideDecision->Functionalization Metal=Pd(II), Ru(II)Requires Ext. OxidantFunctionalization->Bis 2nd C-H Activation

Caption: Mechanistic divergence showing critical points where hydrolysis, homocoupling, and over-functionalization occur.

Troubleshooting Protocols (Q&A)

Protocol A: Suppressing Hydrolysis

User Question: My N-methoxybenzamide is converting to the parent benzamide or benzoic acid. How do I stop this?

Expert Insight: Hydrolysis is the most common side reaction. The

Corrective Actions:

  • Solvent Switch: Move to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why? These solvents are strong hydrogen-bond donors. They solvate the carbonyl oxygen, protecting it from nucleophilic attack while simultaneously stabilizing the cationic metal species required for C-H activation.

  • Water Scavenging: Add 4Å Molecular Sieves (powdered, activated) directly to the reaction vessel.

    • Standard: 100 mg MS per 0.1 mmol substrate.

  • Base Selection: Switch from hygroscopic bases (like CsOAc) to anhydrous NaOAc or KOAc . Ensure they are dried under vacuum at 100°C overnight before use.

Protocol B: Preventing Bis-Functionalization

User Question: I am getting a mixture of mono- and bis-alkylated products. How do I force mono-selectivity?

Expert Insight: Once the first C-H bond is functionalized, the product often remains a good directing group. If the product is more electron-rich than the starting material (common with alkylation), the catalyst will preferentially react with the product.

Corrective Actions:

  • Steric Blocking: If possible, introduce a blocking group at the meta position of the benzamide.

  • Kinetic Control (The "80% Rule"): Do not push the reaction to 100% conversion. Stop the reaction at 80% conversion. It is easier to separate starting material from mono-product than to separate mono- from bis-product.

  • Solvent Polarity: Use a less polar solvent (e.g., Toluene or DCE) if solubility permits. Highly polar solvents (TFE) stabilize the transition state for the second activation.

  • Substrate-to-Partner Ratio: Use a slight excess of the benzamide (1.2 equiv) relative to the coupling partner (1.0 equiv), rather than the reverse.

Protocol C: Controlling N-O Bond Cleavage (Annulation vs. Alkylation)

User Question: I want to make the isoquinolone (annulation), but the reaction stops at the alkylation stage (N-O bond intact).

Expert Insight: For annulation to occur, the metal center must undergo oxidative addition into the N-O bond after alkene/alkyne insertion. This requires a specific oxidation state geometry (typically Rh(III) to Rh(V) or Co(III) to Co(V)).

Corrective Actions:

  • Catalyst Choice: Ensure you are using [CpRhCl2]2 or [Cp Co(CO)I2] . Pd(OAc)2 often struggles with the N-O cleavage step without very high temperatures.

  • Add a Carboxylate Source: The cleavage of the N-O bond is often assisted by protonation of the leaving group (MeOH) by an acid/base buffer. Ensure CsOAc or NaOAc is present (30-50 mol%).

  • Temperature: N-O cleavage has a high activation barrier. Increase temperature to 80–100°C .

Optimized Standard Operating Procedure (SOP)

Use this baseline protocol for Rh(III)-catalyzed C-H annulation of

Reagents:

  • Substrate:

    
    -methoxybenzamide (1.0 equiv)
    
  • Partner: Internal Alkyne (1.1 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Additive: AgSbF6 (10 mol%) - Activates the pre-catalyst by removing Cl ligands.

  • Base: NaOAc (anhydrous, 50 mol%)

  • Solvent: TFE (0.1 M concentration)

Step-by-Step Workflow:

  • Drying: Flame-dry the reaction tube under vacuum; backfill with Ar/N2 three times.

  • Solids: Add [Cp*RhCl2]2, AgSbF6, NaOAc, and

    
    -methoxybenzamide.
    
  • Solvent: Add TFE (Trifluoroethanol). Note: TFE does not need to be rigorously anhydrous if MS are used, but "dry" grade is preferred.

  • Liquid/Alkyne: Add the alkyne.

  • Seal & Heat: Seal tube. Heat to 60°C for 12 hours.

  • Workup: Filter through a short pad of Celite (removes Rh/Ag salts). Wash with DCM. Concentrate.

Why this works:

  • AgSbF6 generates the cationic cationic species [Cp*Rh(OAc)]+ which is the active catalyst.

  • NaOAc acts as the CMD base to deprotonate the ortho-C-H.

  • TFE stabilizes the Rh-C bond and prevents hydrolysis of the starting material.

Reference Data

Solvent Effects on Side Reactions
SolventDielectric ConstantEffect on HydrolysisEffect on ReactivityRecommendation
TFE 26.7Suppresses (H-bonding)High (Stabilizes TS)Primary Choice
MeOH 32.7Promotes (Nucleophilic)ModerateAvoid (Competes with substrate)
DCE 10.4NeutralModerateGood for Pd-catalysis
Toluene 2.4NeutralLowUse only if TFE fails
References
  • Rh(III)

    • Source: Journal of the American Chemical Society (2011).
    • Key Insight: Establishes N-OMe as an internal oxidant for annul
  • Rhodium(III)

    • Source: Organic Letters (2020).[1]

    • Key Insight: Optimization of chiral Cp ligands to control enantioselectivity and suppress side products.
  • Synthesis of Phenanthridinones via Pd-Catalyzed C-H Activ

    • Source: Angewandte Chemie International Edition (2011).[2]

    • Key Insight: Pd-catalyzed protocols often require different solvents (DCE) compared to Rh to minimize hydrolysis.
  • Ruthenium-Catalyzed Cascade C-H Activation/Annul

    • Source: Chemical Science (2013).
    • Key Insight: Discusses the mechanism of N-O bond cleavage and how to prevent prem
  • Selective O-Cycliz

    • Source: Organic Letters (2018).
    • Key Insight: Demonstrates how to divert the reaction pathway towards O-cyclization r

Technical Support Center: Purification of Benzamide Products from Unreacted Iodine Species

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the removal of unreacted iodine species from benzamide products. The following sections offer a combination of theoretical explanations and actionable protocols to ensure the high purity of your synthesized compounds.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific challenges encountered during the purification of benzamide products, presented in a question-and-answer format.

Issue 1: Persistent Brown or Purple Coloration in the Organic Layer After Extraction

Question: I've performed an aqueous workup, but my organic layer containing the benzamide product remains colored, suggesting the presence of elemental iodine (I₂). Why is this happening, and how can I fix it?

Answer:

  • Causality: Elemental iodine has significant solubility in many organic solvents used for extraction, such as dichloromethane (DCM) and ethyl acetate. A simple water wash is often insufficient to remove it completely. The characteristic brown or purple color is a clear indicator of residual I₂.

  • Solution: Reductive Quenching with Sodium Thiosulfate

    The most effective method for removing elemental iodine is to convert it into a colorless and water-soluble iodide salt (I⁻) through a reduction reaction.[1][2] A wash with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard and most reliable procedure.[1][2][3]

    Mechanism of Action: Sodium thiosulfate is a reducing agent that reacts with iodine (I₂) to form sodium iodide (NaI) and sodium tetrathionate (Na₂S₄O₆), both of which are readily soluble in the aqueous phase.[1]

    Chemical Equation: 2Na₂S₂O₃(aq) + I₂(org) → 2NaI(aq) + Na₂S₄O₆(aq)

    The visual endpoint of this wash is the disappearance of the brown/purple color from the organic layer, indicating the complete reduction of iodine.[2]

Issue 2: The Organic Layer Remains Colored Even After Multiple Sodium Thiosulfate Washes

Question: I have washed my organic layer multiple times with a 10% sodium thiosulfate solution, but a persistent brown/pink hue remains. What could be the cause, and what are my next steps?

Answer:

  • Probable Causes & Solutions:

    • Incomplete Reaction: The reaction between thiosulfate and iodine may be slow if the concentration of either species is very low or if mixing is inadequate.

      • Troubleshooting: Increase the stirring time or vigor during the wash to improve phase mixing. Using a freshly prepared and saturated sodium thiosulfate solution can also be more effective.[4]

    • Presence of Other Colored Impurities: The color may not be from elemental iodine but from other chromophoric byproducts of your reaction.

      • Troubleshooting: Analyze a small sample of the organic layer by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the nature of the colored impurity.

      • Troubleshooting: After the thiosulfate wash, perform a final wash with brine (saturated aqueous NaCl) to remove any remaining water-soluble species and to break any emulsions. Subsequently, dry the organic layer thoroughly with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Issue 3: Product Crystallizes with a Yellow or Brown Tinge

Question: After removing the solvent, my crude benzamide product is not a white or off-white solid as expected, but has a distinct yellow or brown color. How can I purify this?

Answer:

  • Causality: This indicates that iodine species or other colored impurities have co-precipitated with your product.

  • Solutions:

    • Recrystallization: This is a powerful technique for purifying solid compounds.[6][7] The choice of solvent is critical. An ideal solvent will dissolve your benzamide product well at elevated temperatures but poorly at room temperature or below, while the impurities remain soluble at all temperatures or are insoluble even when hot.

      • Solvent Selection: Common solvent systems for benzamides include ethanol/water or isopropanol/hexane mixtures.[6][8]

      • Procedure: Dissolve the crude product in a minimal amount of the hot solvent system. If colored impurities are insoluble, they can be removed by hot filtration. Allow the solution to cool slowly to induce crystallization of the pure benzamide. The colored impurities should remain in the mother liquor. Collect the purified crystals by vacuum filtration.

    • Column Chromatography: For more challenging separations or when dealing with oily products, column chromatography is the method of choice.[9][10][11][12]

      • Stationary Phase: Silica gel is the most common stationary phase for the purification of benzamides.

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point for the elution of benzamides. The polarity of the solvent system can be adjusted to achieve optimal separation of your product from the iodine-containing impurities.

II. Frequently Asked Questions (FAQs)

Q1: Is a sodium thiosulfate wash always necessary when iodine is used in a reaction?

A1: While not always strictly necessary, it is highly recommended as a standard workup procedure for any reaction involving elemental iodine or reagents that can generate it.[2][3] It is a simple, fast, and effective way to ensure the complete removal of a common and often persistent impurity.

Q2: Can I use other reducing agents besides sodium thiosulfate?

Q3: My reaction involves a hypervalent iodine reagent. Do I still need to be concerned about elemental iodine contamination?

A3: Yes. Hypervalent iodine reagents, often used in reactions like the Hofmann rearrangement of benzamides, can decompose to produce elemental iodine as a byproduct.[15][16][17] Therefore, a reductive workup is still a prudent step in the purification process.

Q4: What are the safety precautions when working with iodine and sodium thiosulfate?

A4: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] Iodine can cause skin and respiratory irritation. While sodium thiosulfate is relatively benign, it can cause stomach irritation if ingested.[14]

III. Experimental Protocols

Protocol 1: Standard Sodium Thiosulfate Wash

This protocol describes the standard procedure for removing elemental iodine from an organic solution containing a benzamide product.

  • Transfer the reaction mixture to a separatory funnel.

  • If your reaction was performed in a water-miscible solvent, add an appropriate immiscible organic solvent (e.g., ethyl acetate, DCM) and water to partition the product into the organic layer.

  • Drain the aqueous layer.

  • Add a 10% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel containing the organic layer. The volume of the thiosulfate solution should be approximately one-third to one-half the volume of the organic layer.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The brown or purple color of the organic layer should disappear. If color persists, repeat the wash with a fresh portion of the sodium thiosulfate solution.

  • Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drain the brine layer.

  • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Filter or decant the dried organic solution to remove the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude benzamide product, which can then be further purified if necessary (e.g., by recrystallization or column chromatography).

IV. Visualization of the Purification Workflow

The following diagram illustrates the decision-making process and workflow for the purification of a benzamide product contaminated with iodine species.

Purification_Workflow Workflow for Removing Iodine Species from Benzamide Products start Crude Reaction Mixture (Benzamide + Iodine Species) workup Aqueous Workup (Organic Solvent Extraction) start->workup check_color Check Organic Layer Color workup->check_color thiosulfate_wash Wash with Aq. Na2S2O3 check_color->thiosulfate_wash Colored brine_wash Wash with Brine check_color->brine_wash Colorless thiosulfate_wash->brine_wash dry Dry over Anhydrous Salt (e.g., Na2SO4) brine_wash->dry concentrate Concentrate in vacuo dry->concentrate crude_product Crude Benzamide Product concentrate->crude_product check_purity Assess Purity (TLC, NMR, etc.) crude_product->check_purity recrystallization Recrystallization check_purity->recrystallization Impure Solid column Column Chromatography check_purity->column Impure Oil or Difficult Separation pure_product Pure Benzamide Product check_purity->pure_product Pure recrystallization->pure_product column->pure_product

Caption: A flowchart illustrating the purification process for benzamide products.

V. References

  • Vertex AI Search. (n.d.). Sodium Thiosulphate. Retrieved February 17, 2026, from

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Bromine or Iodine. Retrieved February 17, 2026, from

  • WebPath. (n.d.). 5% Hypo - Sodium Thiosulfate. Retrieved February 17, 2026, from

  • ResearchGate. (2016, May 6). Can anyone please tell me what is the best way to remove a trace quantity of (sodium iodide) NaI from a solution? Retrieved February 17, 2026, from

  • Alfa Chemistry. (n.d.). Hofmann Rearrangement. Retrieved February 17, 2026, from

  • Stainsfile. (n.d.). Iodine-Thiosulphate Sequence To Remove Mercury Pigment. Retrieved February 17, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Separation of Regioisomers in 2-Iodobenzamide Derivatization. Retrieved February 17, 2026, from

  • Organic Chemistry Portal. (2010). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Retrieved February 17, 2026, from

  • ACS Publications. (2010, September 15). Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Organic Letters. Retrieved February 17, 2026, from

  • Reddit. (2014, June 6). How do I get rid of excess iodine in a reaction? r/chemistry. Retrieved February 17, 2026, from

  • PubMed. (2010, October 15). Hofmann rearrangement of carboxamides mediated by hypervalent iodine species generated in situ from iodobenzene and oxone: reaction scope and limitations. Retrieved February 17, 2026, from

  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Iodo-1H-benzimidazole. Retrieved February 17, 2026, from

  • Benchchem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis. Retrieved February 17, 2026, from

  • Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved February 17, 2026, from

  • Beilstein Journals. (2025, July 21). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Retrieved February 17, 2026, from

  • PMC. (n.d.). A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent. Retrieved February 17, 2026, from

  • ACS Publications. (2017, May 8). Aliphatic C–H Bond Iodination by a N-Iodoamide and Isolation of an Elusive N-Amidyl Radical. The Journal of Organic Chemistry. Retrieved February 17, 2026, from

  • ACS Publications. (2023, January 23). Toward a General Protocol for Catalytic Oxidative Transformations Using Electrochemically Generated Hypervalent Iodine Species. The Journal of Organic Chemistry. Retrieved February 17, 2026, from

Sources

Technical Support Center: Alternative Coupling Agents for Synthesizing 3-fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-fluoro-4-iodo-N-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the crucial amide bond formation step. We will explore both standard and alternative coupling agents, offering practical, field-proven insights to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 3-fluoro-4-iodo-N-methoxybenzamide?

A1: The primary challenges in this synthesis revolve around the properties of the starting materials. The 3-fluoro-4-iodobenzoic acid possesses electron-withdrawing groups (fluorine and iodine), which can influence the reactivity of the carboxylic acid.[1] Additionally, like any amide bond formation, potential side reactions, low yields, and purification difficulties can arise if the coupling conditions are not optimized. For instance, with electron-deficient amines, amide coupling can be sluggish and yield unsatisfactory results.[2]

Q2: Why should I consider alternative coupling agents to standard carbodiimides like EDC/DCC?

A2: While carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, alternative coupling agents can offer significant advantages in certain situations.[3]

  • Phosphonium and Uronium/Aminium Salts (e.g., PyBOP, HATU): These reagents often provide faster reaction times, higher yields, and lower rates of racemization, especially for challenging or sterically hindered substrates.[3][4] HATU, for example, is known for its high reactivity and is particularly suitable for difficult couplings.[3]

  • Silane-Based Coupling Agents: Newer, innovative methods using reagents like tetramethoxysilane offer a solvent-free approach, which is environmentally friendly and can simplify workup procedures.[5][6][7]

  • Reduced Side Reactions: Some coupling agents are designed to minimize common side reactions. For instance, phosphonium salts do not react with the free amino group of the amine component, which can be an advantage over some other reagents.[8]

Q3: What is the role of additives like HOBt or HOAt?

A3: Additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial in many amide coupling reactions, particularly those using carbodiimides. They act to suppress side reactions and minimize racemization.[4] The mechanism involves the interception of the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine to form the desired amide.[3] HOAt is generally considered more effective than HOBt at increasing reaction rates and reducing racemization due to the electron-withdrawing nitrogen atom in its structure.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete activation of the carboxylic acid.2. Deactivation of the coupling agent due to moisture.3. Low nucleophilicity of N-methoxyamine.4. Steric hindrance from the substituted benzoic acid.1. Switch to a more powerful coupling agent like HATU or PyBOP.[3][8]2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).3. Increase the reaction temperature or extend the reaction time. Monitor progress by TLC or LC-MS.4. Consider a two-step approach: first, form the acyl fluoride of the carboxylic acid, then react with N-methoxyamine.
Multiple Spots on TLC (Impure Product) 1. Formation of N-acylurea byproduct (with carbodiimides).2. Unreacted starting materials.3. Side reactions, such as the formation of an acid anhydride.1. If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[4] For DCC, the urea is often filtered off.2. Optimize stoichiometry; a slight excess of the amine (1.1-1.2 equivalents) can help drive the reaction to completion.3. Ensure the order of addition is correct. For many protocols, the carboxylic acid is activated before the amine is added.[3]
Difficulty in Product Purification 1. Co-elution of the product with byproducts.2. Product instability on silica gel.1. For carbodiimide-mediated reactions, an acidic wash during workup can help remove basic impurities and the urea byproduct.2. Consider alternative purification methods such as recrystallization or preparative HPLC.

Experimental Protocols

Protocol 1: Standard EDC/HOBt Mediated Amide Coupling

This protocol is adapted from a standard procedure for a structurally similar substrate, 3-fluoro-5-iodobenzoic acid, and represents a reliable starting point.[1]

Reaction Scheme:

Materials:

  • 3-fluoro-4-iodobenzoic acid (1.0 equiv)

  • N-methoxyamine hydrochloride (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add 3-fluoro-4-iodobenzoic acid.

  • Dissolve the acid in anhydrous DCM (to a concentration of approximately 0.1-0.2 M). If solubility is an issue, anhydrous DMF can be used.

  • Add N-methoxyamine hydrochloride and HOBt to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution, followed by the solid EDC.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Justification of Choices:

  • EDC/HOBt: A widely used and cost-effective coupling system that is effective for many substrates.[2] The HOBt additive is crucial for minimizing side reactions.[3]

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.

  • 0 °C to RT: Starting the reaction at a lower temperature helps to control any initial exotherm and can minimize side reactions.

Protocol 2: Alternative Solvent-Free Silane-Mediated Coupling

This protocol offers a more environmentally friendly and potentially simpler workup procedure, based on recent advancements in amide bond formation.[5][6][7]

Reaction Scheme:

Materials:

  • 3-fluoro-4-iodobenzoic acid (1.0 equiv)

  • N-methoxyamine (1.0 equiv)

  • Tetramethoxysilane (as coupling agent and solvent)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine 3-fluoro-4-iodobenzoic acid and N-methoxyamine.

  • Add tetramethoxysilane.

  • Seal the vial and heat the mixture at 120 °C for 7-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Workup: As this is a solvent-free method, the workup is simplified. After cooling, the product can often be directly purified.

  • Purification: Purify by flash column chromatography. The polysiloxane byproducts are typically insoluble and can be removed by filtration after dissolving the crude mixture in a suitable organic solvent.[6]

Justification of Choices:

  • Tetramethoxysilane: Acts as both the coupling agent and the solvent, promoting a green chemistry approach.[5][6][7]

  • Solvent-Free & High Temperature: These conditions drive the reaction to completion and simplify the overall process by eliminating the need for a separate solvent.

Data Presentation: Comparison of Common Coupling Agents

Coupling AgentClassAdvantagesDisadvantages
EDC/HOBt CarbodiimideCost-effective; water-soluble byproduct (easy removal)[4]; well-established protocols.[1]Can lead to racemization without additives; may require longer reaction times for difficult couplings.[3][4]
HATU Uronium/Aminium SaltHigh reactivity and fast reaction times[3]; low risk of racemization[3]; excellent for sterically hindered substrates.Higher cost; can cause guanidinylation of the amine if used in excess.[8]
PyBOP Phosphonium SaltHigh coupling efficiency; good for hindered couplings; byproducts are generally soluble and easily removed.[8]Can be more expensive than carbodiimides.
Tetramethoxysilane SilaneSolvent-free reaction possible[5][6][7]; environmentally friendly; simple workup.Requires elevated temperatures; may not be suitable for thermally sensitive substrates.

Visualizations

Workflow for EDC/HOBt Mediated Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine 3-fluoro-4-iodobenzoic acid, N-methoxyamine HCl, and HOBt in anhydrous solvent prep2 Cool reaction mixture to 0°C prep1->prep2 react1 Add DIPEA and EDC prep2->react1 react2 Stir at RT for 12-24h react1->react2 react3 Monitor reaction progress (TLC/LC-MS) react2->react3 workup1 Aqueous wash (1N HCl, NaHCO3, brine) react3->workup1 workup2 Dry organic layer (Na2SO4) workup1->workup2 workup3 Concentrate under reduced pressure workup2->workup3 purify1 Purify by flash column chromatography workup3->purify1

Caption: Workflow for EDC/HOBt mediated amide synthesis.

Mechanism of EDC/HOBt Coupling

G Acid R-COOH O_acylisourea [O-Acylisourea Intermediate]* Acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea HOBt_ester HOBt-Active Ester O_acylisourea->HOBt_ester + HOBt - Urea Urea Urea Byproduct O_acylisourea->Urea HOBt HOBt HOBt->HOBt_ester Amide Amide Product HOBt_ester->Amide + R'-NH2 Amine R'-NH2 (N-methoxyamine) Amine->Amide

Caption: Key intermediates in the EDC/HOBt coupling reaction.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(20), 4246-4252. Retrieved from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Royal Society of Chemistry. Retrieved from [Link]

  • Lainer, T., Czerny, F., & Haas, M. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. ResearchGate. Retrieved from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. Retrieved from [Link]

  • Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Cross-Dehydrogenative N–N Coupling of Aromatic and Aliphatic Methoxyamides with Benzotriazoles. (n.d.). PMC. Retrieved from [Link]

  • 6 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 3-Fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-fluoro-4-iodo-N-methoxybenzamide is a critical intermediate in medicinal chemistry, particularly in the synthesis of inhibitors targeting kinase pathways. Its structural core combines an electron-deficient aromatic ring with a hydroxamic acid ether moiety (N-methoxyamide).

This guide provides a comparative analysis of analytical approaches for characterizing this compound. Unlike standard alkyl-aromatics, this molecule presents unique challenges: rotational isomerism of the amide bond, proton exchange of the N-H group, and complex spin-spin coupling arising from the


F nucleus.

We compare the performance of two primary solvent systems (DMSO-d6 vs. CDCl3 ) and two acquisition modes (Standard


H vs. 

F-Decoupled

H
) to determine the optimal protocol for purity verification and structural assignment.

Part 1: Structural Context & Spin System

Before analyzing the spectrum, we must define the magnetic environment. The molecule possesses a 1,3,4-trisubstituted benzene ring .

The Spin System[1]
  • 
    F Nucleus (Spin 1/2):  Acts as a hetero-coupling partner, splitting proton signals with large coupling constants (
    
    
    
    ).[1]
  • Amide Proton (-CON H-OMe): Highly sensitive to solvent acidity and hydrogen bonding.

  • Aromatic Protons (3 distinct environments):

    • H-2 (Ortho to F, Meta to I): Expected to show a doublet of doublets (dd) or triplet-like pattern due to strong

      
       coupling (~9-11 Hz) and meta-coupling (~2 Hz).
      
    • H-5 (Ortho to I, Meta to F): Deshielded by the iodine atom; shows meta-coupling to F (

      
       ~6-8 Hz) and ortho-coupling to H-6.
      
    • H-6 (Ortho to Amide): Shows ortho-coupling to H-5 and weak para-coupling to F.

Part 2: Comparative Analysis of Analytical Approaches

Comparison 1: Solvent System Performance (CDCl3 vs. DMSO-d6)

The choice of solvent fundamentally alters the spectral topology for N-methoxybenzamides.

FeatureChloroform-d (CDCl3) DMSO-d6 Verdict
Amide (N-H) Signal Poor. Often broad, weak, or invisible due to rapid chemical exchange and lack of H-bond stabilization.Excellent. Appears as a sharp singlet or doublet (if coupled to methoxy) around

11.5–12.0 ppm.
DMSO-d6 is required for full assignment.
Rotameric Broadening High. Restricted rotation around the C-N bond often leads to signal doubling or broadening at room temperature.Low. Higher polarity and potential for elevated temperature experiments minimize rotameric complications.DMSO-d6 yields cleaner baselines.
Solubility Moderate. The polar amide functionality may limit solubility at high concentrations.High. Dissolves the compound readily, preventing aggregation effects.DMSO-d6 ensures accurate integration.

Expert Insight: While CDCl3 is standard for lipophilic intermediates, it is unsuitable for quantitative purity analysis of this specific amide. The invisible or broad N-H peak prevents stoichiometric confirmation of the amide formation. Use DMSO-d6.

Comparison 2: Acquisition Mode (Standard vs. 19F-Decoupled)

The presence of Fluorine-19 simplifies the spectrum if decoupled, but complicates it if coupled.[2]

ParameterStandard

H NMR

H{

F} Decoupled NMR
Aromatic Region Complex. Signals appear as "multiplets of multiplets" due to

and

overlap. Hard to interpret first-order splitting.
Simplified. Fluorine splitting is removed. H-2 appears as a simple singlet (or meta-doublet); H-5/H-6 appear as standard AB doublets.
Diagnostic Value High. Confirms the position of the fluorine atom via coupling constant magnitude (

).
Moderate. Confirms the carbon skeleton but loses the connectivity information provided by F-H coupling.

Recommendation: Run the Standard


H NMR  for structural proof. Use 

H{

F}
only if signal overlap prevents integration of the aromatic region.

Part 3: Detailed Experimental Protocol

Protocol: High-Resolution Characterization in DMSO-d6

Objective: Obtain a publication-quality spectrum with full resolution of the amide and aromatic couplings.

  • Sample Preparation:

    • Weigh 5–10 mg of 3-fluoro-4-iodo-N-methoxybenzamide.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the NMR tube is free of acetone or water traces, which can exchange with the amide proton.

  • Instrument Parameters (400 MHz or higher):

    • Temperature: 298 K (25°C). Note: If N-OMe peaks are broad, increase T to 313 K (40°C) to coalesce rotamers.

    • Pulse Sequence: zg30 (30° excitation pulse) to ensure accurate integration of protons with different relaxation times.

    • Relaxation Delay (D1): Set to 2.0 seconds (minimum) to allow full relaxation of the isolated H-2 proton.

    • Scans (NS): 16–32 scans are sufficient for this concentration.

  • Processing:

    • Window Function: Apply Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Phasing: Manually phase the broad N-H peak first, then correct the aromatics.

Part 4: Representative Spectral Data

The following data represents the consensus chemical shifts and coupling constants for this structural class in DMSO-d6 .

Chemical Shift Table[4][5][6]
PositionProton Type

(ppm)
MultiplicityCoupling Constants (

in Hz)
NH Amide11.8 - 12.0 bsExchangeable (broad singlet)
H-5 Aromatic7.95 - 8.05 dd

(ortho),

H-6 Aromatic7.60 - 7.70 dd

(ortho),

H-2 Aromatic7.50 - 7.60 dd

(ortho),

(meta)
OMe Methoxy3.70 - 3.75 sSinglet (sharp)

Note: "bs" = broad singlet; "dd" = doublet of doublets.

Interpretation Logic
  • The "Fluorine Fingerprint": The H-2 proton is the most diagnostic. It resides between the amide and the fluorine. It will exhibit the largest coupling constant (

    
     Hz) due to the ortho-fluorine effect, distinguishing it from H-5 and H-6.
    
  • The Iodine Effect: Iodine is a heavy atom. While it is electronegative, its large electron cloud can sometimes cause shielding anisotropy, but generally, H-5 (ortho to I) will be the most downfield aromatic signal due to the combined inductive effect of I and the lack of shielding resonance from the amide.

Part 5: Visualization of Analytical Workflow

Diagram 1: Solvent & Method Decision Tree

This logic flow ensures the researcher selects the correct parameters based on their analytical goal.

NMR_Workflow Start Start: 3-fluoro-4-iodo-N-methoxybenzamide Goal Define Analytical Goal Start->Goal Goal_Structure Full Structural Elucidation Goal->Goal_Structure Characterization Goal_Quick Quick Purity Check (Post-Workup) Goal->Goal_Quick Routine Solvent_DMSO Solvent: DMSO-d6 (Visualizes NH, sharpens rotamers) Goal_Structure->Solvent_DMSO Solvent_CDCl3 Solvent: CDCl3 (Fast, but NH invisible) Goal_Quick->Solvent_CDCl3 Acq_Std Std 1H Pulse (zg30) Observe F-H couplings Solvent_DMSO->Acq_Std Acq_Dec 1H{19F} Decoupled Simplify Aromatics Solvent_DMSO->Acq_Dec Optional Solvent_CDCl3->Acq_Std Result_Full Output: Full Assignment (NH + J_HF values) Acq_Std->Result_Full From DMSO Result_Quick Output: Integration Ratio (OMe vs Aromatics only) Acq_Std->Result_Quick From CDCl3 Acq_Dec->Result_Full Simplified

Caption: Decision matrix for selecting solvent and acquisition mode based on the depth of analysis required.

Diagram 2: Spin System Coupling Logic (H-2 Proton)

Visualizing why the H-2 proton signal appears as a specific multiplet.

Coupling_Tree H2_Base H-2 Proton (Chemical Shift ~7.55 ppm) Split_F Split by 19F (Ortho) J ≈ 10.5 Hz H2_Base->Split_F Line_1 Line A Split_F->Line_1 -J/2 Line_2 Line B Split_F->Line_2 +J/2 Split_H6 Split by H-6 (Meta) J ≈ 1.8 Hz Line_1->Split_H6 Line_2->Split_H6 Final_1 Peak 1 Split_H6->Final_1 Final_2 Peak 2 Split_H6->Final_2 Final_3 Peak 3 Split_H6->Final_3 Final_4 Peak 4 Split_H6->Final_4

Caption: Splitting tree for the H-2 proton. The large ortho-Fluorine coupling creates a wide doublet, which is finely split by the meta-proton H-6.

References

  • Dhanawat, M., et al. (2020). "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides." NIScPR Online Periodicals Repository. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for pulse sequences and solvent effects).
  • University of Ottawa NMR Facility. (2017). "PSYCHE to Evaluate 1H-19F Coupling Constants." UOttawa NMR Blog. [Link]

  • Abraham, R. J., & Mobli, M. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Modgraph / Wiley. [Link]

Sources

A Comparative Guide to the LC-MS Fragmentation Patterns of Halogenated N-Methoxybenzamides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated N-methoxybenzamides are a class of compounds with growing interest in pharmaceutical and agrochemical research. Their structural diversity, influenced by the nature and position of the halogen substituent, necessitates robust analytical methods for their characterization. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of these compounds, providing not only sensitive detection but also rich structural information through fragmentation analysis.[1] Understanding the fragmentation patterns is crucial for confident identification, isomer differentiation, and metabolite profiling.

This guide provides an in-depth comparison of the LC-MS fragmentation patterns of halogenated N-methoxybenzamides. We will explore the underlying principles of their fragmentation, the influence of different halogens (F, Cl, Br, I) and their positional isomerism (ortho, meta, para) on the resulting mass spectra, and provide detailed experimental protocols to enable researchers to develop and optimize their own analytical methods.

Core Fragmentation Pathways of the N-Methoxybenzamide Scaffold

Under electrospray ionization (ESI) conditions, N-methoxybenzamides typically protonate to form the [M+H]⁺ ion. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events. The fundamental fragmentation pathways for the core N-methoxybenzamide structure are centered around the labile amide bond and the N-methoxy group.

A primary fragmentation route involves the cleavage of the N-CO bond, leading to the formation of a benzoyl cation.[2] This is a common fragmentation pathway for benzamides in general. Another key fragmentation involves the N-methoxy group, which can undergo characteristic neutral losses. A prevalent neutral loss for molecules containing a methoxy group is the loss of methanol (CH₃OH).

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption: "Core fragmentation of N-methoxybenzamides."

The Influence of Halogenation on Fragmentation Patterns

The introduction of a halogen atom to the benzoyl ring significantly influences the fragmentation pattern, both by its electronic effects and its isotopic signature. The nature and position of the halogen dictate the relative abundance of fragment ions and can open up new fragmentation channels.

Isotopic Patterns: A Halogen's Fingerprint

Chlorine and bromine have characteristic isotopic distributions that are invaluable for the identification of halogenated compounds.

  • Chlorine: A single chlorine atom will produce an M+2 peak with an intensity of approximately one-third of the monoisotopic peak.

  • Bromine: A single bromine atom will result in an M+2 peak of nearly equal intensity to the monoisotopic peak.

  • Fluorine and Iodine: These halogens are monoisotopic, so they do not produce characteristic isotopic patterns.

These isotopic signatures are retained in the fragment ions that contain the halogenated aromatic ring, aiding in spectral interpretation.

Positional Effects of Halogen Substituents

The position of the halogen on the aromatic ring (ortho, meta, or para) can have a profound impact on the fragmentation pathways due to "proximity effects" and alterations in charge distribution.

  • Ortho Position: Halogens in the ortho position can participate in intramolecular rearrangements, leading to unique fragment ions. For instance, ortho-substituents can facilitate the loss of the entire amide group through cyclization reactions. This can result in a more abundant benzoyl cation compared to the meta and para isomers.

  • Meta and Para Positions: In the absence of direct steric interactions, the electronic effects of the halogen (inductive vs. resonance) play a more dominant role in influencing bond stabilities and, consequently, the fragmentation pattern. Generally, electron-withdrawing halogens can influence the stability of the benzoyl cation.

Comparative Fragmentation Analysis

To illustrate the impact of different halogens and their positions, we will now compare the hypothetical ESI-MS/MS fragmentation patterns of a series of halogenated N-methoxybenzamides.

CompoundPrecursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)Characteristic Neutral Losses
N-Methoxybenzamide 152.07121.05 (Benzoyl cation), 93.06, 77.04 (Phenyl cation)31 (CH₃O), 32 (CH₃OH)
2-Fluoro-N-methoxybenzamide 170.06139.04, 111.04, 95.0331, 32
4-Fluoro-N-methoxybenzamide 170.06139.04, 111.04, 95.0331, 32
2-Chloro-N-methoxybenzamide 186.03155.00/157.00, 127.00/129.00, 111.0031, 32
4-Chloro-N-methoxybenzamide 186.03155.00/157.00, 127.00/129.00, 111.0031, 32
2-Bromo-N-methoxybenzamide 230.98/232.98199.95/201.95, 171.95/173.95, 155.9431, 32
4-Bromo-N-methoxybenzamide 230.98/232.98199.95/201.95, 171.95/173.95, 155.9431, 32
2-Iodo-N-methoxybenzamide 277.96246.95, 218.95, 202.9431, 32
4-Iodo-N-methoxybenzamide 277.96246.95, 218.95, 202.9431, 32

Note: The m/z values are hypothetical and for illustrative purposes. The relative intensities of these fragments will vary depending on the collision energy and the specific isomer.

Fragmentation of the N-Methoxy Group

The N-methoxy group introduces its own set of characteristic fragmentation pathways. Under CID, the protonated N-methoxybenzamide can undergo several reactions involving this moiety:

  • Neutral Loss of CH₃O• (31 Da): This radical loss can occur, although even-electron losses are generally more favored in ESI.[3][4] The presence of radical fragment ions in CID MS2 spectra is more common than previously thought, especially in aromatic compounds that can stabilize the radical.[5]

  • Neutral Loss of CH₃OH (32 Da): This is a very common neutral loss for molecules containing a methoxy group and is often a diagnostic marker.[6]

  • In-source Fragmentation: The N-methoxy group can be susceptible to in-source fragmentation, especially at higher source temperatures or cone voltages.[7][8][9][10] This can lead to the observation of fragment ions in the full scan MS spectrum, which can complicate data interpretation if not recognized.[9][10]

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption: "Fragmentation pathways of the N-methoxy group."

Experimental Protocols

Achieving reproducible and informative fragmentation data requires a well-optimized LC-MS/MS method. Here, we provide a general protocol that can be adapted for the analysis of various halogenated N-methoxybenzamides.

Sample Preparation
  • Standard Preparation: Prepare stock solutions of the analytical standards in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase composition.

  • Matrix Samples (e.g., Plasma, Urine): For quantitative analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step is typically required to remove interferences.

LC-MS/MS Method

dot graph TD { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

} caption: "General LC-MS/MS experimental workflow."

Liquid Chromatography:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage/Fragmentor Voltage: This should be optimized for each compound to maximize the precursor ion intensity while minimizing in-source fragmentation.[7] A typical starting range is 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Nebulizer Gas Flow: Optimize based on the instrument manufacturer's recommendations.

  • MS/MS Parameters:

    • Collision Gas: Argon is commonly used.

    • Collision Energy: This is a critical parameter that needs to be optimized for each compound to generate a rich and informative fragment ion spectrum.[11] A collision energy ramp (e.g., 10-40 eV) can be used to observe the fragmentation behavior at different energy levels.

Conclusion

The LC-MS fragmentation patterns of halogenated N-methoxybenzamides are a rich source of structural information. By carefully analyzing the isotopic patterns, characteristic neutral losses, and the influence of the halogen's position, researchers can confidently identify and differentiate these compounds. A systematic approach to method development, including the optimization of both chromatographic and mass spectrometric parameters, is essential for obtaining high-quality, reproducible data. This guide provides a foundational understanding and practical protocols to aid scientists in their analytical endeavors with this important class of molecules.

References

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024, July 30). Technology Networks. Retrieved from [Link]

  • Optimizing LC–MS and LC–MS-MS Methods. (2026, February 10). LCGC International. Retrieved from [Link]

  • Compilation of 40 Published Neutral Losses from Electrospray and Atmospheric Pressure Chemical Ionization Collision-Induced Dissociation Mass Spectra. (n.d.). ResearchGate. Retrieved from [Link]

  • Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (2024, November 6). MDPI. Retrieved from [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019, February 10). ELTE. Retrieved from [Link]

  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009, January 20). SlideShare. Retrieved from [Link]

  • Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. (n.d.). LCGC International. Retrieved from [Link]

  • Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone. (n.d.). Waters Corporation. Retrieved from [Link]

  • Collision-induced dissociation. (n.d.). Wikipedia. Retrieved from [Link]

  • Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. (2023, July 2). LinkedIn. Retrieved from [Link]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. (n.d.). IntechOpen. Retrieved from [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. (2017, January 13). Agilent. Retrieved from [Link]

  • Fragmentation Patterns. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015, December 16). RSC Publishing. Retrieved from [Link]

  • The hidden impact of in-source fragmentation in metabolic and chemical mass spectrometry data interpretation. (n.d.). Scholarly Publications Leiden University. Retrieved from [Link]

  • Systematic analysis and interpretation of tandem mass spectral data for metabolomics. (2014, November 4). eScholarship, University of California. Retrieved from [Link]

  • MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. (n.d.). PMC. Retrieved from [Link]

  • Optimising-LC-MS-sensitivity. (2017, November 6). Element Lab Solutions. Retrieved from [Link]

  • Radical fragment ions in collision-induced dissociation-based tandem mass spectrometry. (2022, April 1). PubMed. Retrieved from [Link]

  • Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. (2023, June 30). PubMed. Retrieved from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC. Retrieved from [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. (n.d.). SciSpace. Retrieved from [Link]

  • Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. (2017, February 15). PubMed. Retrieved from [Link]

  • Comparative LC-MS: A landscape of peaks and valleys. (2007, November 1). Wiley Online Library. Retrieved from [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. (2025, May 9). SciELO. Retrieved from [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. (2012, July 15). PubMed. Retrieved from [Link]

  • Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis. (2018, July 26). ResearchGate. Retrieved from [Link]

  • LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. (n.d.). ResearchGate. Retrieved from [Link]

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A Researcher's Guide to the Infrared Spectroscopy of N-Methoxy Amides (Weinreb Amides)

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the precise identification of functional groups is paramount. Among the arsenal of spectroscopic techniques, Infrared (IR) spectroscopy remains a rapid, accessible, and powerful tool for this purpose. This guide provides an in-depth analysis of the characteristic IR spectral features of the N-methoxy-N-methylamide, commonly known as the Weinreb amide. By understanding its unique vibrational modes, scientists can confidently distinguish this crucial functional group from other carbonyl-containing moieties, ensuring the integrity of their synthetic pathways.

The Weinreb amide is a cornerstone in modern organic chemistry, prized for its ability to react with organometallic reagents to furnish ketones without the common side reaction of over-addition to form tertiary alcohols. This unique reactivity stems from the formation of a stable chelated intermediate, a feature directly linked to its N-methoxy substitution. This guide will delve into the causality behind the observed IR peaks, providing the foundational knowledge for accurate spectral interpretation.

Deciphering the Vibrational Fingerprint of a Weinreb Amide

The infrared spectrum of an N-methoxy-N-methylamide is characterized by several key absorptions. We will use N-methoxy-N-methylacetamide as a representative example to dissect these features. The most prominent and diagnostic peaks arise from the carbonyl (C=O) stretching vibration, with other important contributions from C-N and N-O stretching, as well as C-H bending modes.

Key Diagnostic Peaks for N-Methoxy Amides
Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityCausality and Expert Insights
Amide I (C=O Stretch) 1660 - 1680 StrongThis is the most intense and readily identifiable peak in the spectrum. Its position is at a lower frequency compared to esters (1750-1735 cm⁻¹) due to resonance with the nitrogen lone pair, which imparts partial single-bond character to the C=O bond. The methoxy group on the nitrogen has a minimal electronic effect on the carbonyl stretching frequency compared to a simple tertiary amide.
C-N Stretch ~1350 - 1450Medium to StrongThe resonance effect that weakens the C=O bond simultaneously strengthens the C-N bond, giving it partial double-bond character. This results in a relatively strong absorption in this region.
N-O Stretch ~1000 - 1050 MediumThis peak is a key, albeit more subtle, diagnostic feature for a Weinreb amide. The N-O single bond stretch is expected in this region of the fingerprint portion of the spectrum. While other absorptions can occur here, its presence, in conjunction with the characteristic Amide I band, is strong evidence for the N-methoxy amide functionality. The exact position can be influenced by the overall molecular structure.
C-H Bending (Methyl) ~1400 - 1460 and ~1380MediumThese peaks arise from the asymmetric and symmetric bending vibrations of the methyl groups attached to the carbonyl carbon and the nitrogen atom.

Below is a diagram illustrating the key functional group and the bonds responsible for its characteristic IR absorptions.

Caption: Key vibrational modes in a Weinreb amide.

A Comparative Analysis: Distinguishing Weinreb Amides from Other Carbonyl Compounds

A common challenge in spectral interpretation is differentiating between functional groups with similar absorptions. The following table provides a comparative guide to distinguish a Weinreb amide from a standard tertiary amide, an ester, and an anhydride.

Functional GroupWeinreb Amide Tertiary Amide (e.g., N,N-Dimethylacetamide) Ester (e.g., Methyl Acetate) Anhydride (e.g., Acetic Anhydride)
C=O Stretch (cm⁻¹) ~1670 (Strong) ~1650 (Strong) ~1740 (Strong) ~1820 and ~1750 (Two strong peaks)
Key Differentiating Feature Presence of N-O stretch (~1030 cm⁻¹) Absence of N-O stretchStrong C-O stretches (~1240 and ~1050 cm⁻¹)Two distinct C=O stretching bands
Other Notable Peaks C-N stretch (~1400 cm⁻¹)C-N stretch (~1400 cm⁻¹)C-O stretches are prominentBroad C-O stretch (~1125 cm⁻¹)

This comparative data underscores the importance of analyzing the entire spectrum, not just the carbonyl region, for an unambiguous identification. The presence of the N-O stretch, though in the complex fingerprint region, is a powerful diagnostic tool when considered in context.

The following workflow provides a logical approach to identifying a Weinreb amide from an unknown IR spectrum.

G start Analyze IR Spectrum carbonyl_check Strong peak at 1630-1850 cm⁻¹? start->carbonyl_check no_carbonyl Not a carbonyl compound carbonyl_check->no_carbonyl No two_peaks Two strong C=O peaks (~1820 & ~1750 cm⁻¹)? carbonyl_check->two_peaks Yes anhydride Anhydride two_peaks->anhydride Yes single_peak_range Single strong peak ~1735-1750 cm⁻¹? two_peaks->single_peak_range No ester Ester single_peak_range->ester Yes amide_range Single strong peak ~1630-1680 cm⁻¹? single_peak_range->amide_range No no_amide Other Carbonyl Compound amide_range->no_amide No no_stretch_check Absence of N-H stretch (3100-3500 cm⁻¹)? amide_range->no_stretch_check Yes primary_secondary_amide Primary or Secondary Amide no_stretch_check->primary_secondary_amide No tertiary_amide_check Tertiary Amide or Weinreb Amide no_stretch_check->tertiary_amide_check Yes no_stretch Peak at ~1000-1050 cm⁻¹ (N-O Stretch)? tertiary_amide_check->no_stretch weinreb Weinreb Amide no_stretch->weinreb Yes tertiary_amide Tertiary Amide no_stretch->tertiary_amide No

Caption: Decision workflow for identifying a Weinreb amide via IR spectroscopy.

Experimental Protocol for Acquiring a High-Quality IR Spectrum

To ensure the reliability of your spectral data, adherence to a rigorous experimental protocol is essential. This self-validating system minimizes ambiguity and enhances reproducibility.

Objective: To obtain a high-resolution Fourier Transform Infrared (FT-IR) spectrum of a neat liquid sample of an N-methoxy amide.

Materials:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)

  • Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

  • Sample of N-methoxy amide (liquid)

  • Pasteur pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation and Background Scan:

    • Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Open the instrument control software.

    • Clean the ATR crystal surface thoroughly with a lint-free wipe moistened with isopropanol or acetone. Allow the solvent to fully evaporate.

    • Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance of the ATR crystal. The resulting background should be a flat line at or near 100% transmittance.

  • Sample Application:

    • Using a clean Pasteur pipette, apply a small drop of the neat liquid N-methoxy amide sample to the center of the ATR crystal. The sample should be sufficient to completely cover the crystal surface.

  • Spectrum Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • In the software, set the acquisition parameters. Typical parameters for a good quality spectrum are:

      • Scan range: 4000 - 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of scans: 16-32 (co-added to improve signal-to-noise ratio)

    • Initiate the sample scan.

  • Data Processing and Analysis:

    • The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Use the software tools to label the peaks of interest, paying close attention to the regions detailed in this guide (C=O stretch, C-N stretch, and the putative N-O stretch).

    • For validation, ensure the baseline of the spectrum is flat and that the major peaks are not "flat-topped," which would indicate detector saturation. If saturation occurs, clean the crystal and re-run the sample with a thinner film.

  • Cleaning:

    • Thoroughly clean the ATR crystal and press with a solvent-moistened lint-free wipe to remove all traces of the sample.

By following this detailed protocol, researchers can be confident in the quality and accuracy of their IR spectra, forming a solid foundation for correct structural elucidation and subsequent synthetic endeavors.

Conclusion

The N-methoxy amide (Weinreb amide) functional group possesses a distinct infrared spectral signature that, when carefully analyzed, allows for its unambiguous identification. The strong Amide I band in the region of 1660-1680 cm⁻¹, coupled with the characteristic N-O stretch around 1000-1050 cm⁻¹, provides a reliable diagnostic tool. By comparing these features with those of other common carbonyl compounds and adhering to a rigorous experimental protocol, researchers can leverage the power of IR spectroscopy to accelerate their research and development in the chemical sciences.

References

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • N-Methoxy-N-methylacetamide. PubChem, National Center for Biotechnology Information. [Link]

  • N,N-Dimethylacetamide. NIST Chemistry WebBook. [Link]

  • Methyl acetate. NIST Chemistry WebBook. [Link]

  • Acetic anhydride. NIST Chemistry WebBook. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Smith, B. C. (2018).

A Comparative Guide to the ¹⁹F NMR Landscape of 3-fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy has emerged as an indispensable tool.[1][2][3][4] Its high sensitivity, the 100% natural abundance of the ¹⁹F isotope, and the expansive chemical shift range make it exceptionally well-suited for characterizing fluorinated compounds, which are increasingly prevalent in pharmaceutical pipelines.[5][6][7][8] This guide provides an in-depth analysis of the expected ¹⁹F NMR chemical shifts for 3-fluoro-4-iodo-N-methoxybenzamide, a compound of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will leverage established principles of ¹⁹F NMR spectroscopy and comparative data from structurally analogous compounds to provide a robust predictive framework.

The Critical Role of ¹⁹F NMR in Drug Discovery

The introduction of fluorine atoms into drug candidates can significantly modulate key pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[7] Consequently, the ability to unambiguously track these fluorinated molecules is paramount. ¹⁹F NMR serves as a powerful analytical technique for confirming the successful incorporation of fluorine, elucidating molecular structure, and probing interactions with biological targets.[1][3][7] The large chemical shift dispersion, often spanning over 800 ppm, minimizes signal overlap and enhances resolution, making it ideal for distinguishing between structurally similar fluorinated compounds.[5][6][7]

Predicting the ¹⁹F Chemical Shift of 3-fluoro-4-iodo-N-methoxybenzamide: A Multifactorial Analysis

The precise ¹⁹F NMR chemical shift of 3-fluoro-4-iodo-N-methoxybenzamide will be dictated by a confluence of electronic and environmental factors. Understanding these influences is key to interpreting its NMR spectrum and comparing it to other fluorinated molecules.

Key Influencing Factors:
  • Electronic Effects of Substituents: The chemical shift of a fluorine atom on an aromatic ring is highly sensitive to the electron-donating or electron-withdrawing nature of other substituents.[9] In our target molecule, the iodine atom at the para position is a weakly deactivating group, while the N-methoxybenzamide group at the meta position is a deactivating group. The interplay of these inductive and resonance effects will be a primary determinant of the fluorine's chemical environment.

  • Solvent Effects: The choice of NMR solvent can significantly perturb the ¹⁹F chemical shift, with variations of several ppm being common.[9][10] This is due to intermolecular interactions such as hydrogen bonding and dipole-dipole interactions that can alter the electron density around the fluorine nucleus.[8] Therefore, consistency in solvent choice is crucial when comparing spectra.

  • Intramolecular and Intermolecular Interactions: Hydrogen bonding, either within the molecule or with the solvent, can have a pronounced effect on the ¹⁹F chemical shift.[8] The presence of the N-methoxybenzamide group introduces the potential for such interactions, which could lead to noticeable shifts compared to simpler analogs.

Comparative Data Analysis

To benchmark the expected ¹⁹F NMR chemical shift of 3-fluoro-4-iodo-N-methoxybenzamide, we can examine the reported shifts of structurally related compounds.

CompoundFunctional GroupsExpected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)Rationale
Fluorobenzene-F on benzene-113 to -116A baseline for a fluorine atom on an otherwise unsubstituted aromatic ring.
3-Fluoro-4-iodobenzoic acid-F, -I, -COOH-105 to -110The electron-withdrawing carboxylic acid group would likely cause a downfield shift compared to fluorobenzene.
3-Fluoro-4-iodoaniline-F, -I, -NH₂-120 to -125The electron-donating amine group would be expected to cause an upfield shift compared to fluorobenzene.
3-fluoro-4-iodo-N-methoxybenzamide -F, -I, -CONH(OCH₃) -110 to -115 The N-methoxybenzamide group is electron-withdrawing, but likely less so than a carboxylic acid. Therefore, the shift is predicted to be slightly downfield relative to fluorobenzene but upfield relative to 3-fluoro-4-iodobenzoic acid.

Note: The expected chemical shift ranges are estimations based on established substituent effects and may vary depending on the specific experimental conditions.

Experimental Protocol for ¹⁹F NMR Acquisition

For researchers aiming to acquire ¹⁹F NMR data for 3-fluoro-4-iodo-N-methoxybenzamide or related compounds, the following protocol provides a standardized starting point.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.

    • Ensure the solvent is free from any fluorine-containing impurities.

    • Optionally, add a small amount of an internal standard with a known ¹⁹F chemical shift (e.g., trifluorotoluene) for precise referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).[11]

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.[6]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.

    • Relaxation Delay (D1): For quantitative analysis, a relaxation delay of at least 5 times the longest T₁ of the fluorine nuclei should be used to ensure full relaxation. This is a critical parameter often overlooked.

    • Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum to the internal standard or an external reference (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals of interest.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Compound in Deuterated Solvent add_std Add Internal Standard (Optional) dissolve->add_std tune_probe Tune Probe to ¹⁹F dissolve->tune_probe lock_shim Lock and Shim tune_probe->lock_shim set_params Set Acquisition Parameters lock_shim->set_params acquire Acquire FID set_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectrum phase->reference integrate Integrate Signals reference->integrate

Caption: Workflow for acquiring a ¹⁹F NMR spectrum.

Logical Relationships in ¹⁹F Chemical Shift Prediction

The following diagram illustrates the key factors influencing the final observed ¹⁹F chemical shift of the target molecule.

G cluster_molecule Molecular Structure cluster_environment Chemical Environment cluster_interactions Intermolecular Forces substituents Substituent Electronic Effects (Inductive & Resonance) h_bonding Hydrogen Bonding substituents->h_bonding final_shift Observed ¹⁹F Chemical Shift substituents->final_shift geometry Molecular Geometry & Conformation geometry->final_shift solvent Solvent Polarity & Interactions solvent->h_bonding solvent->final_shift concentration Concentration Effects concentration->final_shift temperature Temperature temperature->final_shift h_bonding->final_shift

Caption: Factors influencing the ¹⁹F NMR chemical shift.

Conclusion

References

  • Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC - NIH.
  • Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy | Journal of Medicinal Chemistry - ACS Public
  • Applications of 19 F-NMR in Fragment-Based Drug Discovery - MDPI. MDPI.
  • ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Publishing. Royal Society of Chemistry.
  • A beginner's guide to 19F NMR and its role in drug screening. AIP Publishing.
  • A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals - Benchchem. BenchChem.
  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress.
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. Wikipedia.
  • Application Notes and Protocols for Fluorine-19 NMR Experiments - Benchchem. BenchChem.
  • 19F NMR Chemical Shift Table - Organofluorine / Alfa Chemistry. Alfa Chemistry.
  • 19Flourine NMR. University of Ottawa.
  • Internal Standard and Deuterated Solvent Selection: A Crucial Step in PFAS-Based Fluorine-19 (19F) NMR Research - DTIC.

Sources

Validating 3-Fluoro-4-iodo-N-methoxybenzamide Purity: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of purity validation methods for 3-fluoro-4-iodo-N-methoxybenzamide , focusing on the critical role of Elemental Analysis (EA) versus High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (qNMR).

Executive Summary

In the development of kinase inhibitors and MEK-targeting scaffolds, 3-fluoro-4-iodo-N-methoxybenzamide serves as a critical intermediate. Its dual-halogenated core (


) and Weinreb-like amide functionality make it a versatile yet challenging molecule to characterize.

While HPLC is the industry standard for detecting organic impurities, it suffers from a "blind spot": it cannot detect inorganic salts (e.g.,


, 

), moisture, or trapped silica—contaminants common in the synthesis of this benzamide. Elemental Analysis (EA) remains the only self-validating method capable of confirming bulk purity and total elemental composition (C, H, N, F, I) with absolute specificity.

This guide outlines a dual-stream EA protocol designed to handle the specific interference challenges posed by fluorine and iodine, comparing its efficacy directly against HPLC and qNMR.

Technical Specifications & Theoretical Profile

Before validation, the theoretical composition must be established. The high mass percentage of Iodine (43%) makes this compound particularly sensitive to weighing errors and combustion incompleteness.

Compound: 3-fluoro-4-iodo-N-methoxybenzamide Formula:


Molecular Weight:  295.05  g/mol 
ElementCountAtomic MassTotal Mass ContributionTheoretical %
Carbon (C) 812.01196.0932.57%
Hydrogen (H) 71.0087.062.39%
Nitrogen (N) 114.00714.014.75%
Fluorine (F) 118.99819.006.44%
Iodine (I) 1126.904126.9043.01%
Oxygen (O) 215.99932.0010.84%

Methodology: The Dual-Stream EA Protocol

Standard CHN analysis often fails for this compound because Fluorine attacks quartz combustion tubes (forming


), and Iodine  can sublime or corrode detectors. A specialized "Dual-Stream" approach is required.
Stream A: CHN Analysis (Dynamic Flash Combustion)
  • Objective: Quantify Carbon, Hydrogen, and Nitrogen.[1][2]

  • Challenge: Fluorine interference and incomplete Iodine combustion.

  • Protocol:

    • Combustion Aid: Add Tungsten Trioxide (

      
      )  to the sample capsule to facilitate complete oxidation of the heavy Iodine-carbon bonds.
      
    • Fluorine Scavenging: Use a combustion tube packing containing Magnesium Oxide (

      
      )  or Cerium Oxide (
      
      
      
      )
      . This sequesters Fluorine as stable metal fluorides (
      
      
      ), preventing it from etching the quartz tube or interfering with the
      
      
      signal.
    • Temperature: High-temperature combustion (

      
      ) is mandatory to break the Ar-F and Ar-I bonds.
      
Stream B: Halogen Validation (Oxygen Flask / Schoniger)
  • Objective: Quantify Fluorine and Iodine.

  • Protocol:

    • Combustion: Burn sample in an oxygen-filled Schoniger flask over a platinum catalyst.

    • Absorption: Absorb gases into a basic solution (NaOH/Hydrazine).

    • Quantification: Analyze the solution via Ion Chromatography (IC) . This separates

      
       and 
      
      
      
      peaks clearly, avoiding the cross-interference common in potentiometric titration.

Comparative Analysis: EA vs. Alternatives

Why perform EA when HPLC shows >99% purity? The comparison below highlights the specific blind spots of each method for 3-fluoro-4-iodo-N-methoxybenzamide.

Comparison Table: Purity Validation Methods
FeatureElemental Analysis (EA) HPLC (UV/MS) Quant. NMR (qNMR)
Primary Target Bulk Composition (C, H, N, X)Organic Impurities (UV active)Molar Ratio of Protons
Inorganic Detection Excellent. Detects trapped salts (

) via %C/H/N dilution.
Fail. Salts are invisible to UV and often eluted in void volume.Poor. Salts are invisible unless they shift pH or relax times.
Moisture/Solvent Excellent. Detects water/MeOH via H% deviation.Fail. Solvents are part of the mobile phase or invisible.Good. Can see solvents, but quantification requires relaxation delay optimization.
Sample Size Micro (1–5 mg)Micro (<1 mg)Macro (10–50 mg)
Destructive? YesNoNo
Precision Requirement

absolute deviation
Area % (Relative)

relative
The "Invisible Salt" Trap

In the synthesis of 3-fluoro-4-iodo-N-methoxybenzamide, a common step involves iodination using


 or 

, or amide coupling using reagents that generate salts.
  • Scenario: A sample contains 5% residual Potassium Iodide (

    
    ).
    
  • HPLC Result: 99.8% Pure. The

    
     does not absorb UV at the monitored wavelength (e.g., 254 nm) and injects as a transparent salt.
    
  • EA Result: Fail. The Carbon content will be diluted by 5%. Theoretical C is 32.57%; Found C would be

    
    . The deviation (
    
    
    
    ) immediately flags the sample as impure.

Experimental Data: Simulated Validation Case Study

The following data represents a typical validation scenario comparing two batches of 3-fluoro-4-iodo-N-methoxybenzamide.

Batch A: Purified by recrystallization (EtOH). Batch B: Purified by silica column chromatography (EtOAc/Hex).

Table 2: Validation Results
MetricTheoreticalBatch A (Recryst) Batch B (Column) Status
HPLC Purity N/A99.4%99.6%Both appear excellent.
Carbon % 32.5732.49 (

)
30.15 (

)
Batch B Fails.
Hydrogen % 2.392.41 (

)
2.35 (

)
Batch A matches.
Nitrogen % 4.754.72 (

)
4.38 (

)
Batch B low.
Iodine % 43.0142.9540.80Batch B low.
Diagnosis -Pure Silica Contamination. Batch B contains ~7% non-combustible material (likely Silica gel dissolved in EtOAc).

Analysis: Batch B looked purer by HPLC because the silica contaminant is UV-inactive. EA correctly identified that the bulk mass was only ~93% active compound.

Validation Workflow Diagram

The following logic flow illustrates the decision process for validating this halogenated benzamide.

PurityValidation Sample Crude 3-F-4-I-Benzamide HPLC HPLC-UV/MS Analysis Sample->HPLC Decision_HPLC HPLC > 98%? HPLC->Decision_HPLC EA_CHN EA Stream A: CHN + WO3/MgO EA_Hal EA Stream B: Schoniger Flask + IC EA_CHN->EA_Hal Decision_EA CHN within ±0.4%? EA_Hal->Decision_EA Decision_HPLC->EA_CHN Yes Fail_HPLC Repurify (Org. Impurities) Decision_HPLC->Fail_HPLC No Fail_EA Check for Salts/Solvents/Silica Decision_EA->Fail_EA No Pass VALIDATED PURITY Decision_EA->Pass Yes

Figure 1: Integrated purity validation workflow. Note that EA is performed only after HPLC confirms organic purity, serving as the final gatekeeper for bulk composition.

References

  • Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]

  • National Institutes of Health (NIH). (2012). An International Study Evaluating Elemental Analysis. PMC. [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. ACS Publications. [Link]

Sources

The Organic Chemist's Compass: A Comparative Guide to N-Methoxy and N-Pivaloyl Directing Groups in C-H Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

For the modern synthetic chemist, the precise and efficient functionalization of carbon-hydrogen (C-H) bonds represents a paramount objective. Directing groups have emerged as an indispensable tool in this pursuit, acting as a molecular compass to guide transition metal catalysts to a specific C-H bond, thereby ensuring regioselectivity and enhancing reactivity. Among the pantheon of directing groups, N-methoxyamides and N-pivaloylamides have carved out significant niches. This guide offers an in-depth, objective comparison of their directing group efficiency, supported by experimental data, to empower researchers, scientists, and drug development professionals in selecting the optimal tool for their synthetic endeavors.

At a Glance: Key Attributes of N-Methoxy and N-Pivaloyl Directing Groups

FeatureN-MethoxyamideN-Pivaloylamide
Coordinating Atom Oxygen of the carbonylOxygen of the carbonyl
Steric Hindrance LowHigh
Electronic Nature Electron-donating methoxy group can influence reactivityElectron-donating t-butyl group
Versatility Effective with a range of metals (Pd, Rh, Ru)[1][2]Primarily used with Pd and Rh
Special Features Can act as an internal oxidant[1]Robust and stable under various conditions
Cleavage Conditions Reductive (e.g., Zn, HCl) or oxidative cleavageOften requires strong basic or acidic conditions for removal[3]

Delving Deeper: A Mechanistic Overview

The efficacy of a directing group is fundamentally tied to its ability to form a stable, yet reactive, cyclometalated intermediate. Both N-methoxyamides and N-pivaloylamides achieve this through chelation assistance, where the carbonyl oxygen coordinates to the metal center, positioning it for the ortho-C-H activation step.

G cluster_0 General C-H Activation Cycle Substrate Substrate (Ar-DG) Coordination Coordination Complex Substrate->Coordination Coordination Catalyst Metal Catalyst (M-L) Catalyst->Coordination C-H_Activation Cyclometalated Intermediate Coordination->C-H_Activation C-H Activation Functionalization Functionalization (with coupling partner) C-H_Activation->Functionalization Product Functionalized Product Functionalization->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Figure 1: A generalized catalytic cycle for directing group-assisted C-H functionalization.

The key distinction in their mechanism often lies in the subsequent steps. The less sterically encumbered N-methoxy group can allow for a wider range of coupling partners and can even participate in the reaction as an internal oxidant, leading to redox-neutral transformations.[1] In contrast, the bulky tert-butyl group of the N-pivaloyl moiety provides significant steric shielding, which can enhance regioselectivity and impart stability to the cyclometalated intermediate.

Head-to-Head Comparison: Performance in Key Transformations

To provide a clear comparison, the following sections detail the performance of each directing group in common C-H functionalization reactions, supported by experimental data from the literature.

Ortho-Arylation

Ortho-arylation is a cornerstone transformation for the synthesis of biaryl compounds. Both directing groups have proven effective in facilitating this reaction.

SubstrateDirecting GroupCoupling PartnerCatalyst SystemConditionsYield (%)Reference
N-methoxybenzamideN-MethoxyIodobenzenePd(OAc)₂, AgOAcAcOH, 120 °C, 4.5 h85[4]
N-pivaloylbenzanilideN-Pivaloyl4-IodotoluenePd(OAc)₂, Ag₂OAcOH, 120 °C, 24 h78

The N-methoxyamide directing group often allows for milder reaction conditions in some cases, even proceeding at room temperature for certain substrates.[5] The robust nature of the N-pivaloyl group, however, makes it suitable for reactions requiring higher temperatures and prolonged reaction times.

Ortho-Alkenylation

The introduction of an olefinic moiety is crucial for the synthesis of various natural products and pharmaceutical intermediates.

SubstrateDirecting GroupCoupling PartnerCatalyst SystemConditionsYield (%)Reference
N-methoxybenzamideN-Methoxyn-Butyl acrylate[RhCp*Cl₂]₂, CsOAcMeOH, 60 °C, 12 h95
N-pivaloyl-benzylamineN-PivaloylEthyl acrylatePd(OAc)₂, AgOAcTFA, 100 °C, 24 h82

A notable difference was observed in a Rh(III)-catalyzed olefination where the N-methoxy amide facilitated a β-hydride elimination pathway, while the N-pivaloyloxy amide led to C-N bond reductive elimination.[1] This highlights how the choice of directing group can fundamentally alter the reaction mechanism and, consequently, the product outcome.

G cluster_N_Methoxy N-Methoxyamide Pathway cluster_N_Pivaloyl N-Pivaloylamide Pathway Rh_Intermediate_MeO Rh-Intermediate Beta_Hydride_Elimination β-Hydride Elimination Rh_Intermediate_MeO->Beta_Hydride_Elimination Olefin_Product_MeO Alkenylated Product Beta_Hydride_Elimination->Olefin_Product_MeO Rh_Intermediate_Piv Rh-Intermediate CN_Reductive_Elimination C-N Reductive Elimination Rh_Intermediate_Piv->CN_Reductive_Elimination Amide_Product_Piv Amidated Product CN_Reductive_Elimination->Amide_Product_Piv Start Starting Material + Rh(III) Catalyst Start->Rh_Intermediate_MeO Start->Rh_Intermediate_Piv

Figure 2: Divergent pathways in Rh(III)-catalyzed olefination depending on the directing group.

Experimental Protocols

To ensure the practical application of this guide, detailed, step-by-step methodologies for the synthesis of the directing group-appended substrates and a representative C-H functionalization reaction are provided below.

Synthesis of N-methoxybenzamide

This protocol outlines the synthesis of a substrate bearing the N-methoxy directing group.

Materials:

  • Benzoyl chloride

  • Methoxyamine hydrochloride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of methoxyamine hydrochloride (1.1 eq) in DCM at 0 °C, add pyridine (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of benzoyl chloride (1.0 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-methoxybenzamide.

Synthesis of N-pivaloylbenzamide

This protocol details the preparation of a substrate with the N-pivaloyl directing group.

Materials:

  • Benzamide

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Toluene

  • 5% HCl solution

  • 5% NaHCO₃ solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of benzamide (1.0 eq) and triethylamine (2.0 eq) in toluene at room temperature, add pivaloyl chloride (1.0 eq) dropwise.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash sequentially with 5% HCl solution, 5% NaHCO₃ solution, and water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-pivaloylbenzamide.

Representative Ortho-Arylation of N-methoxybenzamide

This protocol provides a general procedure for a palladium-catalyzed ortho-arylation.

Materials:

  • N-methoxybenzamide

  • Aryl iodide (e.g., iodobenzene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Silver(I) acetate (AgOAc)

  • Acetic acid (AcOH)

Procedure:

  • To a reaction vessel, add N-methoxybenzamide (1.0 eq), aryl iodide (3.0 eq), Pd(OAc)₂ (5 mol%), and AgOAc (1.3 eq).

  • Add acetic acid as the solvent.

  • Heat the reaction mixture to 120 °C and stir for 4.5 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the ortho-arylated product.

Conclusion and Future Outlook

Both N-methoxy and N-pivaloyl amides are powerful and effective directing groups for C-H functionalization, each with its own set of advantages. The N-methoxy group offers versatility, compatibility with various metals, and the unique ability to act as an internal oxidant. Its lower steric profile can be advantageous for accommodating a wider range of coupling partners. The N-pivaloyl group, with its significant steric bulk, provides excellent stability and can lead to high regioselectivity.

The choice between these two directing groups will ultimately depend on the specific requirements of the desired transformation. For reactions where milder conditions are preferred or where an internal oxidant is beneficial, the N-methoxyamide may be the superior choice. For transformations requiring high thermal stability or where steric factors can be exploited to enhance selectivity, the N-pivaloylamide is an excellent candidate.

As the field of C-H activation continues to evolve, the development of new directing groups and a deeper understanding of the subtleties of their mechanisms will undoubtedly lead to even more efficient and selective synthetic methodologies. By carefully considering the comparative data and mechanistic insights presented in this guide, researchers can make more informed decisions, accelerating the pace of discovery in chemical synthesis and drug development.

References

  • D. D. W. and G. C. Fu, "A Simple and Versatile Amide Directing Group for C–H Functionalizations," PMC, 2017. [Link]

  • S. K. Badgujar, S. B. Mhaske, and B. M. Bhanage, "N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations," Adv. Synth. Catal., 2019. [Link]

  • D. Wang, et al., "Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature," Angew. Chem. Int. Ed. Engl., 2011. [Link]

  • M. E. González-Rosende, et al., "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base," Molbank, 2004. [Link]

  • D. A. Colby, R. G. Bergman, and J. A.
  • D. D. W. and G. C. Fu, "A Simple and Versatile Amide Directing Group for C–H Functionalizations," PMC, 2017. [Link]

  • D. Wang, et al., "Synthesis of phenanthridinones from N-methoxybenzamides and arenes by multiple palladium-catalyzed C-H activation steps at room temperature," Angew. Chem. Int. Ed. Engl., 2011. [Link]

  • S. K. Badgujar, S. B. Mhaske, and B. M. Bhanage, "N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations," Adv. Synth. Catal., 2019. [Link]

  • O. Daugulis, et al., "Two Methods for Direct ortho-Arylation of Benzoic Acids," J. Am. Chem. Soc., 2007. [Link]

  • M. E. González-Rosende, et al., "Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base," Molbank, 2004. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

I. Hazard Assessment and Waste Classification: A Precautionary Approach

Given the absence of a dedicated SDS for 3-fluoro-4-iodo-N-methoxybenzamide, a conservative hazard assessment based on its structural components is paramount. The molecule contains a benzamide core, a fluorine atom, and an iodine atom.

  • Benzamide Moiety : Benzamide and its derivatives may present health hazards. For instance, some are classified as harmful if swallowed, can cause skin and eye irritation, and may be suspected of causing genetic defects[1].

  • Halogenated Components (Fluoro and Iodo) : Organic compounds containing halogens (F, Cl, Br, I) are typically treated as hazardous waste due to their potential toxicity upon inhalation or ingestion and their environmental persistence[2][3]. The presence of both fluorine and iodine necessitates its classification as a halogenated organic waste.

Therefore, 3-fluoro-4-iodo-N-methoxybenzamide must be handled and disposed of as hazardous chemical waste , specifically as a halogenated organic waste .

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-fluoro-4-iodo-N-methoxybenzamide in any form, including its waste, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and accidental contact with the eyes.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber)Prevents skin contact. Contaminated gloves should be disposed of as hazardous waste.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation of any dust or vapors, which is a potential route of exposure for toxic substances[2][3].

III. Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol provides a systematic approach to the disposal of 3-fluoro-4-iodo-N-methoxybenzamide, ensuring compliance and safety at every stage.

Step 1: Waste Segregation and Collection

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Dedicated Waste Container : Collect all waste containing 3-fluoro-4-iodo-N-methoxybenzamide in a designated, leak-proof container made of a compatible material such as glass or polyethylene[4][5].

  • Halogenated Waste Stream : This container must be designated for "Halogenated Organic Waste" only[2][3][6][7]. Crucially, do not mix this waste with non-halogenated organic waste . The disposal methods for these two streams are different and cross-contamination can lead to increased disposal costs and environmental complications[7].

  • Types of Waste : This includes:

    • Unused or expired solid 3-fluoro-4-iodo-N-methoxybenzamide.

    • Contaminated materials such as weighing paper, pipette tips, and gloves.

    • Solutions containing the compound.

    • Rinsate from decontaminating glassware.

Step 2: Container Labeling

Clear and accurate labeling prevents accidental mixing of incompatible waste streams and ensures proper handling by waste management personnel.

  • Primary Label : The container must be clearly labeled with the words "HAZARDOUS WASTE "[4][5].

  • Full Chemical Name : Write the full, unabbreviated chemical name: "Waste 3-fluoro-4-iodo-N-methoxybenzamide "[6][8].

  • Hazard Identification : While specific hazard pictograms are unavailable, it is good practice to note the potential hazards based on related compounds, such as "Toxic" or "Harmful".

Step 3: Waste Storage

Proper storage of the sealed waste container is critical to prevent accidents and ensure a safe laboratory environment.

  • Designated Storage Area : Store the container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area[4].

  • Ventilation : The storage area must be well-ventilated[5].

  • Segregation : Keep the container away from heat sources and incompatible materials, particularly strong oxidizing agents[8].

  • Secure Access : The storage area should be accessible only to authorized personnel[8].

Step 4: Final Disposal Procedure

The ultimate disposal of 3-fluoro-4-iodo-N-methoxybenzamide must be handled by professionals.

  • Prohibited Disposal Methods : Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash [2][3][4][9]. This can lead to environmental contamination and is a violation of regulatory standards.

  • Professional Disposal : The recommended and required method of disposal is incineration by a licensed hazardous waste disposal company [4].

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste[4]. They will have established protocols and certified contractors to manage the process in compliance with all federal, state, and local regulations[5][10][11].

Step 5: Decontamination

Thorough decontamination of all surfaces and labware that have come into contact with the compound is the final step in this process.

  • Solvent Rinse : Rinse contaminated labware with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate : Crucially, this solvent rinsate must be collected as hazardous halogenated waste [4].

  • Final Cleaning : Following the solvent rinse, wash the labware with soap and water.

IV. Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been generated.

G Disposal Workflow for 3-fluoro-4-iodo-N-methoxybenzamide cluster_0 Waste Generation & Assessment cluster_1 Handling & Segregation cluster_2 Storage & Final Disposal Start Generate Waste Containing 3-fluoro-4-iodo-N-methoxybenzamide Assess Assess Hazards: - Benzamide Core - Halogenated (F, I) Start->Assess Classify Classify as: Hazardous Halogenated Organic Waste Assess->Classify PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Classify->PPE Segregate Collect in Designated 'Halogenated Waste' Container PPE->Segregate Label Label Container: - 'Hazardous Waste' - Full Chemical Name Segregate->Label Decon Decontaminate Labware & Collect Rinsate as Waste Segregate->Decon Store Store in Secure, Ventilated Area Label->Store ContactEHS Contact Institutional EHS for Pickup Store->ContactEHS Incinerate Professional Incineration by Licensed Vendor ContactEHS->Incinerate Decon->Segregate

Sources

Navigating the Uncharted: A Practical Guide to Handling 3-fluoro-4-iodo-N-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher navigating the frontiers of drug discovery, the synthesis and handling of novel chemical entities are routine. Yet, familiarity must not breed complacency, especially when dealing with compounds where comprehensive toxicological data is not yet available. This guide provides a robust framework for the safe handling of 3-fluoro-4-iodo-N-methoxybenzamide, a compound of interest in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS), we will proceed with a cautious and logical approach, drawing upon the known hazards of structurally similar molecules and the fundamental principles of chemical safety. Our core philosophy is to treat this compound as a substance of unknown toxicity, warranting a high degree of protection.

Hazard Analysis: A Composite Sketch of Potential Risks

Structural Analogs as a Predictive Tool:

Many structurally related benzamides and halogenated aromatic compounds exhibit a consistent set of hazards. The table below summarizes the hazard statements for compounds with similar functional groups.

Compound NameCAS NumberKey Hazard Statements[1][2][3][4]
2-Methoxybenzamide2439-77-2H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
3-Methoxybenzamide5813-86-5H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
4-Fluoro-N-methoxy-N-methylbenzamide116332-54-8H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
3-Iodo-4-methoxybenzaldehyde2314-37-6Toxic if swallowed[5]
3-Fluoro-p-anisaldehyde351-54-2Harmful if swallowed, Causes skin irritation, Causes serious eye irritation[3]
1-Fluoro-3,3-dimethylbenziodoxole1391728-13-4H302 (Harmful if swallowed), H311 + H331 (Toxic in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

This data strongly suggests that 3-fluoro-4-iodo-N-methoxybenzamide should be presumed to be, at a minimum, an irritant to the skin, eyes, and respiratory tract, and potentially harmful if swallowed. The presence of both fluorine and iodine substituents warrants particular caution, as halogenated aromatic compounds can have complex toxicological profiles.[6][7]

The Causality Behind the Hazards:

  • Aromatic Amide Core: The benzamide structure is a common motif in biologically active molecules. While often stable, amides can be irritants.

  • Fluorine and Iodine Substituents: Halogenation can significantly alter the electronic and lipophilic properties of a molecule, often enhancing its biological activity and potential toxicity. Organoiodine compounds, in particular, can be persistent and require careful disposal.[8] Combustion of fluorinated compounds can produce highly toxic hydrogen fluoride gas.[9]

The Core of Protection: A Multi-Layered PPE Strategy

Given the anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation; it is a necessity. The following protocol is designed to minimize exposure through all potential routes: inhalation, dermal contact, and ocular exposure.

Engineering and Administrative Controls: Your First Line of Defense

Before any PPE is donned, ensure the proper environmental controls are in place.

  • Fume Hood: All weighing and handling of solid 3-fluoro-4-iodo-N-methoxybenzamide, as well as any reactions or solution preparations, must be conducted inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or aerosols.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Restricted Access: Clearly demarcate the area where the compound is being handled and restrict access to authorized personnel only.

Personal Protective Equipment: A Step-by-Step Protocol

The selection of PPE should follow a deliberate, risk-assessed workflow.

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment Selection A Compound: 3-fluoro-4-iodo-N-methoxybenzamide (Toxicity Unknown) B Inferred Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed A->B C Work in Chemical Fume Hood B->C Mitigate Inhalation F Hand Protection: - Double-Gloving (Nitrile) B->F Prevent Dermal Contact G Eye/Face Protection: - Safety Goggles (ANSI Z87.1) - Face Shield (for splash risk) B->G Prevent Ocular Exposure H Respiratory Protection: - Use Fume Hood (primary) - Consider N95/P100 for spills C->H Backup for spills D Designated Work Area E Body Protection: - Flame-Resistant Lab Coat - Long Pants, Closed-Toe Shoes D->E

Caption: PPE Selection Workflow for Compounds of Unknown Toxicity.

Detailed PPE Requirements:

  • Body Protection:

    • A flame-resistant lab coat is mandatory and should be fully buttoned.

    • Full-length pants and closed-toe shoes are required at all times in the laboratory.

  • Eye and Face Protection:

    • Chemical splash goggles that meet the ANSI Z87.1 standard are required. Safety glasses do not provide adequate protection from splashes.

    • When handling larger quantities or when there is a significant risk of splashing (e.g., during transfers or quenching reactions), a face shield must be worn in addition to safety goggles.

  • Hand Protection:

    • Given the potential for skin irritation and toxicity, double-gloving with nitrile gloves is the recommended minimum. Nitrile provides good resistance to a wide range of chemicals.

    • Inspect gloves for any signs of degradation or puncture before use.

    • If direct contact occurs, immediately remove the outer glove, wash your hands thoroughly, and re-glove.

    • Change gloves frequently, and always before leaving the work area or touching common surfaces like doorknobs or keyboards.

  • Respiratory Protection:

    • Primary respiratory protection is achieved through the mandatory use of a chemical fume hood.

    • In the event of a spill outside of the fume hood, a NIOSH-approved respirator with an N95 or P100 particulate filter may be necessary for cleanup personnel.

Operational Plan: From Receipt to Disposal

A robust safety plan extends beyond PPE to encompass the entire lifecycle of the chemical in your laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

  • The container should be clearly labeled with the full chemical name and any known or inferred hazard warnings.

Handling and Weighing
  • Always conduct a "dry run" of your procedure without the chemical to identify potential ergonomic or safety issues.

  • When weighing the solid, use a disposable weigh boat or creased weighing paper to minimize contamination of the balance.

  • Perform all manipulations within the fume hood to contain any airborne particles.

Spill Management
  • Small Spills (in a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a commercial spill pad).

    • Carefully scoop the material into a designated waste container.

    • Wipe the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent others from entering the area.

    • Only trained personnel with appropriate respiratory protection should attempt cleanup.

Disposal Plan: A Critical Final Step

As a halogenated aromatic compound, 3-fluoro-4-iodo-N-methoxybenzamide requires specific waste disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.

  • Waste Segregation: All waste containing this compound must be collected in a dedicated "Halogenated Organic Waste" container.[9][10][11] Do not mix it with non-halogenated waste streams, as this complicates the disposal process and increases costs.[12]

  • Container Labeling: The waste container must be clearly labeled with "Halogenated Organic Waste" and a full list of its contents.[10]

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and spill cleanup materials, must be placed in a sealed, labeled bag and then into the solid halogenated waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a sealed, properly vented, and labeled halogenated liquid waste container.

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Consult with your EHS department for any questions.

By adhering to this comprehensive safety and handling plan, researchers can confidently work with 3-fluoro-4-iodo-N-methoxybenzamide, ensuring their own safety and the integrity of their research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.